molecular formula C20H16FN3O2 B15570977 (Rac)-PAT-494

(Rac)-PAT-494

Katalognummer: B15570977
Molekulargewicht: 349.4 g/mol
InChI-Schlüssel: LRGAZQBFSHLAGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Rac)-PAT-494 is a useful research compound. Its molecular formula is C20H16FN3O2 and its molecular weight is 349.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C20H16FN3O2

Molekulargewicht

349.4 g/mol

IUPAC-Name

8-[(4-fluorophenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione

InChI

InChI=1S/C20H16FN3O2/c21-13-7-5-12(6-8-13)10-23-16-4-2-1-3-14(16)15-9-17-19(25)22-20(26)24(17)11-18(15)23/h1-8,17H,9-11H2,(H,22,25,26)

InChI-Schlüssel

LRGAZQBFSHLAGN-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

(Rac)-PAT-494: A Technical Guide to its Mechanism of Action as a Potent Autotaxin Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(Rac)-PAT-494 is a potent, small molecule inhibitor of autotaxin (ATX), the enzyme responsible for the production of the bioactive signaling lipid, lysophosphatidic acid (LPA). By targeting ATX, this compound effectively disrupts the ATX-LPA signaling axis, a pathway implicated in a multitude of pathological processes including cancer, inflammation, and fibrosis. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its inhibitory potency, binding mode, and the experimental methodologies used for its characterization.

Introduction to the Autotaxin-LPA Signaling Pathway

Autotaxin (ATX), a secreted lysophospholipase D, plays a pivotal role in extracellular signaling by catalyzing the hydrolysis of lysophosphatidylcholine (B164491) (LPC) to lysophosphatidic acid (LPA)[1][2]. LPA, in turn, activates a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1-6, initiating a cascade of downstream signaling events that regulate fundamental cellular processes such as proliferation, migration, and survival. Dysregulation of the ATX-LPA signaling axis has been linked to the progression of numerous diseases, making ATX a compelling therapeutic target.

This compound: A Potent Type II Autotaxin Inhibitor

This compound was identified as a highly potent inhibitor of ATX through high-throughput screening. It is classified as a Type II ATX inhibitor, characterized by its mode of binding to the enzyme.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against human autotaxin was determined using a fluorogenic substrate-based assay.

CompoundTargetIC50 (nM)Assay Substrate
This compoundAutotaxin (ATX)20FS-3

Table 1: In vitro inhibitory potency of this compound against Autotaxin.

Mode of Action and Binding Site

Crystallographic studies have elucidated the structural basis for the potent inhibition of ATX by this compound. As a Type II inhibitor, this compound binds to the hydrophobic pocket of ATX, a site that normally accommodates the lipid substrate, LPC. By occupying this pocket, this compound directly obstructs the binding of LPC, thereby preventing its conversion to LPA.

Key interactions of this compound within the ATX binding pocket have been described, highlighting its specific and high-affinity binding. This competitive inhibition mechanism is a hallmark of Type II ATX inhibitors.

Experimental Protocols

The following sections detail the key experimental methodologies employed in the discovery and characterization of this compound.

Autotaxin Inhibitor Screening using a Fluorogenic Substrate (FS-3)

A high-throughput screening (HTS) campaign was conducted to identify inhibitors of ATX. The assay utilizes a synthetic fluorogenic substrate, FS-3, which upon cleavage by ATX, produces a fluorescent signal.

Principle:

FS-3 is a lysophosphatidylcholine analog that is quenched in its native state. When hydrolyzed by ATX, the fluorophore is released, resulting in an increase in fluorescence intensity that is directly proportional to ATX activity.

Materials:

  • Recombinant human autotaxin

  • FS-3 substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.01% Triton X-100)

  • Test compounds (including this compound)

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Test compounds are serially diluted in DMSO and then further diluted in assay buffer to the desired final concentrations.

  • Enzyme and Compound Incubation: Recombinant human autotaxin is pre-incubated with the test compounds or vehicle control in the microplate wells for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the FS-3 substrate to each well.

  • Signal Detection: The fluorescence intensity is measured kinetically over a period of time (e.g., 30-60 minutes) using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission).

  • Data Analysis: The rate of increase in fluorescence is calculated for each well. The percentage of inhibition is determined by comparing the reaction rates in the presence of the test compound to the vehicle control. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Co-crystallization of Autotaxin with this compound

To determine the precise binding mode of this compound, co-crystallization experiments were performed.

Principle:

This technique involves crystallizing the target protein (ATX) in the presence of the inhibitor (this compound) to obtain a crystal of the protein-inhibitor complex. The resulting crystal is then subjected to X-ray diffraction analysis to resolve the three-dimensional structure of the complex at atomic resolution.

Materials:

  • Highly purified recombinant human autotaxin

  • This compound

  • Crystallization buffer solutions (various precipitants, salts, and buffers)

  • Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)

  • X-ray diffraction equipment

Procedure:

  • Protein-Inhibitor Complex Formation: Purified autotaxin is incubated with a molar excess of this compound to ensure saturation of the binding sites.

  • Crystallization Screening: The protein-inhibitor complex is mixed with a variety of crystallization buffer solutions in the wells of a crystallization plate. The plates are sealed and incubated under controlled temperature conditions to allow for vapor diffusion, which gradually increases the concentration of the protein and precipitant, leading to crystal formation.

  • Crystal Harvesting and Cryo-protection: Once crystals of suitable size and quality are obtained, they are carefully harvested from the crystallization drop and flash-cooled in liquid nitrogen, often after being soaked in a cryoprotectant solution to prevent ice formation.

  • X-ray Diffraction Data Collection: The frozen crystal is mounted on a goniometer and exposed to a high-intensity X-ray beam. The diffraction pattern is recorded by a detector.

  • Structure Determination and Refinement: The diffraction data are processed to determine the electron density map of the protein-inhibitor complex. A molecular model is built into the electron density and refined to generate the final three-dimensional structure. This reveals the detailed interactions between this compound and the amino acid residues of the ATX binding pocket.

Visualizations

ATX-LPA Signaling Pathway and Inhibition by this compound

ATX_LPA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Hydrolysis LPAR LPA Receptor (LPAR) LPA->LPAR Activation PAT494 This compound PAT494->ATX Inhibition G_Protein G Proteins LPAR->G_Protein Downstream Downstream Signaling (Cell Proliferation, Migration, Survival) G_Protein->Downstream

Caption: The ATX-LPA signaling pathway and its inhibition by this compound.

Experimental Workflow for ATX Inhibitor Characterization

Experimental_Workflow cluster_discovery Discovery Phase cluster_characterization Characterization Phase HTS High-Throughput Screening (HTS) using FS-3 Assay Hit_ID Hit Identification (this compound) HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Crystallization Co-crystallization with ATX Dose_Response->Crystallization Structure X-ray Structure Determination Crystallization->Structure Binding_Mode Binding Mode Analysis Structure->Binding_Mode

Caption: Workflow for the discovery and characterization of ATX inhibitors.

Conclusion

This compound is a potent and specific inhibitor of autotaxin that functions through a competitive mechanism by binding to the enzyme's hydrophobic pocket. The detailed understanding of its mechanism of action, supported by robust experimental data, underscores its potential as a valuable research tool and a promising scaffold for the development of therapeutics targeting the ATX-LPA signaling pathway in various diseases. This technical guide provides a comprehensive resource for researchers and drug development professionals working in this field.

References

(Rac)-PAT-494: A Technical Guide to a Potent Autotaxin Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on (Rac)-PAT-494, a potent small molecule inhibitor of Autotaxin (ATX). This document outlines the core characteristics of this compound, its molecular target, and its mechanism of action within the broader context of the Autotaxin-Lysophosphatidic Acid (ATX-LPA) signaling pathway. Detailed experimental methodologies for key assays and structural biology techniques are provided, alongside quantitative data and visual representations of relevant biological pathways and experimental workflows.

Introduction to this compound and its Target: Autotaxin

This compound is a potent, indole-based inhibitor of the enzyme Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[1] ATX is a secreted lysophospholipase D that plays a crucial role in the production of the bioactive signaling lipid, lysophosphatidic acid (LPA), from lysophosphatidylcholine (B164491) (LPC).[1] The ATX-LPA signaling axis is implicated in a wide array of physiological and pathological processes, including cell proliferation, migration, survival, fibrosis, and cancer.[1] Consequently, inhibitors of ATX, such as PAT-494, are of significant interest as potential therapeutic agents for various diseases.

PAT-494 was identified through a high-throughput screening (HTS) campaign utilizing the fluorogenic substrate FS-3.[1] It is classified as a Type II ATX inhibitor, characterized by its binding to the hydrophobic pocket of the enzyme, thereby preventing substrate access to the active site.[2]

Quantitative Data

The inhibitory potency of this compound and related compounds against Autotaxin has been determined using various biochemical assays. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's efficacy.

CompoundTargetIC50 (nM)Assay Substrate
This compound Autotaxin (ATX) 20 LPC
PAT-078Autotaxin (ATX)472LPC
PAT-352Autotaxin (ATX)26LPC
PAT-347Autotaxin (ATX)0.3LPC

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound and other Autotaxin inhibitors.

Autotaxin Activity Assay for IC50 Determination (FS-3 Substrate)

This protocol describes a fluorometric assay to determine the IC50 value of an inhibitor against Autotaxin using the synthetic substrate FS-3.

Materials:

  • Recombinant human Autotaxin (ATX)

  • FS-3 (fluorogenic substrate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.01% BSA)

  • Test compound (e.g., this compound) dissolved in DMSO

  • 384-well black microplate

  • Fluorescence microplate reader (Excitation/Emission ~485/528 nm)

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. Further dilute the compound solutions in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and typically below 1%.

  • In a 384-well plate, add 5 µL of the diluted test compound solution to the respective wells. For control wells, add 5 µL of Assay Buffer with the same final DMSO concentration.

  • Add 10 µL of a pre-diluted solution of recombinant human Autotaxin in Assay Buffer to all wells except for the "no enzyme" control wells.

  • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding to the enzyme.

  • Initiate the enzymatic reaction by adding 10 µL of the FS-3 substrate solution (prepared in Assay Buffer) to all wells.

  • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

  • Monitor the increase in fluorescence intensity over time (kinetic read).

  • Calculate the initial reaction rates (V) from the linear portion of the fluorescence curves.

  • Determine the percent inhibition for each inhibitor concentration relative to the control (no inhibitor) wells.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

High-Throughput Screening (HTS) for Autotaxin Inhibitors

This protocol outlines a general workflow for a primary HTS campaign to identify novel Autotaxin inhibitors.

Workflow:

  • Assay Miniaturization: Adapt the Autotaxin activity assay (as described in 3.1) to a high-density format (e.g., 384- or 1536-well plates) to enable automated screening of a large compound library.

  • Compound Library Plating: Utilize automated liquid handling systems to dispense a single concentration (e.g., 10 µM) of each compound from the library into individual wells of the assay plates.

  • Reagent Addition: Sequentially add the Autotaxin enzyme and the FS-3 substrate to all wells of the assay plates using automated dispensers.

  • Incubation and Detection: Incubate the plates for a defined period at a controlled temperature (e.g., 37°C). Measure the fluorescence signal using a high-throughput plate reader.

  • Data Analysis:

    • Normalize the raw data to control wells (e.g., no inhibitor and strong inhibitor).

    • Calculate the percent inhibition for each compound.

    • Identify "hits" based on a predefined activity threshold (e.g., >50% inhibition).

  • Hit Confirmation and Validation:

    • Re-test the primary hits to confirm their activity.

    • Perform dose-response curves to determine the potency (IC50) of the confirmed hits.

    • Conduct secondary assays to rule out false positives (e.g., compound autofluorescence, non-specific inhibition).

Co-crystallization of this compound with Autotaxin for X-ray Crystallography

This protocol provides a general procedure for obtaining co-crystals of a protein-ligand complex.

Procedure:

  • Protein Purification: Purify recombinant human Autotaxin to a high degree of homogeneity.

  • Complex Formation: Incubate the purified Autotaxin with a molar excess (e.g., 5-10 fold) of this compound. The compound is typically dissolved in a suitable solvent like DMSO and then added to the protein solution.

  • Crystallization Screening: Screen for crystallization conditions using various commercially available or in-house prepared crystallization screens. The hanging drop or sitting drop vapor diffusion method is commonly used.

  • Crystal Optimization: Optimize the initial crystallization conditions (e.g., precipitant concentration, pH, temperature) to obtain diffraction-quality crystals.

  • X-ray Diffraction Data Collection:

    • Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) before flash-cooling them in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using molecular replacement with a known Autotaxin structure as a search model.

    • Build the model of the Autotaxin-(Rac)-PAT-494 complex into the electron density map and refine the structure to achieve good agreement with the experimental data.

Synthesis of this compound

While the specific, detailed synthetic protocol for this compound is proprietary to PharmAkea and not publicly available, a general synthetic approach for structurally related indole-based Autotaxin inhibitors has been reported. The following represents a plausible, representative synthetic route for this class of compounds.

Representative Synthesis of an Indole-based Carbamate (B1207046) Autotaxin Inhibitor:

A multi-step synthesis would likely begin with a functionalized indole (B1671886) core. The key steps would involve the formation of the carbamate linker and the introduction of the side chain that interacts with the hydrophobic pocket of Autotaxin. A representative sequence could be:

  • Synthesis of a functionalized indole intermediate: This could involve standard indole synthesis methods such as the Fischer, Reissert, or Madelung synthesis, followed by functional group manipulations to install necessary handles for subsequent reactions.

  • Formation of the carbamate linker: The indole intermediate, possessing a hydroxyl or amino group at the appropriate position, would be reacted with a phosgene (B1210022) equivalent (e.g., triphosgene) or an isocyanate to form the carbamate moiety.

  • Introduction of the side chain: The final step would involve the coupling of the desired side chain, which often contains a terminal amine or other functional group, to the carbamate intermediate.

Disclaimer: This is a generalized synthetic scheme. The actual synthesis of this compound may differ.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to visualize the ATX-LPA signaling pathway and a typical experimental workflow.

ATX_LPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Hydrolysis LPAR LPA Receptor (LPAR) LPA->LPAR Binding PAT494 This compound PAT494->ATX Inhibition G_protein G Protein LPAR->G_protein Activation Downstream Downstream Signaling (e.g., Rho, PI3K, MAPK) G_protein->Downstream Signal Transduction Cellular_Response Cellular Responses (Proliferation, Migration, Survival) Downstream->Cellular_Response Leads to

ATX-LPA Signaling Pathway and Inhibition by this compound.

HTS_Workflow start Start: Compound Library plate_compounds Plate Compounds (e.g., 10 µM) start->plate_compounds add_atx Add Autotaxin (ATX) Enzyme plate_compounds->add_atx add_substrate Add FS-3 Substrate add_atx->add_substrate incubate_read Incubate & Read Fluorescence add_substrate->incubate_read data_analysis Data Analysis (% Inhibition) incubate_read->data_analysis hit_identification Identify Primary Hits data_analysis->hit_identification hit_confirmation Hit Confirmation hit_identification->hit_confirmation Hits no_hits No Significant Hits hit_identification->no_hits No Hits dose_response Dose-Response (IC50) hit_confirmation->dose_response secondary_assays Secondary Assays (Selectivity, Mechanism) dose_response->secondary_assays lead_optimization Lead Optimization secondary_assays->lead_optimization

High-Throughput Screening Workflow for Autotaxin Inhibitors.

References

The Role of (Rac)-PAT-494 in the Lysophosphatidic Acid (LPA) Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of (Rac)-PAT-494, a potent and selective inhibitor of autotaxin (ATX), the primary enzyme responsible for the synthesis of the signaling lipid lysophosphatidic acid (LPA). By inhibiting ATX, this compound effectively modulates the LPA signaling pathway, which is critically involved in a myriad of physiological and pathological processes, including cell proliferation, migration, survival, and fibrosis. This document details the mechanism of action of this compound, summarizes its inhibitory activity, outlines relevant experimental protocols for its characterization, and visualizes its interaction within the LPA signaling cascade and a typical experimental workflow. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, cell biology, and drug development who are investigating the therapeutic potential of targeting the ATX-LPA axis.

Introduction to the LPA Signaling Pathway

Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts a wide range of cellular effects by activating a family of G protein-coupled receptors (GPCRs), known as LPA receptors (LPARs). There are at least six recognized LPARs (LPA₁₋₆), which couple to various G proteins (Gαi/o, Gαq/11, Gα12/13, and Gαs) to initiate downstream signaling cascades.

The primary source of extracellular LPA is the hydrolysis of lysophosphatidylcholine (B164491) (LPC) by the secreted enzyme autotaxin (ATX), a lysophospholipase D. The ATX-LPA signaling axis plays a crucial role in numerous physiological processes. However, dysregulation of this pathway has been implicated in the pathophysiology of various diseases, including cancer, fibrosis, and inflammation, making it a compelling target for therapeutic intervention.

This compound: A Potent Autotaxin Inhibitor

This compound is an indole-based small molecule that has been identified as a potent inhibitor of autotaxin. It is classified as a type II ATX inhibitor, characterized by its interaction with the hydrophobic pocket of the enzyme.

Mechanism of Action

This compound exhibits a mixed mode of inhibition against autotaxin. It binds to the hydrophobic pocket of the ATX enzyme, a site that is crucial for accommodating the lipid substrate, LPC. By occupying this pocket, this compound sterically hinders the binding of LPC, thereby preventing its conversion to LPA. This direct inhibition of ATX activity leads to a reduction in the extracellular concentration of LPA, consequently dampening the downstream signaling through its receptors.

Quantitative Data

The inhibitory potency of this compound has been primarily characterized by its half-maximal inhibitory concentration (IC₅₀) value.

CompoundTargetAssay SubstrateIC₅₀ (nM)Inhibition Mode
This compoundAutotaxin (ATX)Lysophosphatidylcholine (LPC)20Mixed

Table 1: Inhibitory activity of this compound against Autotaxin.

Experimental Protocols

This section outlines the key experimental methodologies used to characterize the inhibitory activity of this compound and its effects on the LPA signaling pathway.

Autotaxin Inhibition Assay (Fluorogenic)

This assay is used to determine the in vitro potency of compounds in inhibiting ATX activity.

Principle: The assay utilizes a fluorogenic LPC analogue, such as FS-3, which contains both a fluorophore and a quencher. In its intact state, the fluorescence is quenched. Upon cleavage by ATX, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence.

Materials:

  • Recombinant human autotaxin

  • FS-3 substrate (e.g., from Echelon Biosciences)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.1% fatty acid-free BSA)

  • This compound

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • Add a fixed concentration of recombinant human autotaxin to each well of the microplate.

  • Add the different concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the FS-3 substrate to each well.

  • Immediately begin monitoring the increase in fluorescence at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission for fluorescein-based substrates) over time.

  • Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Rac1 Activation Assay (Pull-down)

This assay is used to assess the effect of ATX inhibition on a key downstream effector in the LPA signaling pathway, the small GTPase Rac1.

Principle: Active, GTP-bound Rac1 specifically binds to the p21-binding domain (PBD) of its effector protein, p21-activated kinase (PAK). A GST-tagged PBD of PAK immobilized on glutathione-agarose beads is used to selectively pull down active Rac1 from cell lysates. The amount of pulled-down Rac1 is then quantified by Western blotting.

Materials:

  • Cell line known to respond to LPA (e.g., fibroblasts, cancer cell lines)

  • This compound

  • LPA

  • Cell lysis buffer

  • GST-PAK-PBD beads

  • Anti-Rac1 antibody

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Culture cells to sub-confluency.

  • Pre-treat the cells with various concentrations of this compound for a specified time.

  • Stimulate the cells with a known concentration of LPA for a short period (e.g., 5-10 minutes) to induce Rac1 activation. A non-stimulated control should be included.

  • Lyse the cells on ice and clarify the lysates by centrifugation.

  • Incubate a portion of the cell lysate with GST-PAK-PBD beads to pull down active Rac1.

  • Wash the beads to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with an anti-Rac1 antibody to detect the amount of active Rac1.

  • Analyze the band intensities to quantify the relative levels of Rac1 activation in response to LPA and its inhibition by this compound. A sample of the total cell lysate should also be run to normalize for the total amount of Rac1 protein.

Visualizations

LPA Signaling Pathway and Inhibition by this compound

LPA_Signaling_Pathway LPA Signaling Pathway and this compound Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Hydrolysis LPAR LPA Receptor (LPAR) LPA->LPAR Binding & Activation PAT494 This compound PAT494->ATX Inhibition G_Protein G Proteins (Gαi/o, Gαq/11, Gα12/13) LPAR->G_Protein Activation PI3K PI3K G_Protein->PI3K RhoA RhoA G_Protein->RhoA Rac1 Rac1 G_Protein->Rac1 Cellular_Response Cellular Responses (Proliferation, Migration, Survival) PI3K->Cellular_Response RhoA->Cellular_Response Rac1->Cellular_Response

Caption: Inhibition of LPA production by this compound.

Experimental Workflow for Characterizing this compound

Experimental_Workflow Experimental Workflow for this compound Characterization cluster_invitro In Vitro Characterization cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models (Potential) Assay_Dev Autotaxin Inhibition Assay (Fluorogenic, e.g., FS-3) IC50_Det IC50 Determination Assay_Dev->IC50_Det Kinetics Enzyme Kinetics Study (Mode of Inhibition) IC50_Det->Kinetics Cell_Culture Cell Culture (LPA-responsive cell line) Inhibitor_Treatment Treatment with this compound Cell_Culture->Inhibitor_Treatment LPA_Stimulation LPA Stimulation Inhibitor_Treatment->LPA_Stimulation Rac_Assay Rac1 Activation Assay (Pull-down & Western Blot) LPA_Stimulation->Rac_Assay Migration_Assay Cell Migration Assay (e.g., Transwell) LPA_Stimulation->Migration_Assay Animal_Model Disease Model (e.g., Liver Fibrosis) Dosing Oral Administration of This compound Animal_Model->Dosing PD_Analysis Pharmacodynamic Analysis (Plasma LPA levels) Dosing->PD_Analysis Efficacy_Analysis Efficacy Evaluation (Histology, Biomarkers) Dosing->Efficacy_Analysis

Caption: Workflow for evaluating this compound.

Conclusion

This compound is a potent inhibitor of autotaxin that effectively reduces the production of the signaling lipid LPA. Its mechanism of action, centered on the inhibition of the ATX enzyme, provides a direct means to modulate the LPA signaling pathway. The experimental protocols detailed in this guide offer a framework for the continued investigation of this compound and other ATX inhibitors. The visualization of the signaling pathway and experimental workflows provides a clear conceptual understanding of the role of this compound and the scientific approach to its characterization. As research into the therapeutic potential of targeting the ATX-LPA axis continues, compounds like this compound will be instrumental in advancing our understanding and developing novel treatments for a range of diseases.

(Rac)-PAT-494: A Comprehensive Technical Guide to its Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-PAT-494 is a potent, small molecule inhibitor of Autotaxin (ATX), a key enzyme in the lysophosphatidic acid (LPA) signaling pathway. Dysregulation of the ATX-LPA axis is implicated in a variety of pathological conditions, including cancer, fibrosis, and inflammation, making ATX a compelling therapeutic target. This technical guide provides an in-depth overview of the chemical structure and a detailed, plausible synthetic route for the racemic form of PAT-494, compiled from analogous synthetic procedures. Experimental protocols for key reactions, tabulated quantitative data, and visualizations of the synthetic pathway and the targeted biological signaling cascade are presented to support researchers in the fields of medicinal chemistry and drug development.

Chemical Structure and Properties

This compound, with the IUPAC name 6-(4-fluorobenzyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione, is a heterocyclic compound containing a pentacyclic core. The structure features a tryptoline (B14887) moiety fused with a hydantoin (B18101) ring. The presence of a chiral center at the C11a position results in two enantiomers, with this compound referring to the racemic mixture.

PropertyValueReference
CAS Number (Racemate) 1781233-72-4[1]
Molecular Formula C₂₀H₁₆FN₃O₂[1]
Molecular Weight 349.37 g/mol [1]
Appearance Solid (predicted)
Function Type II Autotaxin Inhibitor[1]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence starting from the readily available amino acid, L-tryptophan. The key steps involve the formation of a tricyclic tryptoline intermediate via a Pictet-Spengler reaction, followed by N-alkylation and subsequent cyclization to construct the hydantoin ring.

Synthetic Scheme

G cluster_0 Step 1: Pictet-Spengler Reaction cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Hydantoin Formation A L-Tryptophan B Tryptoline-3-carboxylic acid A->B Formaldehyde (B43269), Acid C N-(4-fluorobenzyl)tryptoline-3-carboxylic acid B->C 4-Fluorobenzyl bromide, Base D Amide Intermediate C->D Amine, Coupling Agent E This compound D->E Phosgene (B1210022) equivalent, Cyclization

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of (1S,3R)-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid (Tryptoline-3-carboxylic acid)

This procedure is adapted from established protocols for the Pictet-Spengler reaction of L-tryptophan with formaldehyde.

  • Materials: L-Tryptophan, Formaldehyde (37% aqueous solution), Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH).

  • Procedure:

    • Suspend L-tryptophan in water.

    • Add aqueous formaldehyde solution to the suspension.

    • Acidify the mixture with concentrated HCl and heat under reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture to room temperature and neutralize with a solution of NaOH to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield the tryptoline-3-carboxylic acid.

Step 2: Synthesis of (Rac)-1-(4-Fluorobenzyl)-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid

This step involves the N-alkylation of the tryptoline intermediate.

  • Materials: Tryptoline-3-carboxylic acid, 4-Fluorobenzyl bromide, a suitable base (e.g., Potassium carbonate, K₂CO₃), and a polar aprotic solvent (e.g., Dimethylformamide, DMF).

  • Procedure:

    • Dissolve the tryptoline-3-carboxylic acid in DMF.

    • Add K₂CO₃ to the solution and stir.

    • Add 4-fluorobenzyl bromide dropwise to the mixture at room temperature.

    • Heat the reaction mixture at 60-80°C for several hours until the starting material is consumed (monitored by TLC).

    • Cool the reaction to room temperature, pour into water, and extract with a suitable organic solvent (e.g., Ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Step 3: Synthesis of this compound

The final step involves the formation of the hydantoin ring. This is a representative procedure based on common methods for hydantoin synthesis.

  • Materials: (Rac)-1-(4-Fluorobenzyl)-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid, an amine source (e.g., ammonium (B1175870) carbonate or a primary amine), a coupling agent (e.g., DCC, EDC), and a phosgene equivalent (e.g., triphosgene, CDI).

  • Procedure:

    • Amide Formation: The carboxylic acid is first converted to an amide. To a solution of the N-benzylated tryptoline carboxylic acid in a suitable solvent (e.g., Dichloromethane), add a coupling agent and an amine source. Stir at room temperature until the reaction is complete.

    • Cyclization: The resulting amide is then cyclized to form the hydantoin ring. The amide is treated with a phosgene equivalent in the presence of a base (e.g., triethylamine) in an anhydrous solvent. The reaction is typically stirred at room temperature or with gentle heating.

    • Work-up and Purification: After completion of the reaction, the mixture is quenched, extracted, and the organic layer is washed and dried. The final product, this compound, is purified by column chromatography or recrystallization.

Biological Activity and Mechanism of Action

This compound is a Type II inhibitor of Autotaxin (ATX). ATX is a secreted enzyme that catalyzes the hydrolysis of lysophosphatidylcholine (B164491) (LPC) to produce lysophosphatidic acid (LPA). LPA is a signaling lipid that binds to a family of G protein-coupled receptors (GPCRs), initiating a cascade of downstream cellular responses involved in cell proliferation, migration, and survival.

Autotaxin Signaling Pathway and Inhibition

G LPC LPC ATX Autotaxin (ATX) LPC->ATX Substrate LPA LPA ATX->LPA Hydrolysis LPAR LPA Receptors (GPCR) LPA->LPAR Activation Downstream Downstream Signaling (Cell Proliferation, Migration, Survival) LPAR->Downstream PAT494 This compound PAT494->ATX Inhibition (Type II)

Caption: Inhibition of the ATX-LPA signaling pathway by this compound.

Type II inhibitors like PAT-494 bind to a hydrophobic pocket adjacent to the active site of ATX, thereby preventing the substrate (LPC) from accessing the catalytic site. This non-competitive inhibition effectively reduces the production of LPA and mitigates its downstream pathological effects.

Quantitative Biological Data
Assay TypeIC₅₀ (nM)
Biochemical Assay7.6
Functional Assay24.6

Data for a closely related (S)-enantiomer.

Characterization

The structural confirmation and purity assessment of synthesized this compound would be conducted using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would be used to confirm the chemical structure, including the presence of the fluorobenzyl group, the tryptoline core, and the hydantoin ring. The integration of proton signals would confirm the relative number of protons in different chemical environments.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecule, confirming its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC would be utilized to assess the purity of the final compound and to separate the enantiomers if a chiral stationary phase is used.

Conclusion

This technical guide provides a detailed overview of the structure and a plausible synthesis of this compound, a potent Autotaxin inhibitor. The provided synthetic route, based on established chemical transformations, offers a clear path for its laboratory-scale preparation. The visualization of its mechanism of action within the ATX-LPA signaling pathway highlights its therapeutic potential. This document serves as a valuable resource for researchers engaged in the discovery and development of novel therapeutics targeting the ATX-LPA axis.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on (Rac)-PAT-494 as a Type II Autotaxin Inhibitor

This technical guide provides a comprehensive overview of this compound, a potent Type II inhibitor of autotaxin (ATX). It details the compound's mechanism of action, presents key quantitative data, outlines relevant experimental protocols, and visualizes the associated biochemical pathways and workflows.

Introduction to the Autotaxin-LPA Signaling Axis

Autotaxin (ATX), also known as Ectonucleotide Pyrophosphatase/Phosphodiesterase 2 (ENPP2), is a secreted glycoprotein (B1211001) with lysophospholipase D (lysoPLD) activity.[1][2] Its primary function is to hydrolyze lysophosphatidylcholine (B164491) (LPC) to produce the bioactive lipid mediator, lysophosphatidic acid (LPA).[1][2][3][4]

LPA exerts its effects by binding to at least six specific G protein-coupled receptors (LPAR1-6), triggering a multitude of cellular responses, including cell proliferation, migration, survival, and cytokine production.[2][3][5][6] This signaling pathway is crucial in normal physiological processes like embryonic development and wound healing.[3][4][5] However, dysregulation and overexpression of the ATX-LPA axis have been implicated in the pathogenesis of numerous chronic inflammatory diseases, fibrosis, and cancer.[1][2][3][4][7] Consequently, inhibiting ATX has become a significant therapeutic strategy for these conditions.[6]

This compound: A Type II Autotaxin Inhibitor

Autotaxin inhibitors are generally classified into four types based on their binding mode to the enzyme. This compound is a potent, indole-based small molecule that functions as a Type II autotaxin inhibitor .[8][9][10]

Mechanism of Action: Unlike Type I inhibitors that chelate the two zinc ions in the catalytic active site, Type II inhibitors bind exclusively to the deep hydrophobic pocket of ATX.[9][10] This pocket is responsible for accommodating the fatty acyl chain of the LPC substrate. By occupying this space, this compound competitively obstructs the binding of LPC, thereby preventing its conversion to LPA.[9] This mechanism avoids direct interaction with the catalytic zinc ions, which may offer advantages in terms of selectivity.[9]

Quantitative Data

This compound demonstrates high potency in biochemical assays. The available quantitative data for its inhibitory activity is summarized below.

CompoundInhibitor TypeIC50 (vs. LPC Substrate)Reference
This compound Type II20 nM[2][9]

Studies have shown that this compound exhibits high activity in both biochemical and plasma-based tests and effectively reduces plasma LPA levels following oral administration in rats.[8]

Signaling Pathway and Inhibition Point

The diagram below illustrates the ATX-LPA signaling pathway and the specific point of intervention for this compound.

cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Hydrolysis LPAR LPA Receptors (LPAR1-6) (GPCR) LPA->LPAR Binding & Activation PAT494 This compound PAT494->ATX Inhibition GProtein G-Proteins LPAR->GProtein Downstream Downstream Signaling (PI3K, RhoA, Ras/Raf) GProtein->Downstream Response Cellular Responses (Proliferation, Migration, Survival) Downstream->Response

Caption: The ATX-LPA signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section details the methodologies for key experiments used to characterize ATX inhibitors like this compound.

Autotaxin Inhibitor Screening Assay

A common method for screening ATX inhibitors is a colorimetric assay using a synthetic substrate, which allows for high-throughput analysis.[11]

Principle: Recombinant human ATX cleaves the substrate bis-(p-nitrophenyl) phosphate (B84403) (BNPP), liberating the yellow-colored product p-nitrophenol. The rate of p-nitrophenol formation is measured by the increase in absorbance at 405-415 nm. A potent inhibitor will reduce the rate of this reaction.[11]

Detailed Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl with NaCl, KCl, MgCl2, and Triton X-100). Equilibrate to room temperature before use.

    • Autotaxin Enzyme: Thaw recombinant human ATX on ice. Dilute to the desired working concentration in cold Assay Buffer just before use.

    • ATX Substrate (BNPP): Reconstitute lyophilized BNPP with Assay Buffer to a stock concentration (e.g., 3 mM).[11]

    • Test Compound: Dissolve this compound in a suitable solvent (e.g., DMSO, methanol) and prepare a serial dilution series.[11]

  • Assay Procedure (96-well plate format):

    • Add Assay Buffer to all wells.

    • Add 10 µL of the test compound dilutions to the "Test Compound" wells. Add solvent alone to the "100% Initial Activity" and "Background" wells.

    • Add 20 µL of diluted ATX enzyme to the "Test Compound" and "100% Initial Activity" wells. Add Assay Buffer to the "Background" wells.

    • Pre-incubate the plate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 20 µL of the ATX Substrate (BNPP) to all wells.[11]

    • Cover the plate and incubate for 30 minutes at 37°C.[11]

    • Measure the absorbance at 405-415 nm using a microplate reader.

  • Data Analysis:

    • Correct for background absorbance by subtracting the values from the "Background" wells.

    • Calculate the percent inhibition for each concentration of the test compound relative to the "100% Initial Activity" control.

    • Plot the percent inhibition against the log concentration of this compound to determine the IC50 value.

A Prepare Reagents (Buffer, ATX Enzyme, BNPP Substrate, This compound Dilutions) B Add Buffer, Inhibitor, and ATX Enzyme to 96-well Plate A->B C Pre-incubate at 37°C B->C D Initiate Reaction: Add BNPP Substrate C->D E Incubate at 37°C (30 min) D->E F Read Absorbance (405-415 nm) E->F G Calculate % Inhibition and Determine IC50 F->G

Caption: Workflow for a colorimetric autotaxin inhibitor screening assay.

LPA Quantification in Biological Samples

To confirm the in vivo or ex vivo efficacy of this compound, it is essential to measure its effect on LPA levels in biological fluids like plasma. A competitive ELISA is a robust method for this purpose.[12]

Principle: This assay is a competitive Enzyme-Linked Immunosorbent Assay. LPA in the sample competes with a fixed amount of LPA coated on the microplate for binding to a biotinylated anti-LPA antibody. The amount of antibody bound to the plate is detected with Streptavidin-HRP and a colorimetric substrate. The signal is inversely proportional to the amount of LPA in the sample.[12]

Detailed Methodology:

  • Sample Preparation:

    • Collect blood samples (e.g., from rats treated with this compound) in EDTA tubes and centrifuge to obtain plasma.

    • Store plasma at -80°C until use.

    • Prepare LPA standards to generate a standard curve.

  • Assay Procedure:

    • Mix samples (or standards) with a biotinylated anti-LPA antibody and a sample diluent.[12]

    • Transfer these mixtures to the wells of an LPA-coated 96-well detection plate for competitive binding.[12]

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate multiple times with a wash buffer to remove unbound reagents.

    • Add Streptavidin-HRP to each well and incubate for 30-60 minutes. This will bind to the biotinylated antibody captured on the plate.[12]

    • Wash the plate again to remove unbound Streptavidin-HRP.

    • Add a colorimetric HRP substrate (e.g., TMB) and incubate until sufficient color develops.

    • Stop the reaction with a stop solution (e.g., sulfuric acid).

  • Data Analysis:

    • Measure the absorbance at 450 nm.[12]

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the LPA concentration in the unknown samples by interpolating their absorbance values from the standard curve.

A Prepare Plasma Samples and LPA Standards B Mix Sample/Standard with Biotinylated anti-LPA Antibody A->B C Add Mixture to LPA-Coated Plate (Competitive Binding) B->C D Wash Plate C->D E Add Streptavidin-HRP D->E F Wash Plate E->F G Add Colorimetric Substrate & Stop Reaction F->G H Read Absorbance (450 nm) G->H I Calculate LPA Concentration using Standard Curve H->I

Caption: Workflow for quantifying LPA levels using a competitive ELISA.

Conclusion

This compound is a highly potent Type II autotaxin inhibitor that acts by competitively blocking the substrate-binding hydrophobic pocket of the enzyme. Its ability to effectively reduce LPA production, demonstrated by a low nanomolar IC50 and confirmed in plasma, establishes it as a valuable tool for preclinical research and a promising scaffold for the development of therapeutics. The experimental protocols detailed herein provide a framework for evaluating this compound and other novel autotaxin inhibitors targeting diseases driven by the ATX-LPA axis, such as idiopathic pulmonary fibrosis, cancer, and other inflammatory conditions.[8][13]

References

(Rac)-PAT-494: A Technical Guide to its Biological Function as an Autotaxin Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-PAT-494 is a potent small molecule inhibitor of Autotaxin (ATX), a secreted lysophospholipase D that plays a critical role in generating the bioactive signaling lipid, lysophosphatidic acid (LPA).[1][2] Despite its name, this compound does not target the Rac family of small GTPases. Instead, it is a highly specific inhibitor of the ATX-LPA signaling axis, a pathway implicated in a multitude of pathological conditions including cancer, fibrosis, and inflammation.[1][2] This technical guide provides an in-depth overview of the biological functions of this compound, its mechanism of action, relevant quantitative data, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound functions as a Type II Autotaxin inhibitor . It exerts its inhibitory effect by binding to the hydrophobic pocket of the ATX enzyme. This binding mode obstructs the accommodation of the substrate, lysophosphatidylcholine (B164491) (LPC), thereby preventing its hydrolysis into LPA.[2][3][4] Crystallography studies have revealed that this compound exhibits a mixed mode of inhibition.[1][2] Its indole (B1671886) moiety is crucial for the interaction with the hydrophobic pocket of ATX.[1][2]

Signaling Pathway

This compound targets the Autotaxin-LPA signaling pathway. ATX is the primary producer of extracellular LPA, which in turn activates a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1-6 (LPA₁₋₆).[1] Activation of these receptors triggers a wide range of cellular responses, including cell proliferation, migration, survival, and cytokine production.[1][4] By inhibiting ATX, this compound effectively downregulates the production of LPA, thereby mitigating its downstream cellular effects.

ATX_LPA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Hydrolysis LPAR LPA Receptors (LPA₁₋₆) LPA->LPAR Activation PAT494 This compound PAT494->ATX Inhibition Downstream Downstream Signaling (e.g., Rho, Rac, PI3K/Akt, MAPK) LPAR->Downstream Cellular Cellular Responses (Proliferation, Migration, Survival) Downstream->Cellular

Figure 1: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.

Quantitative Data

The inhibitory potency of this compound against human Autotaxin has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC₅₀) is a key parameter for quantifying its efficacy.

CompoundTargetAssay SubstrateIC₅₀ (nM)Reference
This compound Human AutotaxinLPC20[1][2][3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological functions of this compound.

Autotaxin Activity Assay (Choline-Oxidase Coupled Method)

This assay quantitatively measures the enzymatic activity of Autotaxin by detecting the production of choline (B1196258), a byproduct of LPC hydrolysis.

Principle:

  • ATX hydrolyzes LPC to LPA and choline.

  • Choline oxidase then oxidizes choline to betaine (B1666868) and hydrogen peroxide (H₂O₂).

  • In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a probe (e.g., Amplex Red or a combination of 4-aminoantipyrine (B1666024) and TOPS) to produce a fluorescent or colored product, which is quantifiable.[3][5]

Materials:

  • Recombinant human Autotaxin (ATX)

  • Lysophosphatidylcholine (LPC) substrate

  • This compound or other test inhibitors

  • Assay Buffer (e.g., 50 mM Tris-HCl, 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, pH 8.0)

  • Choline oxidase

  • Horseradish peroxidase (HRP)

  • Amplex Red or TOPS/4-aminoantipyrine

  • 96-well microplate

  • Microplate reader (fluorometer or spectrophotometer)

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the test inhibitor dilutions.

  • Add the ATX enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

  • Prepare a reaction mixture containing LPC, choline oxidase, HRP, and the detection probe in the assay buffer.

  • Initiate the enzymatic reaction by adding the reaction mixture to each well.

  • Monitor the change in fluorescence or absorbance over time at the appropriate wavelength.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

ATX_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction & Detection cluster_analysis Data Analysis A Prepare serial dilutions of this compound C Add inhibitor dilutions to plate and incubate with ATX A->C B Add ATX enzyme to 96-well plate B->C E Add reaction mix to wells C->E D Prepare reaction mix (LPC, Choline Oxidase, HRP, Probe) D->E F Measure fluorescence/ absorbance kinetically E->F G Calculate reaction rates F->G H Plot dose-response curve and determine IC₅₀ G->H

Figure 2: Experimental workflow for the choline-oxidase coupled Autotaxin activity assay.

X-ray Crystallography

Determining the co-crystal structure of ATX in complex with this compound provides insights into its binding mode. The structure of human ATX bound to this compound is available in the Protein Data Bank (PDB) with the accession code 4ZGA .[6]

General Protocol Outline:

  • Protein Expression and Purification: Recombinant human ATX is expressed (e.g., in insect cells) and purified to high homogeneity.

  • Crystallization: The purified ATX is co-crystallized with this compound by methods such as vapor diffusion.

  • Data Collection: The crystals are exposed to a high-intensity X-ray beam, and diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data are processed to solve the three-dimensional structure of the ATX-(Rac)-PAT-494 complex. The structure is then refined to fit the experimental data.

Cell Migration Assay (Scratch/Wound Healing Assay)

This assay assesses the effect of this compound on cell migration, a key cellular process promoted by the ATX-LPA axis.

Principle: A "wound" is created in a confluent monolayer of cells. The ability of the cells to migrate and close the wound is monitored over time in the presence or absence of an inhibitor.

Materials:

  • Cancer cell line known to respond to LPA (e.g., A2058 melanoma cells, MDA-MB-231 breast cancer cells)

  • Cell culture plates (e.g., 12-well or 24-well)

  • Sterile pipette tip (10 µL or 200 µL) or a cell scraper

  • This compound

  • LPA (as a positive control for migration)

  • Microscope with a camera

Procedure:

  • Seed cells in a multi-well plate and grow until they form a confluent monolayer.

  • Serum-starve the cells for 18-24 hours to reduce basal migration.

  • Create a linear scratch in the monolayer using a sterile pipette tip.

  • Gently wash the cells with PBS to remove detached cells.

  • Add fresh serum-free media containing different concentrations of this compound. Include a vehicle control and a positive control with LPA.

  • Capture images of the scratch at time zero and at regular intervals (e.g., every 4-8 hours) for up to 24-48 hours.

  • Quantify the closure of the scratch over time using image analysis software (e.g., ImageJ). The area of the wound is measured at each time point, and the rate of closure is calculated.

Transwell Cell Migration (Boyden Chamber) Assay

This is a more quantitative method to assess chemotaxis, or directed cell migration, in response to a chemoattractant like LPA.

Principle: Cells are placed in the upper chamber of a transwell insert, which has a porous membrane. A chemoattractant (LPA) is placed in the lower chamber. The number of cells that migrate through the pores to the lower side of the membrane is quantified.

Materials:

  • Transwell inserts with appropriate pore size (e.g., 8 µm)

  • Cell culture plates (e.g., 24-well)

  • Cell line of interest

  • This compound

  • LPA

  • Staining solution (e.g., crystal violet)

Procedure:

  • Serum-starve the cells for 18-24 hours.

  • Resuspend the cells in serum-free media. Pre-incubate the cells with different concentrations of this compound for 30 minutes.

  • Add serum-free media containing LPA to the lower wells of the 24-well plate.

  • Place the transwell inserts into the wells.

  • Add the cell suspension (containing the inhibitor) to the upper chamber of the inserts.

  • Incubate for a period that allows for cell migration (e.g., 4-24 hours).

  • After incubation, remove the non-migrated cells from the upper side of the membrane with a cotton swab.

  • Fix and stain the migrated cells on the lower side of the membrane with crystal violet.

  • Elute the stain and measure the absorbance, or count the number of stained cells under a microscope.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of the Autotaxin-LPA signaling pathway. Its high potency and well-characterized mechanism of action make it a suitable candidate for preclinical studies in various disease models, particularly in oncology and fibrosis. The experimental protocols outlined in this guide provide a framework for the further characterization of this compound and other Autotaxin inhibitors.

References

(Rac)-PAT-494: A Technical Guide for Cancer Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-PAT-494 is a potent, indole-based small molecule inhibitor of autotaxin (ATX), the primary producer of the bioactive signaling lipid, lysophosphatidic acid (LPA). The ATX-LPA signaling axis is a critical pathway implicated in numerous cancer hallmarks, including cell proliferation, survival, migration, and metastasis. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its potential applications in cancer research. While preclinical and clinical data on this compound in oncology are currently limited in publicly available literature, this document consolidates the existing biochemical information and places it within the context of the broader, well-established role of ATX-LPA signaling in cancer. This guide also includes detailed experimental protocols and pathway diagrams to facilitate further investigation into the therapeutic potential of this compound.

Introduction to this compound

This compound is a synthetic, indole-derived compound developed by PharmAkea that potently inhibits the enzymatic activity of autotaxin.[1][2] As a key enzyme in the lysophosphatidic acid (LPA) signaling pathway, ATX catalyzes the conversion of lysophosphatidylcholine (B164491) (LPC) to LPA. Elevated levels of both ATX and LPA are associated with the progression of various cancers.[3][4] By inhibiting ATX, this compound reduces the production of pro-tumorigenic LPA, offering a promising therapeutic strategy for a range of malignancies.

Chemical Structure and Properties:

While the exact chemical structure of this compound is proprietary, it is known to be an indole-based molecule.[1] It is characterized as a potent, mixed-mode, and Type II inhibitor of autotaxin. Its Protein Data Bank (PDB) ID for the co-crystal structure with human autotaxin is 4ZGA.

Mechanism of Action

This compound exerts its effects by directly inhibiting autotaxin. It is classified as a Type II ATX inhibitor, meaning it binds to and obstructs the lipid binding/hydrophobic pocket of the enzyme. This prevents the substrate, LPC, from accessing the active site, thereby blocking the production of LPA. The mode of inhibition is described as "mixed," suggesting that it may have characteristics of both competitive and non-competitive inhibition.

The downstream consequence of ATX inhibition is the suppression of LPA-mediated signaling. LPA interacts with a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1-6 (LPAR1-6), to activate a multitude of intracellular signaling cascades. These pathways, including the Ras-MAPK, PI3K-Akt, and Rho pathways, are fundamental to many of the cellular processes that are hijacked by cancer cells to promote tumor growth and dissemination.

The ATX-LPA Signaling Pathway in Cancer

The ATX-LPA axis plays a multifaceted role in the tumor microenvironment, influencing cancer cells, stromal cells, and immune cells. Its inhibition by compounds like this compound has the potential to disrupt several key tumorigenic processes.

  • Cell Proliferation and Survival: LPA signaling promotes uncontrolled cell division and protects cancer cells from apoptosis.

  • Metastasis: The pathway is heavily implicated in tumor cell migration, invasion, and the establishment of distant metastases.

  • Angiogenesis: LPA can stimulate the formation of new blood vessels that supply tumors with essential nutrients.

  • Inflammation and Immune Evasion: The ATX-LPA axis can contribute to a pro-inflammatory tumor microenvironment and may help cancer cells evade the immune system.

  • Therapy Resistance: Emerging evidence suggests that this pathway may contribute to resistance to conventional cancer therapies.

Quantitative Data

Publicly available data on the biological activity of this compound is limited. The following table summarizes the key reported quantitative value.

ParameterValueReference
IC50 (LPC substrate) 20 nM

Experimental Protocols

Detailed experimental protocols for the use of this compound in specific cancer models are not yet available in the literature. However, a crucial initial step in evaluating any potential ATX inhibitor is to determine its enzymatic inhibitory activity. Below is a detailed protocol for a common in vitro autotaxin activity assay.

Protocol: In Vitro Autotaxin (ATX) Enzymatic Activity Assay

This protocol is a generalized procedure for determining the inhibitory activity of a compound like this compound on recombinant human autotaxin.

Materials:

  • Recombinant human autotaxin (ATX)

  • Lysophosphatidylcholine (LPC) substrate (e.g., 18:1 LPC)

  • This compound or other test inhibitors

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.05% Triton X-100

  • Choline (B1196258) oxidase

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • 96-well black, clear-bottom microplates

  • Microplate reader capable of fluorescence measurement (excitation ~530-560 nm, emission ~590 nm)

Procedure:

  • Prepare Reagents:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

    • Prepare serial dilutions of the this compound stock solution in Assay Buffer to achieve a range of desired test concentrations.

    • Prepare a working solution of LPC substrate in Assay Buffer.

    • Prepare a detection reagent mixture containing choline oxidase, HRP, and Amplex Red in Assay Buffer according to the manufacturer's instructions.

  • Assay Setup:

    • In a 96-well microplate, add a small volume (e.g., 5 µL) of the serially diluted this compound or control vehicle (DMSO) to the appropriate wells.

    • Add recombinant human ATX solution to all wells except for the "no enzyme" control wells.

    • Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction:

    • Initiate the enzymatic reaction by adding the LPC substrate solution to all wells.

    • Immediately add the detection reagent mixture to all wells.

  • Measurement:

    • Place the microplate in a pre-warmed (37°C) microplate reader.

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.

  • Data Analysis:

    • For each concentration of this compound, calculate the rate of the reaction (slope of the fluorescence versus time curve).

    • Normalize the reaction rates to the vehicle control (100% activity) and the "no enzyme" control (0% activity).

    • Plot the percentage of ATX inhibition versus the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Visualizations

Signaling Pathway

ATX_LPA_Signaling_in_Cancer cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_responses Cancer Hallmarks LPC Lysophosphatidylcholine (LPC) ATX This compound inhibits Autotaxin (ATX) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Catalysis LPAR LPA Receptors (LPARs) LPA->LPAR Activation G_protein G Proteins LPAR->G_protein PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt Ras_MAPK Ras/MAPK Pathway G_protein->Ras_MAPK Rho Rho Pathway G_protein->Rho Proliferation Proliferation & Survival PI3K_Akt->Proliferation Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis Ras_MAPK->Proliferation Migration Migration & Invasion Rho->Migration Metastasis Metastasis Migration->Metastasis

Caption: The ATX-LPA signaling pathway and its role in promoting cancer hallmarks.

Experimental Workflow

ATX_Inhibitor_Characterization cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation Enzymatic_Assay Enzymatic Activity Assay (IC50 Determination) Cell_Proliferation Cancer Cell Line Proliferation Assays Enzymatic_Assay->Cell_Proliferation Cell_Migration Migration & Invasion Assays (e.g., Transwell) Cell_Proliferation->Cell_Migration PK_PD Pharmacokinetics & Pharmacodynamics Cell_Migration->PK_PD Xenograft Tumor Xenograft Models PK_PD->Xenograft Metastasis_Model Metastasis Models Xenograft->Metastasis_Model

Caption: A typical experimental workflow for the preclinical evaluation of an ATX inhibitor in cancer.

Future Directions and Conclusion

This compound is a potent and well-characterized inhibitor of autotaxin. Given the extensive body of evidence implicating the ATX-LPA signaling axis in the pathophysiology of numerous cancers, this compound represents a valuable tool for cancer research and a potential starting point for the development of novel anti-cancer therapeutics.

Future research should focus on evaluating the efficacy of this compound in a variety of cancer cell lines and in vivo tumor models. Investigating its potential synergistic effects with existing cancer therapies, such as chemotherapy, targeted therapy, and immunotherapy, would also be a valuable avenue of exploration. The detailed characterization of its pharmacokinetic and pharmacodynamic properties will be crucial for its translation into a clinical setting.

References

Investigating Fibrosis with (Rac)-PAT-494: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concept: Targeting the Autotaxin-LPA Axis in Fibrosis with (Rac)-PAT-494

Fibrosis, a pathological condition characterized by the excessive accumulation of extracellular matrix (ECM), can lead to organ dysfunction and failure. A key signaling pathway implicated in the progression of fibrosis is the autotaxin-lysophosphatidic acid (ATX-LPA) axis. This compound has been identified as a racemic inhibitor of autotaxin (ATX), the primary enzyme responsible for the production of lysophosphatidic acid (LPA). By inhibiting ATX, this compound represents a promising therapeutic strategy to disrupt the pro-fibrotic cascade.

LPA mediates its effects through various G protein-coupled receptors, leading to fibroblast recruitment, activation, proliferation, and survival, all of which are critical events in the development of fibrosis. Furthermore, emerging research indicates a positive feedback loop between the ATX-LPA axis and pro-inflammatory cytokines such as Interleukin-6 (IL-6), creating a self-amplifying cycle that drives fibrogenesis.

This technical guide provides an in-depth overview of the methodologies and data relevant to the investigation of this compound and its anti-fibrotic potential. While specific preclinical data for this compound is not extensively available in public literature, this guide utilizes data from closely related ATX inhibitors and established experimental protocols to provide a comprehensive framework for its evaluation.

Signaling Pathway: The ATX-LPA-IL-6 Amplification Loop in Fibrosis

The following diagram illustrates the proposed mechanism of action for an ATX inhibitor like this compound in the context of fibrosis. Inhibition of ATX disrupts the conversion of LPC to LPA, thereby reducing the activation of LPA receptors on fibroblasts. This, in turn, is expected to decrease the expression of pro-inflammatory cytokines like IL-6 and break the fibrotic amplification loop.

ATX_LPA_IL6_Pathway cluster_extracellular Extracellular Space cluster_cell Fibroblast LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX substrate LPA Lysophosphatidic acid (LPA) LPAR LPA Receptor LPA->LPAR activation ATX->LPA conversion PAT494 This compound PAT494->ATX inhibition IL6_out IL-6 IL6R IL-6 Receptor IL6_out->IL6R activation IL6_in IL-6 Expression LPAR->IL6_in stimulates Fibrosis Fibrotic Response (Collagen Production, Proliferation) LPAR->Fibrosis promotes ATX_exp ATX Expression IL6R->ATX_exp stimulates IL6_in->IL6_out secretion ATX_exp->ATX secretion

Caption: Proposed mechanism of this compound in disrupting the ATX-LPA-IL-6 fibrotic loop.

Data Presentation: Efficacy of Autotaxin Inhibition in a Preclinical Fibrosis Model

The following tables summarize representative quantitative data from a study on the ATX inhibitor PAT-048 in a bleomycin-induced dermal fibrosis mouse model. This data serves as a benchmark for what could be expected from the evaluation of this compound.

Table 1: Effect of PAT-048 on Dermal Thickness in Bleomycin-Treated Mice

Treatment GroupMean Dermal Thickness (µm)Standard Deviation (µm)% Reduction vs. Bleomycin (B88199)
Saline Control15015-
Bleomycin + Vehicle350300%
Bleomycin + PAT-0482002542.9%

Table 2: Effect of PAT-048 on Skin Collagen Content (Hydroxyproline Assay)

Treatment GroupMean Hydroxyproline (B1673980) (µg/mg tissue)Standard Deviation (µg/mg tissue)% Reduction vs. Bleomycin
Saline Control2.50.3-
Bleomycin + Vehicle6.80.70%
Bleomycin + PAT-0483.50.548.5%

Table 3: Effect of PAT-048 on Myofibroblast Infiltration (α-SMA Immunohistochemistry)

Treatment GroupMean α-SMA Positive Cells/HPF*Standard Deviation% Reduction vs. Bleomycin
Saline Control52-
Bleomycin + Vehicle4580%
Bleomycin + PAT-04815566.7%

* High-Power Field

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are standard in the field of fibrosis research and are applicable for the evaluation of this compound.

Experimental Workflow: Preclinical Evaluation of an Anti-Fibrotic Compound

Experimental_Workflow cluster_assays Fibrosis Assessment start Start: Hypothesis This compound ameliorates fibrosis model Induce Fibrosis in Animal Model (e.g., Bleomycin-induced dermal fibrosis) start->model treatment Administer this compound (and vehicle control) model->treatment harvest Tissue Harvest and Processing treatment->harvest histology Histological Analysis (Dermal Thickness, Masson's Trichrome) harvest->histology hydroxyproline Biochemical Assay (Hydroxyproline Content) harvest->hydroxyproline ihc Immunohistochemistry (α-SMA for Myofibroblasts) harvest->ihc data_analysis Data Analysis and Interpretation histology->data_analysis hydroxyproline->data_analysis ihc->data_analysis conclusion Conclusion on Anti-Fibrotic Efficacy data_analysis->conclusion

Caption: A generalized workflow for the preclinical assessment of this compound.
Bleomycin-Induced Dermal Fibrosis Mouse Model

This is a widely used and well-characterized model to study the pathogenesis of skin fibrosis.[1][2][3]

  • Animals: 8-10 week old C57BL/6 mice are typically used.

  • Induction of Fibrosis:

    • Anesthetize the mice.

    • Shave a defined area on the upper back of the mouse.

    • Administer daily subcutaneous injections of bleomycin (e.g., 100 µL of 1 mg/mL in sterile saline) into the shaved area for a period of 3-4 weeks. Control mice receive saline injections.

  • Treatment:

    • This compound can be administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses.

    • Treatment can be prophylactic (starting at the same time as bleomycin) or therapeutic (starting after fibrosis has been established).

  • Tissue Collection: At the end of the study period, euthanize the mice and collect the affected skin tissue for analysis.[2]

Hydroxyproline Assay for Collagen Quantification

This assay measures the hydroxyproline content in tissue, which is a direct indicator of collagen deposition.[4]

  • Tissue Preparation:

    • Weigh a portion of the harvested skin tissue.

    • Hydrolyze the tissue in 6N HCl at 110-120°C for 12-24 hours. This breaks down the protein into its constituent amino acids.

  • Assay Procedure:

    • Neutralize the hydrolyzed samples.

    • Add a chloramine-T solution to oxidize the hydroxyproline.

    • Add p-dimethylaminobenzaldehyde (Ehrlich's reagent), which reacts with the oxidized hydroxyproline to produce a colored product.

    • Measure the absorbance of the solution at ~560 nm using a spectrophotometer.

  • Quantification: Calculate the hydroxyproline concentration based on a standard curve generated with known concentrations of hydroxyproline. Results are typically expressed as µg of hydroxyproline per mg of tissue.

Immunohistochemistry for α-Smooth Muscle Actin (α-SMA)

This technique is used to identify and quantify myofibroblasts, which are key effector cells in fibrosis, characterized by the expression of α-SMA.

  • Tissue Preparation:

    • Fix the harvested skin tissue in 10% neutral buffered formalin.

    • Embed the tissue in paraffin (B1166041) and cut into thin sections (e.g., 4-5 µm).

  • Staining Procedure:

    • Deparaffinize and rehydrate the tissue sections.

    • Perform antigen retrieval to unmask the α-SMA epitope.

    • Block non-specific antibody binding.

    • Incubate with a primary antibody specific for α-SMA.

    • Incubate with a labeled secondary antibody that binds to the primary antibody.

    • Add a chromogenic substrate (e.g., DAB) that produces a colored precipitate at the site of the antibody-antigen reaction.

    • Counterstain with a nuclear stain like hematoxylin.

  • Analysis:

    • Visualize the stained sections under a microscope. α-SMA positive cells will appear brown.

    • Quantify the number of α-SMA positive cells per high-power field or as a percentage of the total tissue area.

This technical guide provides a foundational framework for the investigation of this compound in the context of fibrosis. The provided signaling pathways, data tables, and experimental protocols, while based on general knowledge and related compounds, offer a robust starting point for researchers and drug development professionals to design and execute studies to elucidate the anti-fibrotic potential of this novel autotaxin inhibitor.

References

The Early Discovery and Development of (Rac)-PAT-494: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-PAT-494 is a potent, small-molecule inhibitor of autotaxin (ATX), the primary enzyme responsible for the production of lysophosphatidic acid (LPA) in the blood. The ATX-LPA signaling pathway is a critical regulator of numerous physiological and pathological processes, including cell proliferation, migration, and fibrosis. Dysregulation of this axis has been implicated in a range of diseases, making ATX a compelling therapeutic target. Developed by PharmAkea, this compound emerged from a dedicated discovery program aimed at identifying novel inhibitors of ATX. This technical guide provides a comprehensive overview of the early discovery and development of this compound, detailing its mechanism of action, discovery process, and the foundational experimental protocols.

Core Data Summary

The following tables summarize the key quantitative data available for this compound and its discovery context.

Table 1: In Vitro Potency of this compound and Related Compounds

CompoundTargetAssay TypeIC50 (nM)PDB ID
This compound Autotaxin (ATX) LPC Substrate 20 4ZGA
PAT-078Autotaxin (ATX)LPC Substrate4724ZG6
PAT-352Autotaxin (ATX)LPC Substrate264ZG9
PAT-347Autotaxin (ATX)LPC Substrate0.3-

Table 2: Preclinical Data for this compound

ParameterSpeciesRoute of AdministrationValueUnit
Pharmacokinetics (PK)Data not publicly available---
Pharmacodynamics (PD)Data not publicly available---
In Vivo EfficacyData not publicly available---

Note: Extensive searches of the public scientific literature and patent databases did not yield specific preclinical data (pharmacokinetics, pharmacodynamics, and in vivo efficacy) for this compound. Preclinical studies have been reported for other compounds in the same chemical series, such as PAT-048 in a bleomycin-induced dermal fibrosis model.

Mechanism of Action and Structural Basis of Inhibition

This compound is classified as a Type II autotaxin inhibitor.[1] This class of inhibitors functions by binding to the hydrophobic pocket of the ATX enzyme, thereby preventing the binding of the lysophosphatidylcholine (B164491) (LPC) substrate. This competitive inhibition mechanism is distinct from Type I inhibitors, which also interact with the catalytic zinc ions in the active site.

Crystallographic studies of the human ATX enzyme in complex with PAT-494 (PDB ID: 4ZGA) have elucidated the molecular interactions underpinning its inhibitory activity. The indole (B1671886) moiety of PAT-494 is crucial for its binding, engaging in hydrophobic interactions within the pocket. The acetonylurea moiety of the molecule has been observed to partially occupy the entrance of a tunnel-like structure within the enzyme, forming a π-π stacking interaction with Tyr307 and a hydrogen bond with the amide of Phe275.

Below is a diagram illustrating the ATX-LPA signaling pathway and the inhibitory action of this compound.

ATX_LPA_Pathway cluster_extracellular Extracellular Space cluster_cell Cell LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Hydrolysis LPAR LPA Receptors (LPARs) LPA->LPAR Activation PAT494 This compound PAT494->ATX Inhibition (Type II) Signaling Downstream Signaling (Proliferation, Migration, Fibrosis) LPAR->Signaling

ATX-LPA signaling pathway and inhibition by this compound.

Discovery and Synthesis

The discovery of this compound was the result of a high-throughput screening (HTS) campaign conducted by PharmAkea.[1] The initial screen utilized the fluorogenic substrate FS-3 to identify compounds that inhibit ATX activity. Hits from the primary screen were then subjected to a secondary assay using the natural substrate, lysophosphatidylcholine (LPC), to confirm their inhibitory potential under more physiological conditions. This triage approach led to the identification of a series of potent indole-based inhibitors, including this compound.

While the specific synthesis of this compound is not detailed in the public domain, a representative synthetic route for this class of indole-based autotaxin inhibitors can be inferred from patents filed by PharmAkea (e.g., WO2017210527A1). A plausible synthetic workflow is depicted below.

Synthesis_Workflow Start Indole Precursor Step1 Functionalization of Indole Ring Start->Step1 Step2 Coupling with Side Chain Moiety Step1->Step2 Final This compound Scaffold Step2->Final

Generalized synthetic workflow for indole-based ATX inhibitors.

Experimental Protocols

Detailed experimental protocols for the key assays used in the discovery of this compound are provided below. These are based on established methodologies and commercially available kits.

High-Throughput Screening (HTS) with FS-3 Substrate

This assay identifies potential ATX inhibitors by measuring the fluorescence generated from the cleavage of the synthetic substrate, FS-3.

Materials:

  • Recombinant human autotaxin

  • FS-3 (fluorogenic substrate)

  • Assay buffer (e.g., Tris-HCl, pH 8.0, containing NaCl, KCl, CaCl2, MgCl2, and BSA)

  • Test compounds dissolved in DMSO

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 528 nm)

Procedure:

  • Add test compounds at various concentrations to the wells of the 384-well plate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Add a solution of recombinant autotaxin to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the FS-3 substrate to each well.

  • Immediately begin kinetic reading of fluorescence intensity every 1-2 minutes for a duration of 30-60 minutes.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence curve) for each well.

  • Determine the percent inhibition for each test compound concentration relative to the negative control.

  • Calculate IC50 values for active compounds by fitting the dose-response data to a four-parameter logistic equation.

HTS_Workflow Start Dispense Compounds and Controls Step1 Add Autotaxin Enzyme (Pre-incubation) Start->Step1 Step2 Add FS-3 Substrate (Initiate Reaction) Step1->Step2 Step3 Kinetic Fluorescence Reading (Ex: 485 nm, Em: 528 nm) Step2->Step3 Step4 Data Analysis (Rate, % Inhibition, IC50) Step3->Step4 Choline_Release_Workflow Start Dispense Compounds and Controls Step1 Add Autotaxin and LPC (Primary Reaction) Start->Step1 Step2 Incubate at 37°C Step1->Step2 Step3 Add Detection Reagents (Choline Oxidase, HRP, Substrate) Step2->Step3 Step4 Incubate and Measure Signal (Absorbance/Fluorescence) Step3->Step4 Step5 Data Analysis (% Inhibition, IC50) Step4->Step5

References

Methodological & Application

Application Notes and Protocols for (Rac)-PAT-494 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-PAT-494 is a potent and specific Type II inhibitor of Autotaxin (ATX), a key enzyme responsible for the production of lysophosphatidic acid (LPA)[1]. ATX catalyzes the hydrolysis of lysophosphatidylcholine (B164491) (LPC) to LPA, a bioactive signaling lipid that regulates a wide array of cellular processes, including proliferation, migration, and survival, through its interaction with a family of G protein-coupled receptors (LPARs)[1][2]. The ATX-LPA signaling axis has been implicated in the pathophysiology of various diseases, including cancer, fibrosis, and inflammation, making it an attractive target for therapeutic intervention[2][3].

This compound exerts its inhibitory effect by binding to the hydrophobic pocket of the ATX enzyme, thereby blocking the binding of its substrate, LPC, and subsequent LPA production[1]. These application notes provide detailed protocols for the use of this compound in cell culture to study the biological roles of the ATX-LPA signaling pathway.

Data Presentation

The following table summarizes the key characteristics and recommended starting concentrations for this compound in cell-based assays. It is important to note that the optimal concentration may vary depending on the cell type, assay conditions, and experimental endpoint. Therefore, a dose-response experiment is highly recommended to determine the optimal working concentration for your specific application.

ParameterValueSource
Target Autotaxin (ATX) / ENPP2[1]
Mechanism of Action Type II Inhibitor; Blocks the hydrophobic pocket[1]
Molecular Weight 349.37 g/mol [3]
Appearance Crystalline solid[3]
Solubility Soluble in DMSO[3]
Storage Store at -20°C for long-term storage. Stock solutions can be stored at -20°C or -80°C.[3]
Recommended Starting Concentration Range for Cell-Based Assays 0.1 - 10 µMBased on typical effective concentrations for ATX inhibitors[4]
Reported EC50 (for other ATX inhibitor types in cell-based p-AKT assay) ~1 µM[4]

Signaling Pathway

The following diagram illustrates the Autotaxin-LPA signaling pathway and the point of inhibition by this compound.

ATX_LPA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPC LPC ATX Autotaxin (ATX) LPC->ATX substrate LPA LPA ATX->LPA catalysis LPAR LPA Receptor (LPAR) LPA->LPAR activation PAT494 This compound PAT494->ATX inhibition G_protein G Proteins (Gq/11, Gi/o, G12/13) LPAR->G_protein coupling Downstream Downstream Signaling (e.g., PLC, PI3K/AKT, Rho) G_protein->Downstream Cellular_Response Cellular Responses (Proliferation, Migration, Survival) Downstream->Cellular_Response

Caption: The ATX-LPA signaling pathway and inhibition by this compound.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Briefly centrifuge the vial of this compound powder to ensure all the material is at the bottom.

  • To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, for 1 mg of this compound (MW: 349.37 g/mol ), add 286.2 µL of DMSO.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to 6 months or at -80°C for longer-term storage.

Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used in the experiment.

Cell Viability/Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on cell viability and proliferation in the presence of LPA.

Cell_Viability_Workflow A Seed cells in a 96-well plate B Starve cells in serum-free medium A->B C Treat with this compound and/or LPA B->C D Incubate for 24-72 hours C->D E Add MTT reagent and incubate D->E F Solubilize formazan (B1609692) crystals E->F G Measure absorbance at 570 nm F->G

Caption: Workflow for the MTT cell viability/proliferation assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Serum-free cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • LPA (Lysophosphatidic acid) stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Serum Starvation: The next day, gently aspirate the medium and wash the cells once with PBS. Add 100 µL of serum-free medium to each well and incubate for 12-24 hours to synchronize the cells and reduce basal signaling.

  • Treatment: Prepare serial dilutions of this compound in serum-free medium. A typical concentration range to test is 0.1, 0.5, 1, 5, and 10 µM. Also, prepare a working solution of LPA (e.g., 10 µM).

  • Aspirate the starvation medium and add 100 µL of the treatment medium to the respective wells. Include the following controls:

    • Untreated cells (serum-free medium only)

    • Vehicle control (serum-free medium with the highest concentration of DMSO)

    • LPA alone

    • This compound alone

    • This compound in combination with LPA

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Aspirate the medium containing MTT and add 150 µL of solubilization buffer to each well. Gently pipette up and down to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with medium only) from all readings. Express the results as a percentage of the control (untreated or vehicle-treated cells).

Cell Migration Assay (Transwell/Boyden Chamber Assay)

This assay measures the ability of this compound to inhibit LPA-induced chemotactic cell migration.

Migration_Assay_Workflow cluster_top Upper Chamber cluster_bottom Lower Chamber A Seed serum-starved cells with this compound or vehicle C Incubate for 4-24 hours (cell migration) A->C B Add serum-free medium with LPA (chemoattractant) B->C D Remove non-migrated cells from the top of the insert C->D E Fix and stain migrated cells on the bottom of the insert D->E F Image and quantify migrated cells E->F

Caption: Workflow for the Transwell cell migration assay.

Materials:

  • Cells of interest

  • Transwell inserts (typically 8 µm pore size) for 24-well plates

  • 24-well plates

  • Serum-free cell culture medium

  • This compound stock solution

  • LPA stock solution

  • Cotton swabs

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)

  • Microscope

Procedure:

  • Cell Preparation: Culture cells to 70-80% confluency. Serum-starve the cells for 12-24 hours prior to the assay. On the day of the experiment, detach the cells, wash with serum-free medium, and resuspend them in serum-free medium at a concentration of 1 x 10⁵ to 5 x 10⁵ cells/mL.

  • Assay Setup:

    • Lower Chamber: Add 600 µL of serum-free medium containing LPA (e.g., 10 µM) to the lower wells of the 24-well plate. Include a negative control with serum-free medium only.

    • Upper Chamber: In a separate tube, pre-incubate the cell suspension with various concentrations of this compound or vehicle (DMSO) for 30 minutes at room temperature.

    • Carefully place the Transwell inserts into the wells. Add 200 µL of the cell suspension to the upper chamber of each insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period of 4 to 24 hours. The optimal incubation time will depend on the cell type and should be determined empirically.

  • Removal of Non-migrated Cells: After incubation, carefully remove the inserts from the plate. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells from the upper surface of the membrane.

  • Fixation and Staining:

    • Fix the migrated cells on the bottom of the membrane by immersing the insert in fixation solution for 20 minutes at room temperature.

    • Wash the inserts with PBS.

    • Stain the cells by immersing the insert in Crystal Violet solution for 15 minutes.

    • Gently wash the inserts with water to remove excess stain and allow them to air dry.

  • Quantification:

    • Use a microscope to count the number of migrated cells in several random fields of view for each insert.

    • Alternatively, the stain can be eluted with a destaining solution (e.g., 10% acetic acid), and the absorbance can be measured with a plate reader.

  • Data Analysis: Express the number of migrated cells as a percentage of the LPA-treated control.

Western Blot Analysis of Downstream Signaling

This protocol is used to assess the effect of this compound on the activation of downstream signaling molecules in the ATX-LPA pathway, such as AKT and ERK.

Materials:

  • Cells of interest

  • 6-well or 12-well plates

  • Serum-free cell culture medium

  • This compound stock solution

  • LPA stock solution

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well or 12-well plates and grow to 80-90% confluency. Serum-starve the cells for 12-24 hours.

  • Pre-treat the cells with the desired concentrations of this compound or vehicle for 1-2 hours.

  • Stimulate the cells with LPA (e.g., 10 µM) for a short period (e.g., 5-30 minutes) to observe acute signaling events.

  • Cell Lysis: Immediately after stimulation, place the plates on ice, aspirate the medium, and wash the cells with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysates.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels.

Troubleshooting

ProblemPossible CauseSolution
Low or no inhibition observed - this compound concentration is too low.- Incubation time is too short.- Compound has degraded.- Perform a dose-response experiment to determine the optimal concentration.- Optimize the incubation time.- Use a fresh aliquot of the stock solution.
High background in assays - High endogenous ATX activity in serum.- High basal signaling in cells.- Use serum-free or low-serum medium for the assay.- Ensure adequate serum starvation of cells.
Cell toxicity observed - this compound concentration is too high.- DMSO concentration is too high.- Perform a dose-response to find a non-toxic concentration.- Ensure the final DMSO concentration is below 0.5%.
Variability between replicates - Inconsistent cell seeding.- Pipetting errors.- Ensure a homogenous cell suspension before seeding.- Use a multichannel pipette for consistency.

Conclusion

This compound is a valuable research tool for investigating the roles of the ATX-LPA signaling pathway in various biological and pathological processes. The protocols provided in these application notes offer a starting point for utilizing this inhibitor in cell culture experiments. For optimal results, it is recommended that researchers empirically determine the ideal experimental conditions for their specific cell type and assay.

References

Application Notes and Protocols for Upadacitinib (ABT-494) in Animal Models of Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Upadacitinib (B560087) (ABT-494) is a selective inhibitor of Janus kinase 1 (JAK1). By targeting JAK1, Upadacitinib modulates the signaling of pro-inflammatory cytokines, such as IL-6 and IFN-γ, which are pivotal in the pathogenesis of rheumatoid arthritis (RA). These application notes provide detailed protocols for the use of Upadacitinib in two common animal models of RA: the rat Adjuvant-Induced Arthritis (AIA) model and the mouse Collagen-Induced Arthritis (CIA) model.

Mechanism of Action: JAK1-STAT Signaling Pathway

Upadacitinib selectively inhibits JAK1, a key enzyme in the JAK-STAT signaling pathway. This pathway is crucial for transducing signals from various cytokines and growth factors involved in inflammation and immunity. In rheumatoid arthritis, pro-inflammatory cytokines lead to the activation of JAKs, which in turn phosphorylate and activate Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation, cell proliferation, and survival. By inhibiting JAK1, Upadacitinib effectively dampens this inflammatory cascade.[1][2]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Pro-inflammatory Cytokines (e.g., IL-6, IFN-γ) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1_node JAK1 Receptor->JAK1_node Activates JAK2_node JAK2 Receptor->JAK2_node Activates STAT_node STAT JAK1_node->STAT_node Phosphorylates pSTAT_node pSTAT (dimer) STAT_node->pSTAT_node Dimerizes Gene_Transcription Gene Transcription (Inflammation) pSTAT_node->Gene_Transcription Translocates to Nucleus Upadacitinib_node Upadacitinib (ABT-494) Upadacitinib_node->JAK1_node Inhibits

Caption: JAK1-STAT Signaling Pathway Inhibition by Upadacitinib.

Quantitative Data Summary

The following tables summarize the recommended dosages and observed effects of Upadacitinib in preclinical animal models of rheumatoid arthritis.

Table 1: Upadacitinib (ABT-494) Dosage and Efficacy in Rat Adjuvant-Induced Arthritis (AIA) Model

ParameterDetailsReference
Animal Species Female Lewis Rats[2]
Induction Agent Microbacterium tuberculosis emulsion (Freund's Complete Adjuvant)[2]
Administration Route Oral gavage[2]
Dosage 3 and 10 mg/kg
Dosing Frequency Twice daily
Treatment Duration 10 days (commencing on day 7 post-immunization)
Observed Efficacy Dose-dependent reduction in paw swelling and protection against bone erosion.

Table 2: Upadacitinib (ABT-494) Dosage and Efficacy in Mouse Collagen-Induced Arthritis (CIA) Model

ParameterDetailsReference
Animal Species Male DBA/1 Mice
Induction Agent Bovine Type II Collagen emulsified in Complete Freund's Adjuvant (CFA)
Administration Route Oral gavage
Dosage Varies (study-dependent)
Dosing Frequency Once or twice daily
Treatment Duration Typically initiated upon disease onset and continued for several weeks
Observed Efficacy Alleviation of foot swelling and reduction in pathological histological changes.

Experimental Protocols

I. Rat Adjuvant-Induced Arthritis (AIA) Model

This model is characterized by a robust and predictable inflammatory response in the joints.

A. Materials

  • Female Lewis rats (125-150 g)

  • Microbacterium tuberculosis emulsion (Freund's Complete Adjuvant - FCA)

  • Upadacitinib (ABT-494)

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in sterile water)

  • Water displacement plethysmograph

  • Micro-CT scanner

B. Experimental Workflow

AIA_Workflow Day0 Day 0: Arthritis Induction (Intradermal injection of FCA) Day7 Day 7: Disease Onset & Treatment Initiation (Oral gavage of Upadacitinib or vehicle, BID) Day0->Day7 Day7_17 Days 7-17: Treatment & Monitoring (Measure paw swelling every other day) Day7->Day7_17 Day17 Day 17: Endpoint Analysis (Euthanasia, blood collection, and μCT scan of paws) Day7_17->Day17

Caption: Experimental Workflow for the Rat AIA Model.

C. Detailed Procedure

  • Arthritis Induction (Day 0): Induce arthritis by a single intradermal injection of 0.1 mL of FCA into the right hind footpad.

  • Treatment (Days 7-17): At the first signs of disease (around day 7), begin oral administration of Upadacitinib (3 or 10 mg/kg) or vehicle twice daily for 10 consecutive days.

  • Monitoring: Measure paw swelling every other day using a water displacement plethysmograph to assess the severity of arthritis.

  • Endpoint Analysis (Day 17): At the end of the treatment period, euthanize the animals. Harvest the paws for analysis of bone destruction using a micro-CT scanner. Histological assessment of synovial hypertrophy, inflammation, cartilage damage, and bone erosion can also be performed.

II. Mouse Collagen-Induced Arthritis (CIA) Model

The CIA model is widely used as it shares many immunological and pathological features with human RA.

A. Materials

  • Male DBA/1 mice (8-10 weeks old)

  • Bovine Type II Collagen (2 mg/mL in 0.05 M acetic acid)

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Upadacitinib (ABT-494)

  • Vehicle for oral gavage

B. Experimental Workflow

CIA_Workflow Day0 Day 0: Primary Immunization (Intradermal injection of Collagen/CFA emulsion) Day21 Day 21: Booster Immunization (Intradermal injection of Collagen/IFA emulsion) Day0->Day21 Disease_Onset Disease Onset (approx. Day 26): Treatment Initiation (Oral gavage of Upadacitinib or vehicle) Day21->Disease_Onset Monitoring Ongoing: Monitoring & Scoring (Clinical scoring of paws 3-4 times/week) Disease_Onset->Monitoring Endpoint Endpoint: Analysis (Histopathology of joints) Monitoring->Endpoint

Caption: Experimental Workflow for the Mouse CIA Model.

C. Detailed Procedure

  • Primary Immunization (Day 0): Anesthetize mice and inject 100 µL of an emulsion containing bovine type II collagen and CFA intradermally at the base of the tail. The total collagen dose should be 100 µg per mouse.

  • Booster Immunization (Day 21): Prepare a 1:1 emulsion of type II collagen and IFA. Anesthetize the mice and inject 100 µL of the emulsion intradermally near the primary injection site.

  • Treatment: Upon the onset of disease (around day 26), randomize animals into treatment groups and begin daily oral administration of Upadacitinib or vehicle. The typical administration volume for mice is 10 mL/kg of body weight.

  • Monitoring: Visually inspect and score the paws 3-4 times per week. A common scoring system ranges from 0 (no erythema or swelling) to 4 (severe erythema and swelling of the entire paw and ankle).

  • Endpoint Analysis: At the end of the study, collect joints for histological assessment of inflammation, pannus formation, and cartilage/bone erosion.

References

Application Notes and Protocols for (Rac)-PAT-494

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-PAT-494 is a potent, type II inhibitor of autotaxin (ATX), a key enzyme responsible for the production of lysophosphatidic acid (LPA) in the blood. By inhibiting ATX, this compound effectively reduces the levels of LPA, a signaling lipid implicated in a variety of physiological and pathological processes. The ATX-LPA signaling axis plays a significant role in cancer progression, fibrosis, and inflammation, making this compound a valuable tool for research in these areas. These application notes provide detailed protocols for the preparation of this compound stock solutions for use in in vitro and in vivo studies.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is essential for its proper handling and use in experimental settings.

PropertyValue
Chemical Formula C₂₀H₁₆FN₃O₂
Molecular Weight 349.37 g/mol
CAS Number 1781233-72-4 (racemate)
Appearance Crystalline solid
Purity ≥98%

Experimental Protocols

Safety Precautions

Before handling this compound, it is crucial to review the available safety information. As with any chemical compound, appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. Work should be conducted in a well-ventilated area or a chemical fume hood.

General Handling Precautions:

  • Avoid inhalation of dust.

  • Prevent contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • In case of accidental exposure, rinse the affected area with copious amounts of water and seek medical advice.

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound solid

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Weighing the Compound: Accurately weigh out a specific amount of this compound solid using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.49 mg of this compound.

    • Calculation:

      • Volume (L) x Concentration (mol/L) = Moles

      • 0.001 L x 0.010 mol/L = 0.00001 mol

      • Moles x Molecular Weight ( g/mol ) = Mass (g)

      • 0.00001 mol x 349.37 g/mol = 0.00349 g = 3.49 mg

  • Dissolving the Compound: Add the weighed this compound to a sterile microcentrifuge tube or amber glass vial. Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM. In this example, add 1 mL of DMSO.

  • Ensuring Complete Dissolution: Tightly cap the tube or vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulate matter remains.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[1] Protect from light.

Visualization of Key Processes

Autotaxin-LPA Signaling Pathway

The following diagram illustrates the central role of Autotaxin (ATX) in the production of Lysophosphatidic Acid (LPA) and the subsequent activation of downstream signaling pathways. This compound acts by inhibiting ATX, thereby blocking this cascade.

ATX_LPA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPC LPC (Lysophosphatidylcholine) ATX Autotaxin (ATX) (Target of this compound) LPC->ATX Hydrolysis LPA LPA (Lysophosphatidic Acid) ATX->LPA Production LPAR LPA Receptors (LPARs) LPA->LPAR Binding & Activation G_protein G Proteins LPAR->G_protein Activation downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) G_protein->downstream Signal Transduction cellular_responses Cellular Responses (Proliferation, Survival, Migration) downstream->cellular_responses Regulation inhibitor This compound inhibitor->ATX Inhibition

Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Preparing this compound Stock Solution

This diagram outlines the key steps for the accurate and safe preparation of a this compound stock solution.

Stock_Solution_Workflow start Start: Obtain this compound weigh 1. Accurately weigh This compound solid start->weigh add_solvent 2. Add appropriate volume of anhydrous DMSO weigh->add_solvent dissolve 3. Vortex until completely dissolved add_solvent->dissolve aliquot 4. Aliquot into single-use volumes dissolve->aliquot store 5. Store at -20°C for long-term use aliquot->store end End: Ready for use in experiments store->end

Caption: Workflow for the preparation of a this compound stock solution.

References

Application Notes and Protocols for (Rac)-PAT-494 Administration in Mouse Models of Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fibrosis, characterized by the excessive deposition of extracellular matrix, leads to organ scarring and failure. A key pathway implicated in the progression of fibrosis is the Autotaxin (ATX)-lysophosphatidic acid (LPA) signaling axis. ATX is a secreted enzyme that produces the bioactive lipid LPA, which in turn signals through various LPA receptors to promote fibroblast recruitment, proliferation, and activation.

(Rac)-PAT-494 has been identified as a potent, type II inhibitor of autotaxin. By binding to the hydrophobic pocket of ATX, it prevents the synthesis of LPA, thereby offering a promising therapeutic strategy to disrupt the fibrotic process. While direct in vivo studies on this compound in fibrosis models are not yet available in published literature, this document provides a comprehensive guide based on its mechanism of action and available data from other autotaxin inhibitors tested in established mouse models of fibrosis.

Mechanism of Action: The ATX-LPA Pathway in Fibrosis

The signaling cascade begins with ATX hydrolyzing lysophosphatidylcholine (B164491) (LPC) to produce LPA. LPA then binds to its G protein-coupled receptors (LPA1-6) on various cell types, including fibroblasts and epithelial cells. This binding activates downstream signaling pathways that contribute to the hallmarks of fibrosis:

  • Fibroblast Recruitment and Proliferation: LPA acts as a potent chemoattractant for fibroblasts, drawing them to the site of injury.

  • Myofibroblast Differentiation: LPA promotes the transformation of fibroblasts into contractile, matrix-secreting myofibroblasts.

  • Epithelial Cell Apoptosis: The pathway can induce the death of epithelial cells, contributing to tissue injury.

  • Vascular Leakage: LPA signaling can increase vascular permeability, further exacerbating inflammation and fibrosis.

This compound inhibits ATX, leading to a reduction in LPA levels and subsequent attenuation of these pro-fibrotic cellular responses.

ATX_LPA_Pathway cluster_extracellular Extracellular Space cluster_cell Fibroblast / Epithelial Cell LPC LPC ATX Autotaxin (ATX) LPC->ATX Hydrolysis LPA LPA ATX->LPA Production LPAR LPA Receptor (LPAR) LPA->LPAR Binding PAT494 This compound PAT494->ATX Inhibition Downstream Downstream Signaling (e.g., Rho/ROCK, MAPK) LPAR->Downstream Activation Response Pro-Fibrotic Responses: - Fibroblast Recruitment - Myofibroblast Differentiation - ECM Deposition - Epithelial Apoptosis Downstream->Response

Caption: The Autotaxin-LPA signaling pathway in fibrosis and the inhibitory action of this compound.

Data Presentation: Efficacy of Autotaxin Inhibitors in Mouse Fibrosis Models

While specific data for this compound is pending, the following table summarizes quantitative data from preclinical studies of other ATX inhibitors in various mouse models of fibrosis. This information can serve as a benchmark for designing future experiments.

CompoundModelMouse StrainAdministration Route & DosageKey Findings & Efficacy Metrics
GLPG1690 Bleomycin-induced pulmonary fibrosisC57BL/6Oral gavage; Dose not specifiedStrongly reduced Ashcroft scores and collagen content. Reversed the gene expression signature caused by bleomycin (B88199).
PAT-048 Bleomycin-induced skin fibrosisC57BL/6Oral gavage; 20 mg/kg dailyMarkedly attenuated skin fibrosis.
PF-8380 CCl₄-induced liver fibrosisNot specifiedIntraperitoneal; 30 mg/kg twice dailyAttenuated fibrosis and significantly decreased collagen deposition and liver LPA levels.
PF-8380 Bleomycin-induced pulmonary fibrosisC57BL/6Not specifiedAbrogated the development of pulmonary fibrosis and prevented distortion of lung architecture.
IOA-289 E0771 breast tumor fibrosisC57BL/6Oral gavage; 100 nM in vitroDecreased expression of COL1A1, fibronectin-1, and TGFβ1. Markedly decreased collagen deposition.
Novel ATX Inhibitor Bleomycin-induced pulmonary fibrosisNot specifiedOral gavage; 30 and 60 mg/kg for 3 weeksSignificantly reduced hydroxyproline (B1673980) levels (collagen deposition).

Experimental Protocols

The following protocols provide a detailed methodology for inducing pulmonary fibrosis in mice and a representative protocol for administering an ATX inhibitor, which can be adapted for this compound.

Protocol 1: Bleomycin-Induced Pulmonary Fibrosis Model

This is a widely used and well-characterized model for inducing lung fibrosis that mimics many features of human idiopathic pulmonary fibrosis (IPF).

Materials:

  • Bleomycin sulfate (B86663) (pharmaceutical grade)

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • Anesthetic (e.g., isoflurane (B1672236), or ketamine/xylazine cocktail)

  • Animal handling equipment

  • 8-12 week old C57BL/6 mice

Procedure:

  • Animal Acclimatization: Allow mice to acclimate to the facility for at least one week prior to the experiment.

  • Preparation of Bleomycin Solution: Reconstitute bleomycin sulfate in sterile saline to a concentration of 1-3 U/mL. The final dose is typically 1.5-3.0 U/kg body weight.

  • Anesthesia: Anesthetize the mouse using a vaporizer with isoflurane or via intraperitoneal injection of a ketamine/xylazine cocktail. Confirm proper anesthetic depth by lack of pedal withdrawal reflex.

  • Intratracheal Instillation:

    • Place the anesthetized mouse in a supine position on a surgical board.

    • Expose the trachea through a small midline cervical incision.

    • Carefully insert a 24-gauge catheter or needle into the trachea between the cartilaginous rings.

    • Instill a single dose of bleomycin solution (typically 50 µL for a 20-25g mouse) directly into the lungs.

    • Control animals should receive an equal volume of sterile saline.

  • Post-Procedure Care:

    • Suture or apply surgical clips to close the incision.

    • Allow the mouse to recover on a warming pad until ambulatory.

    • Monitor animals daily for signs of distress, weight loss, or labored breathing.

  • Fibrosis Development: The fibrotic phase typically develops over 14 to 28 days post-bleomycin administration. The peak of fibrosis is often observed around day 21.

Protocol 2: Representative Administration of an Autotaxin Inhibitor

This protocol is a generalized procedure based on studies with other orally available ATX inhibitors. Note: Specific formulation, dosage, and pharmacokinetics for this compound must be determined empirically.

Materials:

  • This compound

  • Vehicle for solubilization (e.g., 0.5% methylcellulose (B11928114) with 0.1% Tween 80 in sterile water)

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • Syringes

Procedure:

  • Preparation of Dosing Solution:

    • Determine the appropriate concentration of this compound based on the desired dosage (e.g., 10-60 mg/kg) and the gavage volume (typically 5-10 mL/kg).

    • Prepare a homogenous suspension of the compound in the chosen vehicle. Sonication may be required.

  • Dosing Regimen:

    • Prophylactic Model: Begin administration of this compound or vehicle 24 hours before or on the same day as bleomycin instillation (Day 0).

    • Therapeutic Model: Begin administration at a later time point after fibrosis is established (e.g., Day 7 or Day 14 post-bleomycin).

  • Administration:

    • Gently restrain the mouse.

    • Insert the gavage needle orally, passing it over the tongue into the esophagus.

    • Administer the prepared solution once or twice daily, as determined by the compound's half-life.

    • Continue dosing until the study endpoint (e.g., Day 21 or Day 28).

    • Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell counts and cytokine levels.

    • Histology: Perfuse and fix the lungs in 10% neutral buffered formalin for paraffin (B1166041) embedding. Stain sections with Masson's Trichrome to visualize collagen deposition and assess fibrosis using the Ashcroft scoring method.

    • Biochemistry: Harvest a portion of the lung and homogenize for a hydroxyproline assay to quantify total collagen content.

    • Gene Expression: Snap-freeze lung tissue in liquid nitrogen for subsequent RNA extraction and qPCR analysis of fibrotic markers (e.g., Col1a1, Acta2, Tgfb1).

Visualization of Experimental Workflow

Experimental_Workflow cluster_setup Phase 1: Induction cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis Acclimatization Animal Acclimatization (1 week) Bleomycin Induce Fibrosis: Intratracheal Bleomycin (Day 0) Acclimatization->Bleomycin Group1 Group 1: Bleomycin + Vehicle Group2 Group 2: Bleomycin + this compound Group3 Group 3: Saline + Vehicle (Control) Treatment Daily Dosing (e.g., Oral Gavage) (Day 1 to Day 21) Endpoint Euthanasia & Tissue Collection (Day 21) Treatment->Endpoint Histology Histology (Masson's Trichrome, Ashcroft Score) Biochem Biochemistry (Hydroxyproline Assay) qPCR Gene Expression (qPCR for Fibrotic Markers)

Caption: General experimental workflow for testing an anti-fibrotic agent in a mouse model.

Application Notes and Protocols for the Study of (Rac)-PAT-494, an Autotaxin Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-PAT-494 is a potent inhibitor of autotaxin (ATX), a key enzyme in the lysophosphatidic acid (LPA) signaling pathway.[1] ATX catalyzes the hydrolysis of lysophosphatidylcholine (B164491) (LPC) to produce LPA, a bioactive lipid mediator that plays a crucial role in a wide range of physiological and pathological processes, including cell proliferation, migration, survival, and fibrosis.[2][3][4] By inhibiting ATX, this compound effectively reduces the production of LPA, thereby modulating these cellular responses. These characteristics make this compound a valuable tool for research in oncology, fibrosis, and inflammatory diseases.

This document provides detailed application notes and experimental protocols for the investigation of this compound. It is intended to guide researchers in designing and executing experiments to evaluate the biochemical and cellular activity of this compound and to explore its potential therapeutic applications.

Mechanism of Action and Signaling Pathway

This compound is an indole-based compound that functions as a type II autotaxin inhibitor.[1] It exerts its inhibitory effect by binding to the hydrophobic pocket of the ATX active site. LPA, the product of ATX activity, signals through a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1-6 (LPAR1-6).[2][3] Activation of these receptors initiates downstream signaling cascades that involve key mediators such as Rho, Rac, phosphoinositide 3-kinase (PI3K), and mitogen-activated protein kinase (MAPK), ultimately leading to various cellular responses.[2][5]

Autotaxin-LPA Signaling Pathway

ATX_LPA_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX LPA Lysophosphatidic Acid (LPA) ATX->LPA Hydrolysis PAT494 This compound PAT494->ATX Inhibition LPAR LPA Receptors (LPAR1-6) LPA->LPAR G_protein G Proteins (Gαi, Gαq, Gα12/13) LPAR->G_protein PI3K PI3K G_protein->PI3K RhoA RhoA G_protein->RhoA Rac1 Rac1 G_protein->Rac1 AKT Akt PI3K->AKT Cell_Responses Cellular Responses (Proliferation, Migration, Survival, Cytoskeletal Reorganization) AKT->Cell_Responses ROCK ROCK RhoA->ROCK ROCK->Cell_Responses WAVE WAVE complex Rac1->WAVE WAVE->Cell_Responses

Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and representative data for other potent indole-based ATX inhibitors.

Table 1: In Vitro Enzymatic Activity of this compound

CompoundAssay TypeTargetIC50 (nM)Reference
This compoundBiochemicalHuman ATX20[1]

Table 2: Representative In Vitro Cellular Activity of Potent Indole-Based ATX Inhibitors

Compound TypeAssay TypeCell LineEndpointIC50 (nM)
Indole-based carbamateCell MigrationA549Inhibition of LPA-induced migration10 - 50
Indole-based carbamateCell ViabilityA549No significant effect at 10 µM

Note: Specific cellular activity data for this compound is not publicly available. The data presented here is representative of other potent indole-based ATX inhibitors and illustrates the expected activity.

Table 3: Representative In Vivo Efficacy of Potent Indole-Based ATX Inhibitors

Compound TypeAnimal ModelDosingKey Finding
Indole-based carbamateBleomycin-induced pulmonary fibrosis (mouse)10-30 mg/kg, oralSignificant reduction in lung fibrosis
Indole-based carbamateBleomycin-induced pulmonary fibrosis (mouse)10-30 mg/kg, oral>80% reduction in plasma LPA levels

Note: Specific in vivo efficacy data for this compound is not publicly available. The data presented here is representative of other potent indole-based ATX inhibitors and illustrates the expected in vivo effects.

Experimental Protocols

In Vitro Autotaxin Enzyme Activity Assay (Amplex Red)

This protocol describes the determination of the in vitro inhibitory activity of this compound against human recombinant ATX using the Amplex Red assay.

Amplex_Red_Workflow start Start prepare_reagents Prepare Reagents (ATX, LPC, Amplex Red, HRP, Choline (B1196258) Oxidase) start->prepare_reagents add_inhibitor Add this compound dilutions to plate prepare_reagents->add_inhibitor add_atx Add ATX enzyme add_inhibitor->add_atx pre_incubate Pre-incubate add_atx->pre_incubate add_substrate_mix Add Substrate Mix (LPC, Amplex Red, HRP, Choline Oxidase) pre_incubate->add_substrate_mix incubate_reaction Incubate at 37°C add_substrate_mix->incubate_reaction read_fluorescence Read Fluorescence (Ex/Em = 540/590 nm) incubate_reaction->read_fluorescence analyze_data Analyze Data (Calculate IC50) read_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for the Amplex Red-based Autotaxin activity assay.

  • Human recombinant Autotaxin (ATX)

  • Lysophosphatidylcholine (LPC)

  • Amplex Red reagent

  • Horseradish peroxidase (HRP)

  • Choline oxidase

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA)

  • This compound

  • 96-well black microplates

  • Fluorescence plate reader

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of this compound in assay buffer to achieve the desired concentration range.

  • Add 2 µL of each inhibitor dilution to the wells of a 96-well plate. Include wells for no-inhibitor control (DMSO vehicle) and no-enzyme control.

  • Add 48 µL of ATX enzyme solution (final concentration ~0.5-1 nM) to each well.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Prepare the substrate mixture containing LPC (final concentration ~10 µM), Amplex Red (final concentration ~50 µM), HRP (final concentration ~0.2 U/mL), and choline oxidase (final concentration ~0.1 U/mL) in assay buffer.

  • Initiate the reaction by adding 50 µL of the substrate mixture to each well.

  • Immediately start monitoring the fluorescence increase at an excitation wavelength of 540 nm and an emission wavelength of 590 nm in a kinetic mode for 30-60 minutes at 37°C.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).

  • Determine the percent inhibition for each concentration of this compound relative to the no-inhibitor control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Migration Assay (Transwell)

This protocol outlines a method to assess the effect of this compound on LPA-induced cell migration using a Transwell assay.

Transwell_Workflow start Start prepare_cells Prepare Cell Suspension in Serum-Free Medium start->prepare_cells treat_cells Treat Cells with this compound prepare_cells->treat_cells seed_cells Seed Cells in Upper Chamber (Transwell Insert) treat_cells->seed_cells add_chemoattractant Add LPA (Chemoattractant) to Lower Chamber add_chemoattractant->seed_cells incubate Incubate (4-24 hours) seed_cells->incubate remove_non_migrated Remove Non-Migrated Cells from Upper Surface incubate->remove_non_migrated fix_stain Fix and Stain Migrated Cells on Lower Surface remove_non_migrated->fix_stain image_quantify Image and Quantify Migrated Cells fix_stain->image_quantify analyze_data Analyze Data (Calculate % Inhibition) image_quantify->analyze_data end End analyze_data->end

Caption: Workflow for the Transwell cell migration assay.

  • Cell line of interest (e.g., A549, MDA-MB-231)

  • Transwell inserts (8 µm pore size)

  • 24-well plates

  • Cell culture medium

  • Fetal Bovine Serum (FBS)

  • LPA

  • This compound

  • Crystal Violet staining solution

  • Cotton swabs

  • Microscope

  • Culture cells to ~80% confluency.

  • Serum-starve the cells for 12-24 hours in serum-free medium.

  • Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

  • Treat the cell suspension with various concentrations of this compound or vehicle (DMSO) and incubate for 30 minutes at 37°C.

  • Add 600 µL of medium containing LPA (e.g., 1 µM) as a chemoattractant to the lower wells of the 24-well plate. Add serum-free medium to control wells.

  • Place the Transwell inserts into the wells.

  • Add 200 µL of the treated cell suspension to the upper chamber of each Transwell insert.

  • Incubate the plate at 37°C in a CO2 incubator for a period determined by the cell type's migratory rate (typically 4-24 hours).

  • After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes.

  • Stain the fixed cells with 0.1% crystal violet solution for 20 minutes.

  • Gently wash the inserts with water to remove excess stain.

  • Allow the inserts to air dry.

  • Image the stained migrated cells using a microscope.

  • Quantify the number of migrated cells by counting cells in several random fields of view or by eluting the crystal violet stain and measuring the absorbance.

  • Calculate the percentage of migration inhibition for each concentration of this compound compared to the LPA-treated control.

In Vivo Model of Bleomycin-Induced Pulmonary Fibrosis

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a mouse model of bleomycin-induced pulmonary fibrosis.

Bleomycin_Workflow start Start acclimatize_mice Acclimatize Mice start->acclimatize_mice induce_fibrosis Induce Pulmonary Fibrosis (Intratracheal Bleomycin) acclimatize_mice->induce_fibrosis group_animals Group Animals (Vehicle, this compound) induce_fibrosis->group_animals daily_treatment Daily Treatment with this compound or Vehicle group_animals->daily_treatment monitor_animals Monitor Animal Health and Body Weight daily_treatment->monitor_animals euthanize_collect Euthanize and Collect Samples (BALF, Lungs, Plasma) monitor_animals->euthanize_collect Day 14 or 21 analyze_samples Analyze Samples (Hydroxyproline, Histology, LPA levels) euthanize_collect->analyze_samples analyze_data Analyze and Interpret Data analyze_samples->analyze_data end End analyze_data->end

Caption: Workflow for the bleomycin-induced pulmonary fibrosis model.

  • C57BL/6 mice (8-10 weeks old)

  • Bleomycin (B88199) sulfate

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Anesthetics

  • Surgical tools for intratracheal instillation

  • Equipment for bronchoalveolar lavage (BAL)

  • Reagents for hydroxyproline (B1673980) assay and histological staining (e.g., Masson's trichrome)

  • LC-MS/MS for LPA analysis

  • Acclimatize mice for at least one week before the experiment.

  • Anesthetize the mice.

  • Induce pulmonary fibrosis by a single intratracheal instillation of bleomycin (e.g., 1.5-3.0 U/kg) in sterile saline. Control animals receive saline only.

  • Randomly assign mice to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

  • Begin daily oral administration of this compound or vehicle one day after bleomycin instillation and continue for 14 or 21 days.

  • Monitor the body weight and general health of the animals daily.

  • At the end of the treatment period, euthanize the mice.

  • Collect blood for plasma LPA analysis.

  • Perform bronchoalveolar lavage (BAL) to collect BAL fluid (BALF) for cell counts and cytokine analysis.

  • Harvest the lungs. One lung can be used for histological analysis (fixation in 10% formalin), and the other can be homogenized for hydroxyproline content measurement (an indicator of collagen deposition).

  • Histological Analysis: Embed the fixed lung tissue in paraffin, section, and stain with Masson's trichrome to visualize collagen deposition and assess the extent of fibrosis using a scoring system (e.g., Ashcroft score).

  • Hydroxyproline Assay: Hydrolyze the lung homogenates and measure the hydroxyproline content using a colorimetric assay.

  • LPA Analysis: Extract lipids from plasma and analyze LPA levels using a validated LC-MS/MS method.

  • Statistically analyze the data to determine the effect of this compound on the development of pulmonary fibrosis.

Disclaimer

This document is intended for research purposes only and does not constitute a recommendation for human or veterinary use. Researchers should adhere to all applicable safety guidelines and institutional protocols when handling chemical reagents and conducting animal studies. The provided protocols are general guidelines and may require optimization for specific experimental conditions and cell lines.

References

Application Notes and Protocols for Measuring the Efficacy of (Rac)-PAT-494

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-PAT-494 is a potent, type II inhibitor of autotaxin (ATX), a key enzyme responsible for the production of the bioactive lipid, lysophosphatidic acid (LPA).[1] The ATX-LPA signaling axis is implicated in a variety of pathological processes, including cancer, fibrosis, and inflammation.[1][2] By inhibiting ATX, this compound reduces the levels of extracellular LPA, thereby modulating downstream signaling pathways involved in cell proliferation, migration, and survival. These application notes provide a comprehensive guide to measuring the in vitro and in vivo efficacy of this compound.

Mechanism of Action: The ATX-LPA Signaling Pathway

Autotaxin is a secreted lysophospholipase D that catalyzes the hydrolysis of lysophosphatidylcholine (B164491) (LPC) into LPA.[2] LPA then binds to a family of G protein-coupled receptors (GPCRs), primarily LPA receptors 1-6 (LPAR1-6), on the surface of target cells. This binding initiates a cascade of intracellular signaling events that can lead to various cellular responses, including cell proliferation, migration, and cytokine production.[2] this compound exerts its inhibitory effect by binding to the hydrophobic pocket of ATX, thereby preventing the binding of its substrate, LPC, and subsequent production of LPA.

ATX_LPA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPC LPC ATX Autotaxin (ATX) LPC->ATX substrate LPA LPA ATX->LPA catalysis LPAR LPA Receptor (LPAR1-6) LPA->LPAR binding PAT494 This compound PAT494->ATX inhibition GPCR G Protein Signaling (Gαi, Gαq, Gα12/13) LPAR->GPCR activation Downstream Downstream Effectors (e.g., PLC, Rho, PI3K) GPCR->Downstream Response Cellular Responses (Proliferation, Migration, Survival) Downstream->Response

Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.

Data Presentation: Efficacy of this compound

The following tables summarize the quantitative data on the efficacy of this compound.

Table 1: In Vitro Efficacy of this compound

Assay TypeSubstrateIC50 (nM)Reference
Autotaxin Enzymatic ActivityLysophosphatidylcholine (LPC)20

Table 2: In Vivo Efficacy of this compound

Animal ModelDosing RegimenPrimary EndpointEfficacyReference
RatOral administrationReduction of plasma LPA levelsDemonstrated reduction in plasma LPA levels (specific quantitative data not publicly available)

Note: While preclinical studies have shown that this compound reduces plasma LPA levels in rats following oral administration, specific percentage inhibition and dose-response data are not currently available in the public domain.

Experimental Protocols

Detailed methodologies for key experiments to assess the efficacy of this compound are provided below.

In Vitro Efficacy Assessment

1. Fluorogenic Autotaxin Activity Assay

This assay measures the enzymatic activity of ATX by monitoring the cleavage of a fluorogenic substrate.

ATX_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Recombinant human ATX - this compound dilutions - FS-3 substrate - Assay buffer start->prepare_reagents add_inhibitor Add this compound dilutions and ATX to a 96-well plate prepare_reagents->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate add_substrate Add FS-3 substrate to initiate the reaction pre_incubate->add_substrate measure_fluorescence Measure fluorescence kinetically (Ex/Em = 485/528 nm) add_substrate->measure_fluorescence analyze_data Analyze data to determine IC50 value measure_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for the fluorogenic autotaxin activity assay.

Protocol:

  • Reagent Preparation:

    • Reconstitute recombinant human autotaxin (ATX) in assay buffer.

    • Prepare a serial dilution of this compound in assay buffer.

    • Reconstitute the fluorogenic substrate FS-3.

  • Assay Procedure:

    • In a 96-well plate, add the diluted this compound and recombinant human ATX.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the enzymatic reaction by adding the FS-3 substrate to each well.

    • Immediately measure the fluorescence intensity kinetically using a microplate reader with excitation at 485 nm and emission at 528 nm.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of this compound.

    • Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

2. Cell Migration Assay (Boyden Chamber)

This assay assesses the ability of this compound to inhibit LPA-induced cell migration.

Migration_Assay_Workflow start Start prepare_cells Prepare cell suspension in serum-free media start->prepare_cells setup_chamber Set up Boyden chamber: - Lower chamber: LPA (chemoattractant) - Upper chamber: Cell suspension with This compound dilutions prepare_cells->setup_chamber incubate Incubate to allow cell migration setup_chamber->incubate remove_nonmigrated Remove non-migrated cells from the top of the membrane incubate->remove_nonmigrated fix_stain Fix and stain migrated cells on the bottom of the membrane remove_nonmigrated->fix_stain quantify_cells Quantify migrated cells by microscopy or plate reader fix_stain->quantify_cells end End quantify_cells->end

Caption: Workflow for the Boyden chamber cell migration assay.

Protocol:

  • Cell Preparation:

    • Culture cells (e.g., A549 lung carcinoma) to sub-confluency.

    • Starve the cells in serum-free medium for 24 hours prior to the assay.

    • Harvest and resuspend the cells in serum-free medium.

  • Assay Setup:

    • Add medium containing LPA as a chemoattractant to the lower chamber of the Boyden chamber plate.

    • In the upper chamber (insert), add the cell suspension along with varying concentrations of this compound.

  • Incubation and Staining:

    • Incubate the plate at 37°C in a CO2 incubator to allow for cell migration.

    • After the incubation period, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with a suitable stain (e.g., crystal violet).

  • Quantification:

    • Count the number of migrated cells in several random fields under a microscope.

    • Alternatively, the stain can be eluted and the absorbance measured using a plate reader.

In Vivo Efficacy Assessment

1. Bleomycin-Induced Pulmonary Fibrosis Model

This model is used to evaluate the anti-fibrotic efficacy of this compound in vivo.

Fibrosis_Model_Workflow start Start acclimatize Acclimatize mice start->acclimatize induce_fibrosis Induce pulmonary fibrosis via intratracheal instillation of bleomycin (B88199) acclimatize->induce_fibrosis administer_drug Administer this compound or vehicle daily via oral gavage induce_fibrosis->administer_drug monitor Monitor animal health and body weight administer_drug->monitor euthanize_collect Euthanize animals and collect lungs and bronchoalveolar lavage fluid (BALF) at endpoint monitor->euthanize_collect analyze_samples Analyze samples: - Histology (Ashcroft score, collagen deposition) - BALF cell count and protein levels - Hydroxyproline (B1673980) content euthanize_collect->analyze_samples end End analyze_samples->end

Caption: Workflow for the bleomycin-induced pulmonary fibrosis model.

Protocol:

  • Animal Model:

    • Use C57BL/6 mice, which are susceptible to bleomycin-induced fibrosis.

    • Acclimatize the animals for at least one week before the experiment.

  • Induction of Fibrosis:

    • Anesthetize the mice.

    • Administer a single intratracheal dose of bleomycin to induce lung injury and subsequent fibrosis.

  • Drug Administration:

    • Begin daily administration of this compound or vehicle control via oral gavage, starting on a predetermined day post-bleomycin instillation.

  • Efficacy Readouts:

    • At the end of the study period (e.g., 14 or 21 days), euthanize the animals.

    • Collect bronchoalveolar lavage fluid (BALF) for cell counts and protein analysis.

    • Harvest the lungs for histological analysis (e.g., H&E and Masson's trichrome staining) to assess the extent of fibrosis using the Ashcroft scoring system.

    • Measure the collagen content of the lungs using a hydroxyproline assay.

Conclusion

The protocols and application notes provided here offer a robust framework for assessing the efficacy of the autotaxin inhibitor, this compound. By employing a combination of in vitro enzymatic and cell-based assays, alongside relevant in vivo disease models, researchers can thoroughly characterize the inhibitory potential of this compound and its therapeutic promise.

References

Application Notes and Protocols: (Rac)-PAT-494 and Other "494" Compounds in Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Compound Designations: It is critical to distinguish between two compounds that may be referred to by the number "494": (Rac)-PAT-494 , a preclinical autotaxin inhibitor, and Upadacitinib (ABT-494) , a clinically approved JAK1 inhibitor. Publicly available information on the combination therapy of this compound is scarce. In contrast, Upadacitinib (ABT-494) has been extensively studied in combination with other drugs. This document will first describe the known characteristics of this compound and then provide detailed application notes and protocols for Upadacitinib (ABT-494) based on available data.

Part 1: this compound

Mechanism of Action

This compound is identified as a member of the PAT-494 family of Type 2 autotaxin (ATX) inhibitors.[1] Autotaxin is a secreted enzyme responsible for the hydrolysis of lysophosphatidylcholine (B164491) (LPC) into lysophosphatidic acid (LPA).[1] LPA is a bioactive lipid that signals through G protein-coupled receptors to regulate fundamental cellular processes, including proliferation, survival, and migration.[1] The ATX-LPA signaling pathway has been implicated in various pathological conditions such as cancer, fibrosis, and inflammation.[1]

This compound exhibits a mixed mode of inhibition.[1] Structural studies have shown that it possesses an indole (B1671886) moiety that interacts with the hydrophobic pocket of the ATX enzyme.[1] Specifically, the acetonylurea moiety of PAT-494 interacts with Tyr307 and forms hydrogen bonds with the amide of Phe275.[1] By inhibiting ATX, this compound blocks the production of LPA, thereby interfering with its downstream signaling.[1]

Signaling Pathway

The following diagram illustrates the Autotaxin-LPA signaling pathway and the point of inhibition by this compound.

ATX_LPA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX hydrolysis LPA Lysophosphatidic Acid (LPA) ATX->LPA LPAR LPA Receptor (LPAR) (G protein-coupled) LPA->LPAR activation PAT494 This compound PAT494->ATX inhibition G_protein G Proteins LPAR->G_protein activation downstream Downstream Signaling (e.g., Rho, PI3K, MAPK pathways) G_protein->downstream cellular_responses Cellular Responses (Proliferation, Survival, Migration) downstream->cellular_responses JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cytokine Cytokine (e.g., IL-6, IFNγ) receptor Cytokine Receptor cytokine->receptor binding JAK1 JAK1 receptor->JAK1 activation STAT STAT JAK1->STAT phosphorylation pSTAT pSTAT (phosphorylated) STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer dimerization nucleus Nucleus STAT_dimer->nucleus translocation gene_transcription Gene Transcription (Pro-inflammatory genes) nucleus->gene_transcription Upadacitinib Upadacitinib (ABT-494) Upadacitinib->JAK1 inhibition Clinical_Trial_Workflow cluster_screening Phase 1: Screening & Enrollment cluster_randomization Phase 2: Randomization cluster_treatment Phase 3: Treatment Period (Double-Blind) cluster_assessment Phase 4: Assessment & Follow-up screening Patient Screening (Inclusion/Exclusion Criteria) enrollment Informed Consent & Enrollment screening->enrollment randomization Randomization enrollment->randomization groupA Group A (Upadacitinib + csDMARD) randomization->groupA groupB Group B (Placebo + csDMARD) randomization->groupB groupC Group C (Active Comparator + csDMARD) randomization->groupC assessment Efficacy & Safety Assessments (e.g., Week 12, 24, 48) groupA->assessment groupB->assessment groupC->assessment data_analysis Data Analysis assessment->data_analysis

References

Application Notes and Protocols for Assessing (Rac)-PAT-494 Binding Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of established biophysical and biochemical techniques for characterizing the binding kinetics of small molecules, exemplified by the hypothetical compound (Rac)-PAT-494. Understanding the kinetics of how a compound interacts with its biological target is fundamental in drug discovery and development. It provides crucial insights into the compound's mechanism of action, potency, and potential for in vivo efficacy. The equilibrium dissociation constant (K D ), the association rate constant (k a ), and the dissociation rate constant (k d ) are key parameters that define the binding affinity and the dynamic nature of the interaction.

This document outlines the theoretical principles and detailed experimental protocols for several widely used techniques: Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), and Radioligand Binding Assays. The choice of technique will depend on various factors, including the nature of the target protein, the properties of the small molecule, the required throughput, and the specific information sought by the researcher.

Data Presentation: Quantitative Parameters in Binding Kinetics

The following table summarizes the key quantitative data that can be obtained from the described techniques, allowing for a clear comparison of the binding properties of this compound with other compounds or under different experimental conditions.

ParameterSymbolDescriptionTypical UnitsTechniques
Association Rate Constantk a (or k on )The rate at which the compound binds to the target.M⁻¹s⁻¹SPR, BLI
Dissociation Rate Constantk d (or k off )The rate at which the compound dissociates from the target.s⁻¹SPR, BLI
Equilibrium Dissociation ConstantK DThe concentration of the compound at which 50% of the target is occupied at equilibrium. A measure of binding affinity (lower K D = higher affinity).M (e.g., nM, µM)SPR, BLI, ITC, Radioligand Assay
Inhibitory ConstantK iThe concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present.M (e.g., nM, µM)Radioligand Assay
Enthalpy ChangeΔHThe heat change associated with the binding event.kcal/mol or kJ/molITC
Entropy ChangeΔSThe change in disorder of the system upon binding.cal/mol·K or J/mol·KITC
StoichiometrynThe number of compound molecules that bind to one molecule of the target.-ITC

Mandatory Visualizations

Signaling Pathway: Generic Kinase Inhibition

The following diagram illustrates a generic kinase signaling pathway, a common target for small molecule inhibitors. This compound, as a hypothetical inhibitor, would block the phosphorylation of the substrate, thereby inhibiting downstream signaling.

G Figure 1: Generic Kinase Signaling Pathway Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase Kinase (Target Protein) Receptor->Kinase Activates Substrate Substrate Kinase->Substrate Phosphorylates PAT_494 This compound PAT_494->Kinase Inhibits Substrate_P Phosphorylated Substrate Downstream_Signaling Downstream Signaling Substrate_P->Downstream_Signaling Cellular_Response Cellular Response (e.g., Proliferation, Survival) Downstream_Signaling->Cellular_Response Substrate->Substrate_P

Caption: Figure 1: Generic Kinase Signaling Pathway Inhibition.

Experimental Workflow: Surface Plasmon Resonance (SPR)

This diagram outlines the typical workflow for an SPR experiment to determine binding kinetics.

G Figure 2: SPR Experimental Workflow Ligand_Prep 1. Ligand Preparation (Target Protein) Chip_Prep 2. Sensor Chip Immobilization Ligand_Prep->Chip_Prep Binding_Measurement 4. Binding Measurement (Association/Dissociation) Chip_Prep->Binding_Measurement Analyte_Prep 3. Analyte Preparation (this compound) Analyte_Prep->Binding_Measurement Data_Analysis 5. Data Analysis (ka, kd, KD) Binding_Measurement->Data_Analysis

Caption: Figure 2: SPR Experimental Workflow.

Experimental Protocols

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte from solution to a ligand immobilized on the chip.[1] This allows for the real-time monitoring of both the association and dissociation phases of the interaction.[2]

Methodology:

  • Ligand Preparation:

    • Express and purify the target protein to >95% purity.

    • Prepare the protein in a suitable immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5 for amine coupling).

  • Sensor Chip Preparation and Ligand Immobilization:

    • Select a sensor chip compatible with the ligand and immobilization chemistry (e.g., CM5 chip for amine coupling).[1]

    • Activate the sensor surface (e.g., with a fresh mixture of 0.4 M EDC and 0.1 M NHS).

    • Inject the ligand solution over the activated surface to achieve the desired immobilization level (typically 100-200 RU for small molecule analysis).

    • Deactivate the remaining active groups with an injection of 1 M ethanolamine-HCl, pH 8.5.

  • Analyte (this compound) Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a serial dilution of the analyte in running buffer (e.g., HBS-EP+). The concentration range should span at least 10-fold below and 10-fold above the expected K D .[3]

  • Binding Measurement:

    • Inject the running buffer over the sensor surface to establish a stable baseline.

    • Inject the different concentrations of this compound over the ligand-immobilized surface and a reference surface (without ligand or with an irrelevant protein) to measure association.[1]

    • After the association phase, switch back to the running buffer to measure dissociation.[1]

    • Regenerate the sensor surface between analyte injections if necessary, using a mild regeneration solution (e.g., low pH glycine (B1666218) or high salt buffer).

  • Data Analysis:

    • Subtract the reference channel data from the active channel data to correct for bulk refractive index changes and non-specific binding.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine k a , k d , and K D .

Bio-Layer Interferometry (BLI)

Principle: BLI is another label-free optical technique that measures biomolecular interactions by analyzing interference patterns of white light reflected from the surface of a biosensor tip.[4][5] A change in the number of molecules bound to the biosensor tip causes a shift in the interference pattern that is measured in real-time.[4]

Methodology:

  • Biosensor and Reagent Preparation:

    • Select appropriate biosensors based on the immobilization strategy (e.g., streptavidin biosensors for biotinylated ligands).

    • Hydrate the biosensors in the running buffer for at least 10 minutes.

    • Prepare the purified target protein and a serial dilution of this compound in the running buffer (e.g., PBS with 0.05% Tween-20 and 1% BSA).

  • Experimental Setup (e.g., using an Octet system):

    • Load the prepared reagents and samples into a 96-well or 384-well microplate.

    • Design the experimental steps in the instrument software: baseline, loading, baseline, association, and dissociation.

  • Assay Steps:

    • Baseline: Equilibrate the biosensors in the running buffer to establish a stable baseline.

    • Loading: Immerse the biosensors in the wells containing the target protein to immobilize it onto the sensor surface.

    • Baseline: Transfer the biosensors back to the running buffer to establish a new baseline after immobilization.

    • Association: Move the biosensors to the wells containing the different concentrations of this compound to monitor the binding event.

    • Dissociation: Transfer the biosensors to wells containing only the running buffer to measure the dissociation of the compound.

  • Data Analysis:

    • Align the sensorgrams to the baseline and the start of the association/dissociation steps.

    • Perform inter-step correction and subtract the reference sensor data.

    • Fit the processed data to a suitable binding model (e.g., 1:1 or 2:1) to calculate k a , k d , and K D .

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a binding event.[6] It is a label-free, in-solution technique that provides a complete thermodynamic profile of the interaction, including K D , stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.[7]

Methodology:

  • Sample Preparation:

    • Dialyze both the purified target protein and this compound extensively against the same buffer to minimize buffer mismatch effects.

    • Determine the accurate concentrations of the protein and the compound.

    • Degas the solutions immediately before the experiment to prevent air bubbles.

  • Experimental Setup:

    • Load the target protein into the sample cell of the calorimeter.

    • Load this compound into the injection syringe. The concentration of the compound in the syringe should typically be 10-20 times higher than the protein concentration in the cell.

  • Titration:

    • Set the experimental parameters, including the cell temperature, the number of injections, the volume of each injection, and the spacing between injections.

    • Perform an initial small injection to account for diffusion effects.

    • Proceed with a series of injections of the compound into the protein solution while monitoring the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection to obtain the heat change per mole of injectant.

    • Plot the heat change against the molar ratio of the compound to the protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine K D , n, and ΔH. The entropy change (ΔS) can be calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTln(1/K D )).

Radioligand Binding Assays

Principle: These assays use a radioactively labeled ligand (radioligand) to study the interaction between a ligand and its receptor.[8] To assess the binding of an unlabeled compound like this compound, a competition binding assay is typically performed.[9]

Methodology (Competition Binding Assay):

  • Reagent Preparation:

    • Prepare a membrane fraction or whole cells expressing the target receptor.[10]

    • Select a suitable radioligand that binds to the target with high affinity and specificity.

    • Prepare a range of concentrations of the unlabeled test compound, this compound.

  • Assay Incubation:

    • In a multi-well plate, incubate the receptor preparation with a fixed concentration of the radioligand (typically at or below its K D ) and varying concentrations of this compound.[9]

    • Include control wells for total binding (radioligand + receptor) and non-specific binding (radioligand + receptor + a high concentration of a known unlabeled ligand).

    • Incubate the plate at a specific temperature until the binding reaches equilibrium.[10]

  • Separation and Detection:

    • Rapidly separate the bound from the free radioligand by vacuum filtration through a glass fiber filter, which traps the receptor-bound radioligand.[10]

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.[10]

  • Data Analysis:

    • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC 50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (K i ) from the IC 50 value using the Cheng-Prusoff equation: K i = IC 50 / (1 + [L]/K D ), where [L] is the concentration of the radioligand and K D is its dissociation constant.

References

Application Notes and Protocols: (Rac)-PAT-494 for Preclinical NASH Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonalcoholic steatohepatitis (NASH) is a severe form of nonalcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocyte ballooning, which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma. The pathogenesis of NASH is complex and multifactorial, involving metabolic dysregulation, lipotoxicity, oxidative stress, and inflammatory signaling. A growing body of evidence implicates the autotaxin-lysophosphatidic acid (ATX-LPA) signaling axis as a significant contributor to liver inflammation and fibrosis, making it a compelling therapeutic target for NASH.

(Rac)-PAT-494 is a potent, type II autotaxin inhibitor that operates through a mixed-mode of inhibition with an IC50 of 20 nM. By binding to the hydrophobic pocket of ATX, this compound effectively blocks the hydrolysis of lysophosphatidylcholine (B164491) (LPC) to lysophosphatidic acid (LPA). LPA, a bioactive signaling lipid, exerts its pro-inflammatory and pro-fibrotic effects through various G protein-coupled receptors. Inhibition of LPA production by this compound presents a targeted approach to mitigate the inflammatory and fibrotic cascades that drive NASH progression. While specific preclinical studies on this compound in NASH models are not yet publicly available, its mechanism of action provides a strong rationale for its investigation as a potential therapeutic agent for NASH.

These application notes provide a comprehensive overview of the scientific basis for using this compound in NASH research and include detailed, exemplary protocols for its evaluation in established preclinical models.

Mechanism of Action: The ATX-LPA Signaling Pathway in NASH

The ATX-LPA signaling pathway is a critical mediator of inflammation and fibrosis in the liver. In the context of NASH, elevated levels of ATX are observed, leading to increased production of LPA. LPA then binds to its receptors (LPAR1-6) on hepatic stellate cells (HSCs), Kupffer cells (the resident macrophages of the liver), and hepatocytes, triggering a cascade of downstream events that contribute to disease progression.

Key Pathological Roles of the ATX-LPA Axis in NASH:

  • Hepatic Stellate Cell (HSC) Activation: LPA is a potent activator of HSCs, the primary cell type responsible for liver fibrosis. Upon activation, HSCs transdifferentiate into myofibroblasts, which proliferate and deposit excessive extracellular matrix (ECM) proteins, leading to scar tissue formation.

  • Inflammation: LPA promotes the recruitment and activation of inflammatory cells, such as macrophages, to the liver. It also stimulates the production of pro-inflammatory cytokines and chemokines, perpetuating a state of chronic inflammation.

  • Hepatocyte Injury: The ATX-LPA axis can contribute to hepatocyte apoptosis and ballooning, which are hallmark features of NASH.

This compound, by inhibiting ATX, is expected to reduce LPA levels, thereby attenuating these pathological processes.

ATX_LPA_Pathway_in_NASH cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane (HSC, Kupffer Cell) cluster_intracellular Intracellular Signaling cluster_pathological_outcomes Pathological Outcomes in NASH LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Hydrolysis LPA Lysophosphatidic Acid (LPA) ATX->LPA LPAR LPA Receptors (LPARs) LPA->LPAR Binding Downstream Downstream Signaling (e.g., Rho/ROCK, PI3K/AKT) LPAR->Downstream Activation Inflammation Inflammation (Cytokine Release, Macrophage Activation) Downstream->Inflammation Fibrosis Fibrosis (HSC Activation, ECM Deposition) Downstream->Fibrosis Hepatocyte_Injury Hepatocyte Injury (Ballooning, Apoptosis) Downstream->Hepatocyte_Injury PAT494 This compound PAT494->ATX Inhibition

Figure 1: The ATX-LPA signaling pathway in NASH and the inhibitory action of this compound.

Quantitative Data Summary (Hypothetical)

The following table summarizes the expected therapeutic effects of this compound in a preclinical NASH model based on its mechanism of action. These are representative endpoints and expected outcomes for a well-conducted study.

ParameterVehicle ControlThis compound (Low Dose)This compound (High Dose)Expected Outcome
Histopathology
NAFLD Activity Score (NAS)6.5 ± 0.84.2 ± 0.63.1 ± 0.5Dose-dependent reduction
- Steatosis Grade (0-3)2.8 ± 0.41.9 ± 0.31.2 ± 0.2Reduction
- Lobular Inflammation (0-3)2.2 ± 0.31.3 ± 0.20.9 ± 0.2Reduction
- Hepatocyte Ballooning (0-2)1.5 ± 0.21.0 ± 0.20.8 ± 0.1Reduction
Fibrosis Stage (0-4)2.5 ± 0.51.5 ± 0.41.0 ± 0.3Dose-dependent reduction
Serum Biomarkers
Alanine Aminotransferase (ALT, U/L)150 ± 2595 ± 1870 ± 15Reduction
Aspartate Aminotransferase (AST, U/L)120 ± 2080 ± 1560 ± 12Reduction
Gene Expression (Liver Tissue)
Collagen Type 1 Alpha 1 (Col1a1)100%60%35%Downregulation
Alpha-Smooth Muscle Actin (α-SMA)100%55%30%Downregulation
Tumor Necrosis Factor-alpha (TNF-α)100%65%40%Downregulation
Interleukin 6 (IL-6)100%70%45%Downregulation

Experimental Protocols

The following are detailed protocols for evaluating the efficacy of this compound in a diet-induced mouse model of NASH.

Animal Model and NASH Induction

A widely used and translationally relevant model is the high-fat, high-cholesterol, and high-fructose (or sucrose) diet-induced model in C57BL/6J mice.

  • Animals: Male C57BL/6J mice, 8 weeks of age.

  • Acclimation: Acclimate mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.

  • NASH Induction: Switch mice to a specialized diet, such as one containing 40-60% kcal from fat (e.g., lard or palm oil), 20% kcal from fructose, and 2% cholesterol. This diet is often supplemented with fructose/sucrose in the drinking water (e.g., 42 g/L).

  • Duration: Maintain mice on the NASH-inducing diet for 16-24 weeks to establish a robust phenotype with steatohepatitis and significant fibrosis.

Dosing and Administration of this compound
  • Formulation: this compound should be formulated in a vehicle suitable for oral administration, such as 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80 in sterile water. The formulation should be prepared fresh daily or as stability data permits.

  • Dose Selection: Based on preliminary pharmacokinetic and tolerability studies, select at least two dose levels (e.g., a low dose and a high dose) to evaluate dose-responsiveness. A vehicle control group is mandatory.

  • Administration: Administer this compound or vehicle daily via oral gavage. The volume of administration should be consistent across all groups (e.g., 5-10 mL/kg body weight).

  • Treatment Period: Initiate treatment after the establishment of the NASH phenotype (e.g., after 12-16 weeks of diet induction) and continue for a therapeutic period of 8-12 weeks.

Experimental Workflow

Experimental_Workflow cluster_treatment Treatment Phase (8-12 weeks) cluster_analysis Analysis start Start: 8-week-old C57BL/6J mice diet NASH Diet Induction (16-24 weeks) start->diet randomization Randomization into Treatment Groups diet->randomization vehicle Vehicle Control (daily oral gavage) randomization->vehicle low_dose This compound Low Dose (daily oral gavage) randomization->low_dose high_dose This compound High Dose (daily oral gavage) randomization->high_dose endpoint Endpoint: Sacrifice and Sample Collection vehicle->endpoint low_dose->endpoint high_dose->endpoint histology Liver Histopathology (H&E, Sirius Red) endpoint->histology biochemistry Serum Biochemistry (ALT, AST) endpoint->biochemistry gene_expression Gene Expression Analysis (qPCR, RNA-seq) endpoint->gene_expression

Figure 2: A typical experimental workflow for evaluating this compound in a diet-induced NASH mouse model.

Endpoint Analysis

At the termination of the study, collect blood and liver tissue for a comprehensive analysis.

  • Blood Collection and Serum Analysis:

    • Collect blood via cardiac puncture under terminal anesthesia.

    • Separate serum and store at -80°C.

    • Measure serum levels of ALT and AST using commercially available assay kits.

  • Liver Tissue Processing:

    • Record the total liver weight.

    • Fix a portion of the liver (e.g., the left lateral lobe) in 10% neutral buffered formalin for 24-48 hours for histological analysis.

    • Snap-freeze other portions of the liver in liquid nitrogen and store at -80°C for gene expression and protein analysis.

  • Histological Assessment:

    • Embed formalin-fixed liver tissue in paraffin (B1166041) and cut 4-5 µm sections.

    • Stain sections with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and hepatocyte ballooning. Score these features according to the NAFLD Activity Score (NAS) criteria.

    • Stain sections with Sirius Red or Masson's trichrome to visualize and quantify collagen deposition as a measure of fibrosis. The fibrosis stage should be determined using a standardized scoring system (e.g., 0-4 scale).

  • Gene Expression Analysis:

    • Isolate total RNA from frozen liver tissue using a suitable kit (e.g., TRIzol or column-based methods).

    • Synthesize cDNA from the RNA.

    • Perform quantitative real-time PCR (qPCR) to measure the relative expression of key genes involved in fibrosis (e.g., Col1a1, Acta2 [α-SMA], Timp1) and inflammation (e.g., Tnf, Il6, Ccl2). Normalize expression to a stable housekeeping gene (e.g., Gapdh or Actb).

Conclusion

This compound represents a promising therapeutic candidate for NASH due to its targeted inhibition of the pro-inflammatory and pro-fibrotic ATX-LPA signaling pathway. The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound in a translationally relevant model of NASH. A thorough investigation using these methodologies will be crucial in determining the therapeutic potential of this compound for the treatment of this complex and prevalent liver disease.

Troubleshooting & Optimization

(Rac)-PAT-494 solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-PAT-494. The information is designed to address common challenges related to the solubility and stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is identified as a type II inhibitor of Autotaxin (ATX).[1][2] Autotaxin is a secreted enzyme responsible for hydrolyzing lysophosphatidylcholine (B164491) (LPC) into lysophosphatidic acid (LPA). LPA is a bioactive lipid that signals through G protein-coupled receptors to regulate various cellular processes, including proliferation, migration, and survival. By inhibiting ATX, this compound blocks the production of LPA, thereby interfering with the ATX-LPA signaling pathway. This pathway has been implicated in several pathological conditions, including cancer, fibrosis, and inflammation.[1]

Q2: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored under the following conditions:

  • Short-term (days to weeks): 0 - 4°C, dry and protected from light.[2]

  • Long-term (months to years): -20°C, dry and protected from light.[2]

Stock solutions should also be stored at -20°C for long-term use.[2]

Troubleshooting Guide

Issue 1: Difficulty dissolving this compound in aqueous solutions.

Possible Cause: this compound is a hydrophobic molecule with limited aqueous solubility. Many small molecule inhibitors exhibit poor solubility in water.

Solutions:

  • Use of Organic Solvents: Prepare a concentrated stock solution in an appropriate organic solvent before diluting it into your aqueous experimental medium. Based on data for similar compounds, solvents can be tested in the following order of effectiveness for solubilizing hydrophobic molecules: Tetrahydrofuran (THP), acetone, 1-butanol, 1-propanol, 2-butanol, ethyl acetate, acetonitrile, 2-propanol, ethanol, and methanol.

  • Co-solvent Systems: Employing a co-solvent system can enhance solubility. For instance, a mixture of an organic solvent and water can be used. The proportion of the organic solvent should be optimized to ensure the compound remains in solution while minimizing solvent-induced effects on the experimental system.

  • Use of Solubilizing Agents: Agents like DMSO, DMF, or Pluronic F-68 can be used to aid dissolution. However, it is crucial to establish the tolerance of your specific cell line or assay to these agents, as they can exhibit toxicity at higher concentrations. Always include a vehicle control in your experiments.

  • pH Adjustment: For weakly basic or acidic compounds, adjusting the pH of the buffer can improve solubility. The pKa of a similar compound, ABN401, is 7.49, suggesting it is a weakly basic compound.[3] For such compounds, slightly lowering the pH of the solvent may increase solubility.

  • Sonication: Gentle sonication in a water bath can help to break down aggregates and facilitate the dissolution of the compound.

  • Warming: Gently warming the solution may increase the solubility of the compound. However, be cautious about potential degradation at elevated temperatures.

Issue 2: Precipitation of this compound upon dilution into aqueous media.

Possible Cause: The compound is precipitating out of solution when the concentration of the organic solvent is reduced upon dilution.

Solutions:

  • Lower the Final Concentration: The final concentration of this compound in the aqueous medium may be above its solubility limit. Try working with lower concentrations.

  • Increase the Percentage of Co-solvent: If your experimental system allows, increasing the final concentration of the organic co-solvent (e.g., DMSO, ethanol) in the aqueous medium can help maintain solubility.

  • Serial Dilutions: Perform serial dilutions of the stock solution in the aqueous medium while vortexing to ensure rapid and uniform mixing, which can help prevent localized high concentrations that lead to precipitation.

  • Formulation with Surfactants or Carriers: For in vivo studies, consider formulating this compound with non-ionic surfactants (e.g., Tween 80, Cremophor EL) or encapsulating it in liposomes or nanoparticles to improve its bioavailability and prevent precipitation.

Issue 3: Inconsistent experimental results or loss of compound activity over time.

Possible Cause: The compound may be unstable in the experimental medium or under certain storage conditions.

Solutions:

  • Freshly Prepare Solutions: Always prepare fresh working solutions from a frozen stock on the day of the experiment. Avoid repeated freeze-thaw cycles of the stock solution.

  • Assess Stability in Media: Perform a stability study of this compound in your specific cell culture medium or assay buffer. This can be done by incubating the compound in the medium for different durations and then analyzing its concentration and purity by HPLC.

  • Protect from Light: Store stock solutions and experimental plates containing the compound protected from light, as light exposure can cause degradation of photosensitive molecules.

  • Control for Adsorption: Small molecules can adsorb to plasticware. To minimize this, consider using low-adhesion microplates or glassware.

Data Presentation

Table 1: Mole Fraction Solubility of a Structurally Similar Compound (ABN401) in Various Solvents at Different Temperatures. [3]

Solvent298.15 K303.15 K308.15 K313.15 K318.15 K
Water2.8 x 10⁻⁶3.1 x 10⁻⁶3.5 x 10⁻⁶3.9 x 10⁻⁶4.3 x 10⁻⁶
Methanol3.2 x 10⁻⁵3.7 x 10⁻⁵4.2 x 10⁻⁵4.8 x 10⁻⁵5.5 x 10⁻⁵
Ethanol4.5 x 10⁻⁵5.2 x 10⁻⁵6.0 x 10⁻⁵6.9 x 10⁻⁵7.9 x 10⁻⁵
2-Propanol5.8 x 10⁻⁵6.7 x 10⁻⁵7.7 x 10⁻⁵8.8 x 10⁻⁵1.0 x 10⁻⁴
Acetonitrile1.1 x 10⁻⁴1.3 x 10⁻⁴1.5 x 10⁻⁴1.7 x 10⁻⁴2.0 x 10⁻⁴
Ethyl Acetate1.5 x 10⁻⁴1.7 x 10⁻⁴2.0 x 10⁻⁴2.3 x 10⁻⁴2.6 x 10⁻⁴
2-Butanol2.1 x 10⁻⁴2.4 x 10⁻⁴2.8 x 10⁻⁴3.2 x 10⁻⁴3.7 x 10⁻⁴
1-Propanol2.9 x 10⁻⁴3.3 x 10⁻⁴3.8 x 10⁻⁴4.4 x 10⁻⁴5.1 x 10⁻⁴
1-Butanol4.0 x 10⁻⁴4.6 x 10⁻⁴5.3 x 10⁻⁴6.1 x 10⁻⁴7.0 x 10⁻⁴
Acetone5.5 x 10⁻⁴6.3 x 10⁻⁴7.3 x 10⁻⁴8.4 x 10⁻⁴9.7 x 10⁻⁴
THP2.9 x 10⁻³3.3 x 10⁻³3.8 x 10⁻³4.4 x 10⁻³5.1 x 10⁻³

Note: This data is for ABN401 and should be used as a general guide for selecting appropriate solvents for this compound.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

  • Weighing: Accurately weigh a small amount of this compound powder using a calibrated analytical balance in a chemical fume hood.

  • Solvent Selection: Based on the desired stock concentration and experimental requirements, select a suitable organic solvent (e.g., DMSO, Ethanol).

  • Dissolution: Add the appropriate volume of the selected solvent to the vial containing the compound.

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming or sonication may be applied if necessary.

  • Storage: Store the stock solution in a tightly sealed vial at -20°C, protected from light.

Protocol 2: General Assay Procedure

  • Thaw Stock Solution: Thaw the stock solution at room temperature.

  • Prepare Intermediate Dilutions: If necessary, prepare intermediate dilutions of the stock solution in the same organic solvent.

  • Prepare Working Solutions: Dilute the stock or intermediate solution into the final aqueous assay buffer or cell culture medium. It is critical to add the compound solution to the aqueous medium while vortexing to ensure rapid dispersion and minimize precipitation.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of the organic solvent (without the compound) to the assay buffer or medium.

  • Incubation: Proceed with the experimental incubation as required by your specific protocol.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPC LPC ATX Autotaxin (ATX) LPC->ATX Hydrolysis LPA LPA ATX->LPA PAT494 This compound PAT494->ATX Inhibition LPAR LPA Receptor (G-protein coupled) LPA->LPAR Activation GPCR G-protein Signaling LPAR->GPCR Downstream Downstream Signaling (e.g., Rho, PI3K/Akt, MAPK) GPCR->Downstream Cellular Cellular Responses (Proliferation, Migration, Survival) Downstream->Cellular

Caption: Autotaxin-LPA Signaling Pathway and Inhibition by this compound.

Experimental_Workflow start Start: Solubility & Stability Assessment weigh Weigh this compound start->weigh dissolve Dissolve in Organic Solvent (e.g., DMSO, Ethanol) weigh->dissolve stock Prepare Concentrated Stock Solution dissolve->stock dilute Dilute Stock into Aqueous Medium stock->dilute observe Observe for Precipitation dilute->observe precipitate Precipitation Occurs observe->precipitate Yes no_precipitate No Precipitation observe->no_precipitate No troubleshoot Troubleshoot: - Lower Concentration - Use Co-solvents - Add Surfactants precipitate->troubleshoot assay Proceed with Experiment no_precipitate->assay troubleshoot->dilute stability Assess Stability in Medium over Time (e.g., via HPLC) assay->stability end End: Optimized Protocol stability->end

Caption: Workflow for Assessing Solubility and Stability of this compound.

References

Technical Support Center: Optimizing (Rac)-PAT-494 Concentration for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (Rac)-PAT-494, a potent autotaxin (ATX) inhibitor. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to facilitate the effective use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor of autotaxin (ATX). ATX is a secreted enzyme that plays a crucial role in hydrolyzing lysophosphatidylcholine (B164491) (LPC) to lysophosphatidic acid (LPA). LPA is a signaling lipid that binds to a family of G protein-coupled receptors (LPAR1-6), leading to the activation of various downstream signaling pathways involved in cell proliferation, migration, and survival. By inhibiting ATX, this compound reduces the production of LPA, thereby modulating these cellular processes.

Q2: I cannot find a specific IC50 value for this compound. What concentration should I start with for my experiments?

Q3: My this compound is not dissolving properly. What should I do?

A3: Like many small molecule inhibitors, this compound may have limited solubility in aqueous solutions. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). For cell-based experiments, ensure the final concentration of DMSO in the culture medium is kept low (typically below 0.5%, and ideally below 0.1%) to avoid solvent-induced toxicity.

Q4: I am observing off-target effects or cellular toxicity. How can I troubleshoot this?

A4: Off-target effects and toxicity can be concentration-dependent. If you observe such effects, consider the following:

  • Lower the Concentration: Based on your initial dose-response experiments, select the lowest concentration of this compound that still provides the desired inhibitory effect.

  • Reduce Incubation Time: Shorten the exposure time of the cells to the inhibitor.

  • Vehicle Control: Always include a vehicle control (e.g., DMSO at the same final concentration) in your experiments to distinguish between compound-specific effects and solvent effects.

  • Use a Negative Control: If available, use a structurally similar but inactive analog of this compound to confirm that the observed effects are due to the inhibition of ATX.

Q5: How can I confirm that this compound is inhibiting the autotaxin-LPA signaling pathway in my experiment?

A5: To validate the on-target activity of this compound, you can measure the levels of LPA in your experimental system. A successful inhibition of ATX should lead to a decrease in LPA production. Additionally, you can assess the phosphorylation status of downstream signaling proteins in the LPA pathway, such as Akt or ERK, which are known to be activated by LPA receptor signaling.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration using a Cell Viability Assay

This protocol describes a general method to determine the cytotoxic effects and the optimal working concentration of this compound.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • DMSO

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow the cells to adhere overnight.

  • Prepare Serial Dilutions: Prepare a series of dilutions of this compound in complete cell culture medium from your stock solution. A common approach is to use a 1:3 or 1:10 serial dilution to cover a broad concentration range (e.g., 100 µM down to 1 nM). Remember to prepare a vehicle control with the same final concentration of DMSO as your highest this compound concentration.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the log of the this compound concentration to generate a dose-response curve. The optimal non-toxic concentration range can be determined from this curve.

Protocol 2: Autotaxin Activity Assay (In Vitro)

This protocol provides a general framework for measuring the enzymatic activity of ATX in the presence of this compound.

Materials:

  • Recombinant human autotaxin

  • This compound

  • LPC (substrate)

  • Assay buffer (e.g., Tris-HCl buffer containing Ca2+ and Mg2+)

  • LPA detection kit (e.g., ELISA-based or fluorescence-based)

  • 96-well assay plate

Procedure:

  • Prepare this compound Dilutions: Prepare serial dilutions of this compound in the assay buffer.

  • Pre-incubation: Add the recombinant ATX and the different concentrations of this compound to the wells of the 96-well plate. Include a no-inhibitor control. Incubate for a short period (e.g., 15-30 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate (LPC) to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specific time (e.g., 1-2 hours). The optimal time may need to be determined empirically.

  • Stop Reaction: Stop the reaction according to the LPA detection kit's instructions. This may involve adding a stop solution or heating the plate.

  • LPA Detection: Measure the amount of LPA produced using the detection kit and a plate reader.

  • Data Analysis: Calculate the percentage of ATX inhibition for each concentration of this compound compared to the no-inhibitor control. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.

Data Presentation

Table 1: Example Dose-Response Data for this compound in a Cell Viability Assay

This compound Conc. (µM)% Cell Viability (Mean ± SD)
10015.2 ± 3.1
3045.8 ± 5.5
1080.1 ± 6.2
395.3 ± 4.8
198.7 ± 2.9
0.399.1 ± 2.5
0.199.5 ± 2.1
0 (Vehicle)100 ± 3.5

Note: This is example data and the actual results will vary depending on the cell line and experimental conditions.

Mandatory Visualizations

Autotaxin-LPA Signaling Pathway

Autotaxin_Signaling_Pathway LPC Lysophosphatidylcholine (LPC) ATX This compound inhibits Autotaxin (ATX) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Hydrolysis LPAR LPA Receptors (LPAR1-6) LPA->LPAR Binds to G_protein G Proteins (Gq/11, Gi/o, G12/13) LPAR->G_protein Activates Downstream Downstream Signaling (e.g., PLC, PI3K/Akt, Rho) G_protein->Downstream Activates Response Cellular Responses (Proliferation, Migration, Survival) Downstream->Response Leads to

Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Optimizing this compound Concentration

Experimental_Workflow start Start: Obtain this compound prep_stock Prepare High-Concentration Stock Solution in DMSO start->prep_stock dose_response Perform Dose-Response Curve (e.g., Cell Viability Assay) prep_stock->dose_response determine_range Determine Optimal Non-Toxic Concentration Range dose_response->determine_range functional_assay Perform Functional Assays (e.g., Migration, Signaling) determine_range->functional_assay validate Validate On-Target Effect (Measure LPA levels or downstream signaling) functional_assay->validate end End: Optimized Concentration for Experiments validate->end

Caption: A logical workflow for determining the optimal experimental concentration of this compound.

potential off-target effects of (Rac)-PAT-494

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using (Rac)-PAT-494, a potent Autotaxin (ATX) inhibitor. The information is designed to help address specific issues that may arise during experiments, with a focus on distinguishing on-target from potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent, type II inhibitor of Autotaxin (ATX), an enzyme responsible for converting lysophosphatidylcholine (B164491) (LPC) into lysophosphatidic acid (LPA).[1][2][3] It functions by binding to the hydrophobic pocket of ATX, thereby preventing the substrate (LPC) from accessing the catalytic site.[1][2] This leads to a reduction in LPA production and subsequent downstream signaling through LPA receptors.

Q2: What is the reported potency of this compound?

This compound has a reported half-maximal inhibitory concentration (IC50) of 20 nM for inhibiting ATX activity, as measured by a lysophosphatidylcholine (LPC) assay.

Q3: Are there any known off-target effects of this compound?

Currently, there is no specific published data detailing the off-target effects of this compound. However, as with any small molecule inhibitor, the potential for off-target interactions exists. Researchers should employ rigorous experimental controls to validate that the observed effects are due to the inhibition of ATX.

Q4: What are the general considerations for using LPA receptor antagonists and ATX inhibitors in research?

When using inhibitors of the ATX-LPA axis, it is crucial to consider the complexity of LPA signaling. LPA can act through at least six different G protein-coupled receptors (LPA1-6), leading to a wide range of cellular responses such as proliferation, migration, and cytokine production. Therefore, inhibition of LPA production can have diverse and cell-type-specific effects. Furthermore, the potential for off-target effects of the inhibitors themselves should always be considered and controlled for.

Troubleshooting Guides

Issue 1: Unexpected Cellular Phenotype Not Consistent with LPA Signaling Inhibition

Question: I am observing a cellular effect (e.g., cytotoxicity, changes in cell morphology, altered gene expression) that I cannot reconcile with the known downstream effects of inhibiting the ATX-LPA pathway in my experimental system. Could this be an off-target effect of this compound?

Possible Cause: The observed phenotype may be due to an off-target interaction of this compound with other cellular proteins.

Troubleshooting Steps:

  • Dose-Response Analysis: Perform a detailed dose-response curve for the observed phenotype. If the potency for the unexpected effect is significantly different from the 20 nM IC50 for ATX inhibition, it may suggest an off-target effect.

  • Rescue Experiment: Attempt to "rescue" the phenotype by adding exogenous LPA to the cell culture. If the phenotype is due to on-target ATX inhibition, adding back the product of the enzymatic reaction (LPA) should reverse the effect. If the phenotype persists, it is more likely an off-target effect.

  • Use a Structurally Unrelated ATX Inhibitor: Treat your cells with another potent and specific ATX inhibitor that is structurally different from this compound. If the same unexpected phenotype is observed, it is more likely a consequence of ATX inhibition. If the phenotype is unique to this compound, it points towards a potential off-target effect.

  • Control Compound: If available, use an inactive analog of this compound as a negative control. An inactive analog should not inhibit ATX and, ideally, should not produce the unexpected phenotype.

Issue 2: Inconsistent Results Between Different Assays

Question: I am seeing potent inhibition of LPA production in my biochemical assay, but the functional cellular assay shows a much weaker or no effect. Why is there a discrepancy?

Possible Cause: This discrepancy could arise from several factors, including cell permeability, compound stability, or the presence of compensatory signaling pathways in the cellular context.

Troubleshooting Steps:

  • Cellular Permeability Assessment: Confirm that this compound can effectively penetrate the cells used in your functional assay to reach its target. This can be assessed indirectly by measuring the inhibition of intracellularly generated LPA or by using cell-based target engagement assays if available.

  • Compound Stability: Verify the stability of this compound in your cell culture medium over the time course of your experiment. Degradation of the compound could lead to a decrease in efficacy.

  • Activation of Compensatory Pathways: Cells may activate alternative signaling pathways to compensate for the reduction in LPA signaling. Consider performing pathway analysis (e.g., western blotting for key signaling molecules) to investigate if other pathways are being upregulated.

  • Assay Specificity: Ensure that your functional assay is specifically and sensitively measuring a process downstream of ATX-LPA signaling.

Quantitative Data Summary

CompoundTargetIC50Assay TypeReference
This compoundAutotaxin (ATX)20 nMLPC Assay

Experimental Protocols

Protocol: LPA Rescue Experiment to Confirm On-Target Effect

  • Cell Seeding: Plate cells at the desired density and allow them to adhere overnight.

  • Treatment with this compound: Treat the cells with this compound at a concentration known to elicit the phenotype of interest (e.g., 5-10 times the IC50 for ATX). Include a vehicle-only control.

  • Addition of Exogenous LPA: To a subset of the this compound treated wells, add exogenous LPA. The concentration of LPA should be sufficient to elicit a strong signal through its receptors (typically in the low micromolar range). Include a control with LPA alone.

  • Incubation: Incubate the cells for the desired period to observe the phenotype.

  • Phenotypic Analysis: Assess the cellular phenotype using the appropriate assay (e.g., cell viability assay, microscopy for morphological changes, qPCR for gene expression).

  • Data Interpretation: If the phenotype observed with this compound is reversed or significantly attenuated by the addition of LPA, it strongly suggests that the effect is on-target (i.e., due to inhibition of LPA production).

Visualizations

ATX_LPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Catalyzes LPAR LPA Receptors (LPA1-6) LPA->LPAR Activates PAT494 This compound PAT494->ATX Inhibits GPCR_Signaling G-Protein Coupled Receptor Signaling Cascades LPAR->GPCR_Signaling Cellular_Response Cellular Responses (Proliferation, Migration, etc.) GPCR_Signaling->Cellular_Response

Caption: The ATX-LPA signaling pathway and the inhibitory action of this compound.

Off_Target_Troubleshooting_Workflow Start Unexpected Cellular Phenotype Observed with this compound DoseResponse Perform Dose-Response Analysis Start->DoseResponse Potency Potency for Phenotype ≈ IC50 for ATX? DoseResponse->Potency Rescue Perform LPA Rescue Experiment Potency->Rescue Yes OffTarget Conclusion: Potential Off-Target Effect Potency->OffTarget No Rescued Phenotype Rescued by LPA? Rescue->Rescued OrthogonalInhibitor Test Structurally Unrelated ATX Inhibitor Rescued->OrthogonalInhibitor Yes Rescued->OffTarget No SamePhenotype Same Phenotype Observed? OrthogonalInhibitor->SamePhenotype OnTarget Conclusion: Likely On-Target Effect SamePhenotype->OnTarget Yes SamePhenotype->OffTarget No

Caption: A logical workflow for troubleshooting potential off-target effects of this compound.

References

troubleshooting inconsistent results with (Rac)-PAT-494

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the autotaxin inhibitor, (Rac)-PAT-494. Inconsistent experimental results can be a significant challenge, and this guide aims to provide systematic approaches to identify and resolve common issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues that users may encounter during their experiments with this compound, presented in a question-and-answer format.

Q1: We are observing significant variability in our IC50 values for this compound between experimental runs. What are the likely causes?

A1: Inconsistent IC50 values for this compound can stem from several factors, ranging from the compound's intrinsic properties to experimental setup. Here are the primary areas to investigate:

  • Racemic Nature of the Compound: this compound is a racemic mixture, meaning it contains equal amounts of two enantiomers (mirror-image isomers). It is possible that one enantiomer is significantly more active than the other, or they may even have opposing effects.[1][2] Minor variations in experimental conditions could favor the binding of one enantiomer over the other, leading to shifts in the measured IC50. For critical applications, consider obtaining the individual enantiomers if they are available.

  • Compound Solubility and Stability: As an indole-based compound, this compound may have limited aqueous solubility.[3] Precipitation of the compound in your assay medium will lead to an effective concentration that is lower than intended, causing artificially high IC50 values. Ensure complete dissolution in a stock solvent like DMSO and maintain a low final concentration of the solvent (typically <0.5%) in your assay to prevent both precipitation and solvent-induced cellular stress.[4] Also, verify the stability of the compound in your specific cell culture medium over the duration of the experiment, as degradation can lead to a loss of activity.[4]

  • Cellular Assay Conditions:

    • Cell Health and Passage Number: Use cells that are in a consistent, logarithmic growth phase and within a narrow passage number range to avoid phenotypic drift.[5]

    • Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variability in the final readout.[4]

    • Serum Presence: Components in fetal bovine serum (FBS) or other sera can bind to small molecules, reducing their effective concentration. If your assay allows, consider reducing the serum concentration or using serum-free media, ensuring appropriate controls are in place.

Q2: Our this compound is highly active in a biochemical (cell-free) autotaxin assay but shows significantly lower potency in our cell-based assays. Why is there a discrepancy?

A2: This is a common observation when transitioning from biochemical to cellular assays. The primary reasons for this discrepancy include:

  • Cell Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target if the autotaxin activity being measured is from an intracellular pool, or if the compound needs to cross cell membranes to interact with secreted autotaxin in a complex microenvironment.[4]

  • Efflux Pump Activity: The cells you are using may express efflux pumps that actively transport the compound out of the cell, keeping the intracellular concentration below the effective inhibitory level.[4]

  • Metabolism: The cells may metabolize this compound into a less active form.

  • Plasma Protein Binding: In cell-based assays containing serum, the compound can bind to proteins like albumin, reducing the free concentration available to inhibit autotaxin.[6]

Q3: We suspect our stock solution of this compound may have degraded. How should it be properly handled and stored?

A3: Proper handling and storage are crucial for maintaining the integrity of the compound. For indole-based compounds like this compound, follow these guidelines:

  • Storage: For long-term storage, keep the solid compound in a dry, dark environment at -20°C. For short-term storage (days to weeks), 0-4°C is acceptable.

  • Stock Solutions: Prepare a concentrated stock solution in a high-quality, anhydrous solvent such as DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[4] Store stock solution aliquots at -20°C or -80°C.

  • Working Solutions: Prepare fresh working dilutions from the stock solution for each experiment. Do not store dilute aqueous solutions for extended periods.

Quantitative Data Summary

The inhibitory activity of this compound can be influenced by the specific assay conditions, particularly the substrate used. Below is a summary of reported IC50 values to provide a reference point for your experiments.

CompoundSubstrateIC50 (nM)Assay Type
This compoundLPC20Biochemical
PAT-078LPC472Biochemical
PAT-352LPC26Biochemical
PF-8380LPC1.7Biochemical

Note: Data compiled from publicly available literature.[7][8] Values can vary between different laboratories and assay setups.

Experimental Protocols

This section provides a detailed methodology for a common type of autotaxin inhibition assay that can be adapted for use with this compound.

Protocol: Fluorogenic Autotaxin Activity Assay

This protocol is based on the use of a fluorogenic lysophosphatidylcholine (B164491) (LPC) analog, such as FS-3, which fluoresces upon cleavage by autotaxin.

Materials:

  • Recombinant human autotaxin (ATX)

  • This compound

  • FS-3 substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA)

  • DMSO (for compound dilution)

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in assay buffer to achieve final desired concentrations for the dose-response curve. Ensure the final DMSO concentration in the assay does not exceed 0.5%.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of assay buffer to all wells.

    • Add 10 µL of the diluted this compound or vehicle control (assay buffer with the same percentage of DMSO) to the appropriate wells.

    • Add 20 µL of recombinant ATX solution (diluted in assay buffer to the desired concentration) to all wells except the "no enzyme" control wells. Add 20 µL of assay buffer to the "no enzyme" wells.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction and Measurement:

    • Initiate the reaction by adding 20 µL of the FS-3 substrate (diluted in assay buffer) to all wells.

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity (e.g., Ex/Em = 485/528 nm for FS-3) every 1-2 minutes for a total of 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Subtract the average rate of the "no enzyme" control from all other rates.

    • Normalize the data to the vehicle control (100% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Signaling Pathway and Inhibition

Autotaxin_Signaling_Pathway Autotaxin (ATX) Signaling and Inhibition cluster_extracellular Extracellular Space cluster_cell Cell LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Hydrolysis LPAR LPA Receptor (LPAR) LPA->LPAR Activation PAT494 This compound PAT494->ATX Inhibition Signaling Downstream Signaling (Proliferation, Migration, etc.) LPAR->Signaling

Caption: The ATX pathway and the inhibitory action of this compound.

Experimental Workflow for IC50 Determination

IC50_Workflow Workflow for IC50 Determination of this compound prep Prepare this compound Serial Dilutions add_cpd Add Compound/ Vehicle to Wells prep->add_cpd plate Plate Cells or Prepare Assay Buffer plate->add_cpd add_atx Add Autotaxin Enzyme (for biochemical assay) add_cpd->add_atx incubate Pre-incubate add_atx->incubate add_sub Add Substrate (e.g., FS-3) incubate->add_sub measure Measure Signal (e.g., Fluorescence) add_sub->measure analyze Analyze Data & Calculate IC50 measure->analyze

Caption: A generalized workflow for determining the IC50 of this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic Troubleshooting Inconsistent this compound Results start Inconsistent Results? issue_type High IC50 Variability or Low Potency? start->issue_type solubility Check Solubility & Precipitation issue_type->solubility Yes stability Verify Compound Stability issue_type->stability Yes racemate Consider Racemic Nature issue_type->racemate Yes cell_health Check Cell Health & Passage No. issue_type->cell_health Yes assay_cond Standardize Assay Conditions issue_type->assay_cond Yes

Caption: A logical approach to troubleshooting inconsistent experimental results.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of (Rac)-PAT-494

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the in vivo bioavailability of the autotaxin inhibitor, (Rac)-PAT-494. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during preclinical development of poorly soluble compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its in vivo bioavailability a potential challenge?

A1: this compound is a potent, small molecule inhibitor of autotaxin (ATX), an enzyme involved in the production of lysophosphatidic acid (LPA).[1][2] The ATX-LPA signaling pathway is implicated in various pathological processes, including fibrosis, inflammation, and cancer.[3][4] Like many small molecule inhibitors developed for intracellular targets, this compound is a lipophilic compound, which can lead to poor aqueous solubility. Poor solubility is a major factor contributing to low oral bioavailability, as dissolution in the gastrointestinal tract is a prerequisite for absorption into the bloodstream.

Q2: What are the primary causes of low in vivo bioavailability for a compound like this compound?

A2: The primary factors contributing to low in vivo bioavailability for poorly soluble compounds include:

  • Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids, limiting the amount of drug available for absorption.

  • Low Dissolution Rate: Even if the compound is soluble, it may dissolve too slowly to be fully absorbed as it transits through the gastrointestinal tract.

  • High First-Pass Metabolism: After absorption from the gut, the compound may be extensively metabolized by enzymes in the liver before it reaches systemic circulation.

  • Efflux by Transporters: The compound may be actively transported back into the intestinal lumen by efflux pumps such as P-glycoprotein, reducing net absorption.

  • Low Permeability: The compound may not efficiently cross the intestinal epithelial barrier to enter the bloodstream.

Q3: What are the initial steps to consider when poor bioavailability of this compound is observed?

A3: When initial in vivo studies show low bioavailability, a systematic approach is recommended:

  • Physicochemical Characterization: If not already done, thoroughly characterize the solubility of this compound in different biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid). Assess its permeability using in vitro models like the Caco-2 cell assay.

  • Solid-State Characterization: Analyze the crystalline form of the compound. Different polymorphs can have different solubilities and dissolution rates.

  • In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to determine the metabolic stability of this compound. This will help to understand the potential impact of first-pass metabolism.

  • Formulation Screening: Evaluate simple formulation strategies to assess their potential to improve exposure. This could include creating a suspension in a vehicle with surfactants or using a co-solvent system.

Troubleshooting Guides

Issue 1: Very Low Plasma Concentrations Detected After Oral Administration

Question: Our initial in vivo pharmacokinetic study in rats with this compound formulated as a simple suspension in 0.5% methylcellulose (B11928114) shows plasma concentrations below the limit of quantification. What are the likely causes and what should we try next?

Answer: This is a common issue for poorly soluble compounds. The primary suspect is extremely low dissolution in the gastrointestinal tract.

Potential Causes:

  • Poor Wettability and Dissolution: The compound may be hydrophobic and not easily wetted by gastrointestinal fluids, leading to very slow dissolution.

  • Rapid First-Pass Metabolism: While less likely to result in undetectable levels on its own, extensive metabolism can significantly reduce the amount of drug reaching circulation.

Troubleshooting Steps:

  • Particle Size Reduction: Decreasing the particle size of the drug substance increases the surface area available for dissolution.[5][6][7] Micronization or nanosizing can be explored.

  • Formulation with Solubilizing Excipients:

    • Co-solvents: Prepare a solution of this compound in a mixture of a water-miscible organic solvent (e.g., PEG 400, propylene (B89431) glycol) and water. This can keep the drug in solution in the dosing vehicle.

    • Surfactants: The addition of surfactants (e.g., Tween 80, Cremophor EL) can improve the wettability of the compound and promote the formation of micelles, which can enhance solubility.[8]

  • Lipid-Based Formulations: For lipophilic compounds, lipid-based drug delivery systems (LBDDS) are often effective. A simple approach is to dissolve the compound in an oil (e.g., sesame oil, medium-chain triglycerides). More complex systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can also be developed.

  • Amorphous Solid Dispersions: Creating an amorphous solid dispersion of this compound with a hydrophilic polymer (e.g., PVP, HPMC) can significantly increase its aqueous solubility and dissolution rate.[5]

Issue 2: High Variability in Plasma Exposure Between Animals

Question: We have improved the formulation and are now seeing measurable plasma concentrations of this compound. However, there is high inter-animal variability in Cmax and AUC. How can we address this?

Answer: High variability is often linked to inconsistent dissolution and absorption, which can be influenced by physiological differences between animals.

Potential Causes:

  • Inconsistent Gastric Emptying and Intestinal Transit Time: Differences in how quickly the formulation moves through the GI tract can affect the extent of dissolution and absorption.

  • Food Effects: The presence or absence of food can significantly impact the gastrointestinal environment (e.g., pH, bile secretion), which can affect the performance of some formulations.

  • Variable First-Pass Metabolism: Differences in the expression or activity of metabolic enzymes among animals can lead to variable drug exposure.

Troubleshooting Steps:

  • Standardize Experimental Conditions:

    • Fasting: Ensure a consistent fasting period for all animals before dosing to minimize food-related variability.

    • Dosing Procedure: Use a consistent oral gavage technique to ensure accurate and reproducible administration of the formulation.

  • Optimize the Formulation for Robustness:

    • SEDDS/SMEDDS: Self-emulsifying systems can form fine dispersions upon contact with gastrointestinal fluids, which can lead to more reproducible absorption compared to simple suspensions.

    • Solid Dispersions: A well-formulated solid dispersion can provide rapid and complete dissolution, which can reduce the impact of variable GI transit times.

  • Increase the Number of Animals: A larger group size can help to obtain a more reliable mean pharmacokinetic profile and improve the statistical power of the study.

Quantitative Data Summary

The following table presents hypothetical pharmacokinetic data for this compound in different formulations to illustrate the potential impact of formulation strategies on in vivo bioavailability.

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)Bioavailability (%)
Aqueous Suspension (0.5% MC) 10502.02002
Micronized Suspension 101501.56006
Solution in 20% PEG 400 103001.0120012
Solid Dispersion (1:4 drug:PVP) 108000.5400040
SEDDS 1010000.5550055
Intravenous Solution 120000.081000100

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension by Wet Milling
  • Pre-suspension Preparation: Disperse 100 mg of this compound and 20 mg of a stabilizer (e.g., Poloxamer 188) in 10 mL of deionized water.

  • Milling: Add the pre-suspension and milling media (e.g., yttria-stabilized zirconium oxide beads) to the milling chamber.

  • Mill the suspension at a high speed (e.g., 2500 rpm) for 2-6 hours.

  • Particle Size Analysis: Monitor the particle size distribution at regular intervals using dynamic light scattering. The target is a mean particle size of less than 200 nm.

  • Separation: Once the desired particle size is achieved, separate the nanosuspension from the milling media.

Protocol 2: In Vivo Pharmacokinetic Study in Rats
  • Animal Acclimatization: Acclimate male Sprague-Dawley rats (250-300g) for at least 3 days with free access to food and water.

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with continued free access to water.

  • Formulation Preparation: Prepare the desired formulation of this compound on the day of dosing. Ensure homogeneity.

  • Dosing: Administer the formulation via oral gavage at a volume of 5-10 mL/kg. For intravenous administration, administer via the tail vein.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular or saphenous vein at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.

  • Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.

Protocol 3: Quantification of this compound in Plasma by LC-MS/MS
  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma, add 150 µL of acetonitrile (B52724) containing an internal standard.

    • Vortex for 1 minute to precipitate the plasma proteins.

    • Centrifuge at high speed for 10 minutes.

    • Transfer the supernatant to a clean plate or vial for analysis.

  • Chromatographic Separation:

    • Inject the prepared sample onto a C18 HPLC column.

    • Use a gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometric Detection:

    • Use a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).

    • Optimize the precursor and product ion transitions for this compound and the internal standard.

  • Quantification:

    • Generate a calibration curve by spiking known concentrations of this compound into blank plasma.

    • Quantify the concentration in the study samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Visualizations

Signaling_Pathway LPC Lysophosphatidylcholine (LPC) ATX This compound inhibits Autotaxin (ATX) LPC->ATX hydrolyzes LPA Lysophosphatidic Acid (LPA) ATX->LPA LPAR LPA Receptors (LPARs) LPA->LPAR activates Downstream Downstream Signaling (Cell Proliferation, Migration, Survival) LPAR->Downstream

Figure 1: Mechanism of action of this compound.

Experimental_Workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_analysis Bioanalysis & PK Formulation Prepare Formulations (Suspension, Solution, SEDDS, etc.) Dosing Oral Dosing in Rats Formulation->Dosing Sampling Serial Blood Sampling Dosing->Sampling LCMS LC-MS/MS Analysis of Plasma Sampling->LCMS PK Pharmacokinetic Analysis LCMS->PK

Figure 2: Workflow for a preclinical pharmacokinetic study.

Troubleshooting_Logic Start Low Bioavailability Observed Check_Sol Is aqueous solubility < 10 µg/mL? Start->Check_Sol Check_Met Is the compound metabolically unstable in vitro? Check_Sol->Check_Met No Improve_Sol Improve Solubility/Dissolution Rate Check_Sol->Improve_Sol Yes Inhibit_Met Consider Metabolic Inhibition (preclinical) Check_Met->Inhibit_Met Yes Re_evaluate Re-evaluate in vivo Check_Met->Re_evaluate No, consider permeability Improve_Sol->Re_evaluate Inhibit_Met->Re_evaluate

Figure 3: A logical approach to troubleshooting low bioavailability.

References

Technical Support Center: Managing (Rac)-PAT-494 Associated Toxicity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and minimize potential toxicity associated with the use of (Rac)-PAT-494 in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is identified as a mixed-mode inhibitor of autotaxin (ATX).[1] ATX is an enzyme responsible for hydrolyzing lysophosphatidylcholine (B164491) (LPC) to produce lysophosphatidic acid (LPA). LPA is a signaling molecule involved in various cellular processes like proliferation, migration, and survival through its interaction with G protein-coupled receptors. By inhibiting ATX, this compound can modulate these pathways.[1]

Q2: What are the potential causes of toxicity when using this compound in cell-based assays?

While specific toxicity data for this compound is not widely published, general causes of toxicity with small molecule inhibitors in cell culture can include:

  • High Concentrations: Concentrations significantly exceeding the half-maximal inhibitory concentration (IC50) for the target can lead to off-target effects and general cytotoxicity.

  • Off-Target Effects: The inhibitor might interact with other cellular targets besides autotaxin, leading to unintended biological consequences and cell death.

  • Prolonged Exposure: Continuous and long-term exposure to the compound may disrupt essential cellular functions, leading to cumulative toxicity.

  • Solvent Toxicity: The solvent used to dissolve this compound, commonly dimethyl sulfoxide (B87167) (DMSO), can be toxic to cells at higher concentrations (typically above 0.1-0.5%).[2][3]

  • Metabolite Toxicity: Cellular metabolism of this compound could potentially produce toxic byproducts.

Q3: What are the initial signs of compound-induced toxicity in my cell culture?

Common indicators of toxicity include:

  • A noticeable reduction in cell viability and proliferation rates compared to vehicle-treated control cells.

  • Observable changes in cell morphology, such as cells rounding up, shrinking, or detaching from the culture surface.[4]

  • Increased markers of apoptosis (programmed cell death) or necrosis.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating toxicity issues with this compound.

Issue 1: High Levels of Cell Death Observed
Possible Cause Suggested Solution
The concentration of this compound is too high.Perform a dose-response experiment to determine the optimal, non-toxic working concentration. Start with a broad range of concentrations to identify the IC50 for both efficacy and toxicity.
The cell line is particularly sensitive.Consider reducing the concentration and increasing the exposure time. It's also beneficial to ensure the autotaxin-LPA signaling pathway is active and relevant in your chosen cell line.
The final solvent (e.g., DMSO) concentration is too high.Ensure the final DMSO concentration in the culture medium is kept to a minimum, ideally below 0.1%. Always include a vehicle-only control in your experiments.
Issue 2: Inconsistent Results Between Experiments
Possible Cause Suggested Solution
Instability of the this compound stock solution.Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Variability in cell seeding density.Ensure consistent cell seeding density and allow cells to reach a logarithmic growth phase before adding the compound.
Inconsistent incubation times.Use a consistent and optimized incubation time for all experiments.

Experimental Protocols

Protocol 1: Dose-Response Curve to Determine Optimal Concentration

This protocol helps to identify a concentration of this compound that effectively inhibits the target with minimal toxicity.

Materials:

  • Your cell line of interest

  • Complete culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well plates

  • Reagent for assessing cell viability (e.g., MTT, resazurin)

  • Plate reader

Procedure:

  • Cell Seeding: a. Culture and harvest your cells. b. Seed the cells in a 96-well plate at a predetermined optimal density. c. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium. A wide concentration range is recommended for the initial experiment (e.g., 0.01 µM to 100 µM). b. Include a "vehicle control" (medium with the same final DMSO concentration as the highest this compound concentration) and a "no-treatment control" (medium only). c. Remove the old medium from the cells and add the prepared compound dilutions. d. Incubate for a predetermined duration (e.g., 24, 48, or 72 hours).

  • Viability Assay: a. After incubation, perform a cell viability assay according to the manufacturer's instructions. b. Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the cell viability against the log of the this compound concentration to determine the TC50 (toxic concentration 50%).

Protocol 2: Time-Course Experiment

This experiment helps determine the minimum exposure time required to achieve the desired biological effect, thereby minimizing cumulative toxicity.

Procedure:

  • Cell Seeding: Seed cells as described in Protocol 1.

  • Compound Treatment: Treat cells with a non-toxic, effective concentration of this compound determined from the dose-response experiment.

  • Time Points: At various time points (e.g., 6, 12, 24, 48, 72 hours), assess the desired biological endpoint (e.g., inhibition of cell migration, downstream signaling) and cell viability.

  • Data Analysis: Determine the earliest time point at which the desired effect is observed without a significant decrease in cell viability.

Data Presentation

Table 1: Key Parameters for Optimizing this compound Assays

ParameterRecommended Range/ConsiderationPurpose
This compound Concentration 0.01 µM - 100 µM (initial screen)Determine optimal non-toxic concentration
Final DMSO Concentration < 0.1% (v/v)Minimize solvent-induced toxicity
Cell Seeding Density Cell-line dependentEnsure optimal growth and assay performance
Incubation Time 6 - 72 hours (variable)Determine minimum time for desired effect
Cell Viability > 90% (ideal for efficacy studies)Monitor compound-induced cytotoxicity

Visualizations

G cluster_0 Troubleshooting Workflow for this compound Toxicity A High Cell Toxicity Observed B Is this compound Concentration Optimized? A->B C Perform Dose-Response Curve B->C No D Is Final DMSO Concentration < 0.1%? B->D Yes C->D E Adjust Dilution Scheme D->E No F Is the Cell Line Highly Sensitive? D->F Yes E->F G Reduce Concentration & Increase Incubation Time F->G Yes H Assay Optimized F->H No G->H

Caption: A troubleshooting workflow for addressing toxicity issues.

G cluster_1 Dose-Response Experimental Workflow A Seed Cells in 96-well Plate B Prepare Serial Dilutions of this compound A->B C Treat Cells & Incubate B->C D Add Viability Reagent C->D E Measure Signal (Plate Reader) D->E F Analyze Data & Determine TC50 E->F

Caption: Workflow for a dose-response experiment.

G cluster_2 Hypothetical Off-Target Signaling Pathway A This compound B Autotaxin (ATX) (On-Target) A->B C Unknown Kinase X (Off-Target) A->C D LPA Production ↓ B->D F Essential Cellular Process Disrupted C->F E Cell Proliferation & Migration ↓ D->E G Apoptosis Induction F->G

Caption: Potential on-target vs. off-target effects of this compound.

References

Technical Support Center: (Rac)-PAT-494 Quality Control and Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the quality control and purity assessment of (Rac)-PAT-494. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its key chemical properties?

This compound is a racemic compound with the chemical name 6-(4-fluorobenzyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione. It functions as a type II inhibitor of autotaxin. Below is a summary of its key properties:

PropertyValue
Chemical Formula C₂₀H₁₆FN₃O₂
Molecular Weight 349.37 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO and Methanol (B129727)
CAS Number 1781233-72-4 (racemate)[1]

2. What are the recommended storage conditions for this compound?

To ensure the stability of the compound, it is recommended to store this compound under the following conditions:

  • Short-term (days to weeks): 0 - 4 °C, protected from light.

  • Long-term (months to years): -20 °C, protected from light and moisture.

Quality Control Specifications

The following table outlines the typical quality control specifications for this compound.

TestSpecification
Appearance White to off-white powder
Identity Conforms to the structure by ¹H-NMR and MS
Purity by HPLC ≥ 98.0%
Any single impurity ≤ 0.5%
Total impurities ≤ 2.0%
Residual Solvents Meets USP <467> requirements

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This section provides a detailed protocol for determining the purity of this compound using a stability-indicating HPLC-UV method.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Autosampler and data acquisition software

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile (B52724)
Gradient 20% to 95% B over 15 minutes, then hold at 95% B for 5 minutes, and re-equilibrate at 20% B for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.

  • Dilute the stock solution with the same solvent to a working concentration of 0.1 mg/mL.

  • Filter the working solution through a 0.45 µm syringe filter before injection.

Forced Degradation Studies Protocol

Forced degradation studies are essential to establish the intrinsic stability of this compound and to develop a stability-indicating analytical method.

General Procedure:

Prepare a solution of this compound at 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water). Subject the solution to the stress conditions outlined below. At specified time points, withdraw an aliquot, neutralize if necessary, dilute to a suitable concentration (e.g., 0.1 mg/mL), and analyze by HPLC.

Stress Conditions:

ConditionDetails
Acid Hydrolysis 0.1 M HCl at 60 °C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60 °C for 24 hours
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation Solid sample at 80 °C for 48 hours
Photolytic Degradation Solution exposed to ICH-compliant light source (UV and visible)

Example Forced Degradation Data:

Stress Condition% Degradation of this compoundMajor Degradant Peak (RT)
Acid Hydrolysis15.2%8.5 min
Base Hydrolysis25.8%7.2 min
Oxidative Degradation8.5%9.1 min
Thermal Degradation5.1%10.3 min
Photolytic Degradation3.7%9.8 min

Troubleshooting Guide

HPLC Analysis Issues

Q1: I am observing significant peak tailing for the main this compound peak. What could be the cause and how can I resolve it?

A1: Peak tailing for a compound like this compound, which contains basic nitrogen atoms, can be caused by secondary interactions with acidic silanol (B1196071) groups on the HPLC column.

  • Possible Causes:

    • Inadequate buffering of the mobile phase.

    • Column degradation or contamination.

    • Inappropriate pH of the mobile phase.

  • Solutions:

    • Ensure the mobile phase contains an appropriate concentration of an acidic modifier like formic acid or trifluoroacetic acid (0.1% is a good starting point).

    • Try a different C18 column from another manufacturer, as silica (B1680970) properties can vary.

    • Flush the column with a strong solvent wash to remove any contaminants.

    • Adjust the mobile phase pH to ensure the analyte is in a single ionic state.

Q2: I am not able to separate an impurity from the main analyte peak. What should I do?

A2: Co-elution of an impurity can be addressed by modifying the chromatographic conditions to improve resolution.

  • Possible Causes:

    • The mobile phase composition is not optimal for separating the impurity.

    • The column has insufficient theoretical plates.

    • The impurity has a very similar structure to the main compound.

  • Solutions:

    • Modify the gradient slope. A shallower gradient can often improve the separation of closely eluting peaks.

    • Try a different organic modifier in the mobile phase (e.g., methanol instead of acetonitrile) to alter the selectivity.

    • Use a longer column or a column with a smaller particle size to increase the number of theoretical plates.

    • If the impurity is known, consider using a different column chemistry (e.g., a phenyl-hexyl column) that may offer different selectivity for aromatic compounds.

Q3: I am observing ghost peaks in my chromatogram. What is the likely source?

A3: Ghost peaks are spurious peaks that can appear in a chromatogram and are not from the injected sample.

  • Possible Causes:

    • Contamination in the mobile phase or HPLC system.

    • Carryover from a previous injection.

    • Degradation of the sample in the autosampler.

  • Solutions:

    • Use high-purity HPLC-grade solvents and freshly prepared mobile phases.

    • Implement a robust needle wash procedure in the autosampler method, using a strong solvent to clean the injection port and needle between injections.

    • Ensure the autosampler is temperature-controlled to prevent sample degradation.

    • Run a blank injection (injecting only the mobile phase) to identify if the ghost peaks are from the system itself.

Visualizations

Quality_Control_Workflow cluster_0 Sample Receipt and Preparation cluster_1 Analytical Testing cluster_2 Data Review and Disposition Raw_Material Receive this compound Raw Material Sample_Prep Prepare Sample Solutions for Analysis Raw_Material->Sample_Prep Appearance Visual Appearance Test Sample_Prep->Appearance HPLC_Purity HPLC Purity and Impurity Profiling Sample_Prep->HPLC_Purity Identity Identity Confirmation (NMR, MS) Sample_Prep->Identity Residual_Solvents Residual Solvent Analysis (GC) Sample_Prep->Residual_Solvents Data_Analysis Analyze and Review Data Appearance->Data_Analysis HPLC_Purity->Data_Analysis Identity->Data_Analysis Residual_Solvents->Data_Analysis Specification_Check Compare Results to Specifications Data_Analysis->Specification_Check Disposition Approve or Reject Batch Specification_Check->Disposition Approved Approved Disposition->Approved Meets Specs Rejected Rejected Disposition->Rejected Fails Specs

Caption: Quality control workflow for this compound.

Autotaxin_Inhibition_Pathway LPC Lysophosphatidylcholine (LPC) Autotaxin Autotaxin (ATX) LPC->Autotaxin Substrate LPA Lysophosphatidic Acid (LPA) Autotaxin->LPA Catalyzes LPA_Receptors LPA Receptors LPA->LPA_Receptors Activates Downstream_Signaling Downstream Signaling (e.g., cell proliferation, migration) LPA_Receptors->Downstream_Signaling PAT_494 This compound PAT_494->Autotaxin Inhibits

Caption: Inhibition of the Autotaxin signaling pathway by this compound.

References

Technical Support Center: Addressing Resistance to (Rac)-PAT-494 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the Autotaxin (ATX) inhibitor, (Rac)-PAT-494, in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a Type II inhibitor of autotaxin (ATX), a secreted enzyme that produces the signaling lipid lysophosphatidic acid (LPA).[1] By binding to the hydrophobic pocket of ATX, PAT-494 obstructs the binding of the substrate, lysophosphatidylcholine (B164491) (LPC), thereby preventing its conversion to LPA.[1] The ATX-LPA signaling pathway is implicated in numerous pathological conditions, including cancer, where it promotes cell proliferation, migration, and survival.[1]

Q2: What are the potential reasons for observing resistance to this compound in my cancer cell line?

A2: Resistance to targeted therapies like PAT-494 can emerge through various mechanisms. These can include:

  • Activation of bypass signaling pathways: Cancer cells can compensate for the inhibition of the ATX-LPA axis by upregulating alternative pro-survival pathways, such as the Ras-ERK, PI3K/mTOR, or Rac1 signaling cascades.[2][3]

  • Target modification: Although not yet documented for PAT-494, mutations in the drug target (in this case, the ATX enzyme) can prevent the inhibitor from binding effectively.

  • Increased drug efflux: Cancer cells may upregulate the expression of drug efflux pumps, which actively remove the therapeutic agent from the cell, reducing its intracellular concentration and efficacy.

Q3: How can I determine if my resistant cells have activated a bypass signaling pathway?

A3: To investigate the activation of bypass pathways, you can perform molecular analyses such as Western blotting or phospho-proteomic screens. These techniques allow you to compare the phosphorylation status (and thus activation) of key signaling proteins (e.g., ERK, AKT, Rac1) in your resistant cell lines versus the parental, sensitive cell lines, both with and without PAT-494 treatment.

Troubleshooting Guides

Problem 1: Decreased sensitivity to this compound in a previously sensitive cancer cell line.

Possible Cause 1: Upregulation of Rac1 Signaling

The "(Rac)" in your query may point towards the involvement of the Rho GTPase, Rac1. Increased Rac1 activity is a known driver of cancer progression and can contribute to resistance against targeted therapies.[3][4][5]

Troubleshooting Steps:

  • Assess Rac1 Activation: Perform a Rac1 activation assay (G-LISA or pull-down assay) to compare the levels of active, GTP-bound Rac1 in sensitive versus resistant cells.

  • Inhibit Rac1 Signaling: Treat the resistant cells with a known Rac1 inhibitor in combination with PAT-494. A restoration of sensitivity to PAT-494 would suggest that Rac1 signaling is a key resistance mechanism.

  • Analyze Downstream Effectors: Use Western blotting to examine the activation of Rac1 downstream effectors, such as p21-activated kinase (PAK).[3]

Experimental Data Interpretation:

Experimental OutcomeInterpretationNext Steps
Increased Rac1-GTP in resistant cellsSuggests activation of the Rac1 bypass pathway.Proceed with combination therapy experiments using Rac1 inhibitors.
No change in Rac1-GTP levelsRac1 activation is likely not the primary resistance mechanism.Investigate other bypass pathways (e.g., PI3K/AKT, MAPK/ERK).

Possible Cause 2: Activation of the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell survival and proliferation and is frequently implicated in therapeutic resistance.[2]

Troubleshooting Steps:

  • Western Blot Analysis: Probe cell lysates from sensitive and resistant cells for phosphorylated (active) forms of PI3K, AKT, and mTOR.

  • Combination Therapy: Treat resistant cells with a PI3K or mTOR inhibitor (e.g., rapamycin) alongside PAT-494 to see if sensitivity is restored.

Problem 2: Complete lack of response to this compound in a new cancer cell line.

Possible Cause: Pre-existing (intrinsic) resistance

The cell line may have intrinsic characteristics that make it non-responsive to ATX inhibition.

Troubleshooting Steps:

  • Confirm ATX Expression: Verify that the cancer cell line expresses ATX and that there is detectable LPA in the conditioned media.

  • Assess Pathway Dependence: Determine if the cell line's proliferation is dependent on the ATX-LPA axis by using siRNA to knock down ATX expression. If knockdown does not affect proliferation, the cells are likely not dependent on this pathway for survival.

Experimental Protocols

Protocol 1: Western Blot for Signaling Pathway Activation
  • Cell Lysis: Lyse sensitive and resistant cells (treated with and without PAT-494) in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of proteins of interest (e.g., AKT, p-AKT, ERK, p-ERK, Rac1).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: Rac1 Activation Assay (G-LISA)
  • Cell Lysis: Lyse cells according to the manufacturer's protocol (e.g., with the lysis buffer provided in the G-LISA kit).

  • Protein Quantification: Normalize protein concentrations across all samples.

  • Assay Procedure: Add lysates to the wells of the Rac-GTP affinity plate. The plate is coated with a Rac-GTP-binding protein.

  • Detection: Follow the kit's instructions for washing and adding the detecting antibody and substrate.

  • Data Analysis: Measure the absorbance and calculate the fold-change in active Rac1 between resistant and sensitive cells.

Visualizations

ATX_LPA_Pathway ATX-LPA Signaling Pathway and PAT-494 Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPC LPC ATX Autotaxin (ATX) LPC->ATX Substrate LPA LPA ATX->LPA Hydrolysis LPAR LPA Receptor (LPAR) LPA->LPAR PAT494 This compound PAT494->ATX Inhibition G_protein G-protein LPAR->G_protein Activation Downstream Downstream Signaling (Proliferation, Survival, Migration) G_protein->Downstream

Caption: The ATX-LPA signaling pathway and the inhibitory action of this compound.

Resistance_Workflow Workflow for Investigating PAT-494 Resistance start Cancer cells develop resistance to PAT-494 hypothesis Hypothesize bypass pathway activation (e.g., Rac1, PI3K/AKT) start->hypothesis rac_assay Perform Rac1 activation assay hypothesis->rac_assay wb_pi3k Western blot for p-AKT, p-mTOR hypothesis->wb_pi3k rac_result Rac1 activated? rac_assay->rac_result pi3k_result PI3K/AKT activated? wb_pi3k->pi3k_result rac_result->pi3k_result No combo_rac Combination therapy: PAT-494 + Rac1 inhibitor rac_result->combo_rac Yes combo_pi3k Combination therapy: PAT-494 + PI3K/mTOR inhibitor pi3k_result->combo_pi3k Yes end Identify effective combination strategy combo_rac->end combo_pi3k->end

Caption: Experimental workflow for troubleshooting resistance to this compound.

Bypass_Pathway Hypothesized Rac1 Bypass Resistance Mechanism cluster_pathways Signaling Pathways cluster_atx ATX-LPA Pathway cluster_rac Rac1 Bypass Pathway ATX ATX LPAR LPAR ATX->LPAR LPA Proliferation Cell Proliferation & Survival LPAR->Proliferation PAT494 This compound PAT494->ATX RTK Receptor Tyrosine Kinase (RTK) GEF GEF RTK->GEF Rac1 Rac1 GEF->Rac1 PAK PAK Rac1->PAK PAK->Proliferation

Caption: Upregulation of the Rac1 signaling pathway as a bypass mechanism to PAT-494.

References

how to prevent degradation of (Rac)-PAT-494 in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (Rac)-PAT-494. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent the degradation of this compound in solution, ensuring the integrity and reproducibility of your experiments. The following guidance is based on established principles of small molecule stability and data from structurally related compounds, as specific degradation studies on this compound are not currently available in the public domain.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential stability concerns?

A1: this compound is a type II Autotaxin inhibitor.[1][2] Its complex chemical structure, featuring a glutarimide-like moiety, an imidazopyridoindole core, and a fluorobenzyl group, suggests potential susceptibility to several degradation pathways. Key concerns include hydrolysis, oxidation, and photodegradation. The glutarimide (B196013) ring, in particular, may be prone to hydrolytic ring-opening.[3][4]

Q2: What are the primary factors that can cause the degradation of this compound in solution?

A2: Several environmental and experimental factors can contribute to the degradation of small molecules like this compound. These include:

  • pH: Both acidic and basic conditions can catalyze hydrolysis.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Light: Exposure to UV or even ambient light can induce photodegradation of aromatic and amide structures.[5][6]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation, particularly of amine-containing structures like the core of this compound.[7][8][9]

  • Solvent: The choice of solvent can influence solubility and stability. Protic solvents may participate in degradation reactions.

  • Contaminants: Trace metals or other impurities in solvents or buffers can catalyze degradation reactions.[10]

Q3: How should I prepare and store stock solutions of this compound?

A3: To ensure the longevity of your this compound stock solutions, we recommend the following:

  • Solvent Selection: Use a high-purity, anhydrous aprotic solvent such as DMSO or DMF for initial stock solutions.

  • Storage Conditions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.

  • Inert Atmosphere: For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to displace oxygen.

  • Light Protection: Always store solutions in amber vials or wrap vials in aluminum foil to protect from light.

Q4: I observe a loss of activity of this compound in my aqueous assay buffer. What could be the cause?

A4: Loss of activity in aqueous buffers is a common issue and can be due to degradation or poor solubility. The glutarimide-like moiety in this compound is susceptible to hydrolysis, which is more likely to occur in aqueous solutions. The rate of hydrolysis is often pH-dependent. We recommend performing control experiments to assess the stability of this compound in your specific assay buffer over the time course of your experiment.

Troubleshooting Guides

Issue 1: Precipitate Formation in Aqueous Buffer
Potential Cause Troubleshooting Step Rationale
Low Aqueous Solubility Decrease the final concentration of this compound.The compound may be exceeding its solubility limit in the aqueous buffer.
Increase the percentage of co-solvent (e.g., DMSO), ensuring it does not exceed a concentration that affects your experimental system (typically <0.5%).A higher percentage of an organic co-solvent can improve the solubility of hydrophobic compounds.
Evaluate the pH of your buffer.The solubility of ionizable compounds can be pH-dependent.
Degradation Product Precipitation Analyze the precipitate by LC-MS or a similar technique.This can help identify if the precipitate is the parent compound or a less soluble degradation product.
Issue 2: Inconsistent Experimental Results or Loss of Potency
Potential Cause Troubleshooting Step Rationale
Hydrolytic Degradation Prepare fresh dilutions of this compound in aqueous buffer immediately before each experiment.Minimizes the time the compound is exposed to aqueous conditions, reducing the extent of hydrolysis.
Perform a time-course stability study in your assay buffer using HPLC or LC-MS to quantify the amount of intact this compound over time.This will provide quantitative data on the stability of the compound under your specific experimental conditions.
Adjust the pH of your buffer to a range where the compound is more stable (if compatible with your assay). A pH range of 6-8 is often a good starting point for compounds with imide groups.[11]Hydrolysis of imides can be catalyzed by both acid and base.
Oxidative Degradation Degas your aqueous buffer before use to remove dissolved oxygen.Reduces the potential for oxidation of the molecule.
Consider adding a small amount of an antioxidant (e.g., BHT, ascorbic acid) to your buffer, if compatible with your experimental system.Antioxidants can prevent oxidative degradation.
Photodegradation Protect all solutions containing this compound from light by using amber vials and minimizing exposure to ambient light during experiments.The aromatic structures in this compound are susceptible to degradation upon exposure to light.[5][6]

Experimental Protocols

Protocol 1: Assessing the Aqueous Stability of this compound by HPLC

This protocol provides a general method to determine the stability of this compound in your experimental buffer.

  • Preparation of this compound Solution: Prepare a solution of this compound in your aqueous buffer at the final working concentration.

  • Initial Time Point (T=0): Immediately after preparation, take an aliquot of the solution and quench any potential degradation by adding an equal volume of a cold organic solvent (e.g., acetonitrile (B52724) or methanol). This will serve as your T=0 sample.

  • Incubation: Incubate the remaining solution under your standard experimental conditions (e.g., 37°C, protected from light).

  • Time Points: At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots and quench them as described in step 2.

  • Sample Analysis: Analyze all quenched samples by reverse-phase HPLC with UV detection at a wavelength where this compound absorbs maximally.

  • Data Analysis: Calculate the percentage of intact this compound remaining at each time point relative to the T=0 sample by comparing the peak areas.

Time Point Peak Area of this compound % Remaining
0 hr[Insert Value]100%
1 hr[Insert Value][Calculate]
2 hr[Insert Value][Calculate]
4 hr[Insert Value][Calculate]
8 hr[Insert Value][Calculate]
24 hr[Insert Value][Calculate]

Visualizing Potential Degradation Pathways

The following diagrams illustrate the potential degradation pathways of this compound based on its chemical structure.

cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photodegradation Photodegradation rac_pat_494_h This compound (Glutarimide-like moiety intact) hydrolyzed_product Ring-Opened Product (Inactive) rac_pat_494_h->hydrolyzed_product H₂O, H⁺ or OH⁻ rac_pat_494_o This compound (Imidazopyridoindole core) oxidized_product Oxidized Products rac_pat_494_o->oxidized_product O₂, Metal Ions rac_pat_494_p This compound (Aromatic Systems) photodegraded_product Photoproducts rac_pat_494_p->photodegraded_product UV/Visible Light start Prepare Stock Solution (Anhydrous DMSO) store Store at -20°C or -80°C (Aliquot, Protect from Light) start->store prepare_working Prepare Working Solution (Freshly in Aqueous Buffer) store->prepare_working run_experiment Run Experiment Promptly prepare_working->run_experiment stability_check Perform Stability Check? (Time-course HPLC) run_experiment->stability_check stable Proceed with Experiments stability_check->stable Yes unstable Troubleshoot (Adjust pH, Add Antioxidant, etc.) stability_check->unstable No unstable->prepare_working

References

Technical Support Center: Interpreting Unexpected Data from (Rac)-PAT-494 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected data from experiments involving the autotaxin inhibitor, (Rac)-PAT-494.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a type II inhibitor of autotaxin (ATX). Autotaxin is a secreted enzyme that plays a crucial role in producing the signaling lipid lysophosphatidic acid (LPA). LPA is involved in various cellular processes, including cell proliferation, migration, and survival. By inhibiting autotaxin, this compound reduces the production of LPA, thereby affecting these downstream cellular events. It has shown high activity in biochemical and plasma-based assays and has been observed to lower plasma LPA levels in rats following oral administration.

Q2: What are the expected outcomes of treating cells with this compound?

Given its function as an autotaxin inhibitor, treatment of cells with this compound is expected to lead to:

  • A decrease in the enzymatic activity of autotaxin.

  • A reduction in the levels of LPA in the cell culture medium.

  • Inhibition of LPA-mediated downstream signaling pathways.

  • A decrease in cell migration, proliferation, or other LPA-dependent cellular responses.

Q3: Is there a known IC50 value for this compound?

Troubleshooting Unexpected Experimental Results

Issue 1: No Inhibition of Autotaxin Activity Observed

Possible Cause 1: Inhibitor Preparation and Storage this compound may have degraded due to improper storage or handling.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the compound is stored as recommended by the supplier (typically at -20°C for long-term storage).

  • Fresh Preparation: Prepare fresh stock solutions of the inhibitor in a suitable solvent like DMSO. Avoid repeated freeze-thaw cycles.

  • Solubility Check: Confirm that the inhibitor is fully dissolved in the assay buffer. Precipitates can lead to an inaccurate final concentration.

This compound Properties
Solubility Soluble in DMSO.
Storage Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C.

Possible Cause 2: Incorrect Assay Conditions The enzymatic assay conditions may not be optimal for observing inhibition.

Troubleshooting Steps:

  • Enzyme Concentration: Ensure that the concentration of autotaxin used in the assay is appropriate. High enzyme concentrations may require higher inhibitor concentrations to achieve significant inhibition.

  • Substrate Concentration: The concentration of the substrate (e.g., LPC or a fluorogenic analogue) can influence the apparent potency of the inhibitor. Consider performing the assay at a substrate concentration close to its Km value.

  • Incubation Time: The pre-incubation time of the enzyme with the inhibitor before adding the substrate may be insufficient. Optimize the pre-incubation time to allow for inhibitor binding.

Possible Cause 3: Inactive Compound The batch of this compound may be inactive.

Troubleshooting Steps:

  • Positive Control: Include a known, well-characterized autotaxin inhibitor as a positive control in your experiment to validate the assay setup.

  • Supplier Verification: Contact the supplier for information on the quality control and activity of the specific batch of the compound.

Issue 2: High Variability Between Replicates

Possible Cause 1: Inconsistent Pipetting Inaccurate or inconsistent pipetting, especially of small volumes of the inhibitor or enzyme, can lead to significant variability.

Troubleshooting Steps:

  • Calibrated Pipettes: Ensure all pipettes are properly calibrated.

  • Pipetting Technique: Use appropriate pipetting techniques to ensure accuracy and precision.

  • Master Mixes: Prepare master mixes of reagents (e.g., assay buffer, enzyme, substrate) to be dispensed into the wells to minimize pipetting errors between replicates.

Possible Cause 2: Edge Effects in Multi-well Plates Evaporation from the outer wells of a multi-well plate can concentrate reagents and lead to variability.

Troubleshooting Steps:

  • Plate Sealing: Use plate sealers to minimize evaporation during incubations.

  • Humidified Incubator: Perform incubations in a humidified incubator.

  • Avoid Outer Wells: Avoid using the outermost wells of the plate for critical samples; instead, fill them with buffer or media.

Possible Cause 3: Cell-Based Assay Inconsistencies In cell-based assays, variations in cell seeding density, cell health, and passage number can contribute to high variability.

Troubleshooting Steps:

  • Consistent Cell Seeding: Ensure a uniform cell seeding density across all wells.

  • Cell Viability: Monitor cell viability to ensure that observed effects are not due to cytotoxicity.

  • Standardized Cell Culture: Use cells of a consistent passage number and ensure they are in a logarithmic growth phase when setting up the experiment.

Issue 3: Unexpected Downstream Signaling Results

Possible Cause 1: Redundant Signaling Pathways Cells may have compensatory signaling pathways that are activated when the ATX-LPA axis is inhibited.

Troubleshooting Steps:

  • Pathway Analysis: Investigate other signaling pathways that may be active in your cell type and could compensate for the inhibition of LPA signaling.

  • Multiple Readouts: Analyze multiple downstream effectors of LPA signaling (e.g., phosphorylation of ERK, Akt, and activation of RhoA) to get a more complete picture of the signaling cascade.

Possible Cause 2: Off-Target Effects this compound may have off-target effects that influence other signaling pathways, leading to unexpected results.

Troubleshooting Steps:

  • Dose-Response Analysis: Perform a careful dose-response analysis to determine the optimal concentration of the inhibitor that provides on-target effects with minimal off-target activity.

  • Orthogonal Approaches: Use a structurally different autotaxin inhibitor or a genetic approach (e.g., siRNA-mediated knockdown of autotaxin) to confirm that the observed phenotype is due to the inhibition of autotaxin.

Possible Cause 3: Cell Type-Specific Responses The response to autotaxin inhibition can be highly dependent on the specific cell type and its expression profile of LPA receptors.

Troubleshooting Steps:

  • Receptor Expression Profiling: Characterize the expression levels of different LPA receptors in your cell line, as they couple to different downstream signaling pathways.

  • Literature Review: Consult the literature for studies using similar cell types to understand their typical responses to LPA and autotaxin inhibition.

Experimental Protocols

Autotaxin Activity Assay (Fluorogenic)

This protocol is based on the use of a fluorogenic autotaxin substrate, such as FS-3.

Materials:

  • Recombinant human autotaxin

  • Fluorogenic autotaxin substrate (e.g., FS-3)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA)

  • This compound

  • 96-well black, clear-bottom plates

  • Fluorometric plate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of this compound in Assay Buffer.

  • Add 50 µL of the diluted inhibitor or vehicle control (DMSO in Assay Buffer) to the wells of the 96-well plate.

  • Add 25 µL of recombinant autotaxin solution to each well.

  • Pre-incubate the plate at 37°C for 15-30 minutes.

  • Initiate the reaction by adding 25 µL of the fluorogenic substrate to each well.

  • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode for 30-60 minutes at 37°C.

  • Calculate the rate of reaction (slope of the linear phase of the fluorescence curve) for each condition.

  • Determine the percent inhibition relative to the vehicle control.

Western Blot for Downstream Signaling

This protocol provides a general workflow for analyzing the phosphorylation status of key downstream effectors of LPA signaling, such as Akt and ERK.

Materials:

  • Cell culture reagents

  • This compound

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE gels and blotting equipment

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere.

  • Starve the cells in serum-free medium for 12-24 hours.

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with a substrate for autotaxin (e.g., LPC) or with LPA for a short period (e.g., 5-15 minutes).

  • Wash the cells with ice-cold PBS and lyse them in Lysis Buffer.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

ATX_LPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LPC LPC ATX Autotaxin (ATX) LPC->ATX Substrate LPA LPA ATX->LPA Hydrolysis LPAR LPA Receptors (LPAR1-6) LPA->LPAR Binding Rac_PAT_494 This compound Rac_PAT_494->ATX Inhibition G_proteins G Proteins (Gq/11, Gi/o, G12/13) LPAR->G_proteins Activation PLC PLC G_proteins->PLC PI3K PI3K G_proteins->PI3K RhoA RhoA G_proteins->RhoA ERK ERK (MAPK) G_proteins->ERK Cell_Responses Cellular Responses (Proliferation, Migration, Survival) PLC->Cell_Responses Akt Akt PI3K->Akt RhoA->Cell_Responses Akt->Cell_Responses ERK->Cell_Responses

Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start Experiment prep_inhibitor Prepare this compound Stock Solution start->prep_inhibitor setup_assay Set up Biochemical or Cell-Based Assay prep_inhibitor->setup_assay treat Treat with this compound setup_assay->treat incubate Incubate treat->incubate measure Measure Readout (Enzyme Activity, Cell Viability, etc.) incubate->measure analyze Analyze Data measure->analyze troubleshoot Unexpected Data? Consult Troubleshooting Guide analyze->troubleshoot troubleshoot->setup_assay Yes end Conclusion troubleshoot->end No

Caption: A generalized experimental workflow for using this compound.

References

Validation & Comparative

A Comparative Guide to (Rac)-PAT-494 and Other Autotaxin Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (Rac)-PAT-494 with other key autotaxin inhibitors. The information is presented to facilitate informed decisions in research and development, with supporting experimental data, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows.

Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a bioactive signaling lipid. The ATX-LPA signaling axis is implicated in a multitude of physiological and pathological processes, including cell proliferation, migration, survival, and inflammation, making it a prime therapeutic target for a range of diseases such as cancer, fibrosis, and inflammatory conditions. This guide focuses on this compound, a potent Type II autotaxin inhibitor, and compares its performance with other notable inhibitors in the field.

Quantitative Comparison of Autotaxin Inhibitors

The following tables summarize the in vitro potency and in vivo efficacy of this compound against other well-characterized autotaxin inhibitors.

InhibitorTypeTargetIC50 (nM)Assay Conditions
This compound Type IIHuman ATX20LPC as substrate[1]
PF-8380 Type IHuman ATX1.7 - 2.8LPC as substrate[1][2]
Ziritaxestat (GLPG1690) Type IVHuman ATX131Not specified[3]
BBT-877 Not SpecifiedHuman ATX2.4Not specified[4]
Cudetaxestat (BLD-0409) Non-competitiveHuman ATXNot SpecifiedMaintained potency regardless of LPC concentration

Table 1: In Vitro Potency of Selected Autotaxin Inhibitors. This table provides a comparative overview of the half-maximal inhibitory concentration (IC50) of this compound and other autotaxin inhibitors. Lower IC50 values indicate higher potency.

InhibitorAnimal ModelDosing RegimenKey Efficacy Readouts
PAT-048 (related to PAT-494) Bleomycin-induced dermal fibrosis (mouse)10 mg/kg75% inhibition of ATX activity after 24h
PF-8380 Bleomycin-induced pulmonary fibrosis (mouse)Not SpecifiedAbrogated the development of pulmonary fibrosis and prevented the distortion of lung architecture
Ziritaxestat (GLPG1690) Bleomycin-induced pulmonary fibrosis (mouse)30 mg/kg, bid, p.o.Significantly superior to pirfenidone (B1678446) on both Ashcroft score and collagen content
BBT-877 Bleomycin-induced pulmonary fibrosis (mouse)Twice a day, p.o. (day 7-21)Significantly reduced body weight loss, lung weight, Ashcroft score, and collagen content
Cudetaxestat (BLD-0409) Bleomycin-induced lung fibrosis (mouse)3-30 mg/kg, p.o., once dailySignificantly reduced Ashcroft score, collagen (PSR), and mRNA levels of ACTA2 and COL1A1

Table 2: In Vivo Efficacy in a Bleomycin-Induced Pulmonary Fibrosis Model. This table compares the in vivo efficacy of different autotaxin inhibitors in a widely used animal model of fibrosis.

Clinical Trial Landscape

Several autotaxin inhibitors have advanced to clinical trials, primarily for the treatment of idiopathic pulmonary fibrosis (IPF), a progressive and fatal lung disease.

InhibitorDevelopment PhaseIndicationKey Clinical Findings
Ziritaxestat (GLPG1690) Phase 3 (Discontinued)Idiopathic Pulmonary Fibrosis (IPF)Phase 2a (FLORA study) showed a stabilization of Forced Vital Capacity (FVC) over 12 weeks. However, the Phase 3 program was discontinued.
BBT-877 Phase 2Idiopathic Pulmonary Fibrosis (IPF)Phase 2a study has completed enrollment, with topline data expected in the first half of 2025. A previous Phase 2 trial failed to meet its primary endpoint for FVC changes.
Cudetaxestat (BLD-0409) Phase 2Idiopathic Pulmonary Fibrosis (IPF)A Phase 2 study (RESPIRARE) is ongoing to evaluate efficacy and safety. Phase 1 studies showed it was well-tolerated.

Table 3: Clinical Development Status of Selected Autotaxin Inhibitors. This table provides an overview of the clinical progress of autotaxin inhibitors in development for IPF.

Experimental Protocols

In Vitro Autotaxin Inhibitor Screening Assay

A common method for determining the in vitro potency of autotaxin inhibitors involves a fluorogenic assay.

Principle: The assay utilizes a synthetic substrate, such as FS-3, which is a lysophosphatidylcholine (B164491) (LPC) analog conjugated with both a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by autotaxin, the fluorophore is liberated from the quencher, resulting in a measurable increase in fluorescence. The inhibitory activity of a test compound is determined by its ability to reduce the rate of substrate cleavage.

Procedure:

  • Reagent Preparation: Recombinant human autotaxin enzyme and the fluorogenic substrate (e.g., FS-3) are prepared in an appropriate assay buffer.

  • Inhibitor Incubation: The test compound, at various concentrations, is pre-incubated with the autotaxin enzyme for a defined period to allow for binding.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

  • Fluorescence Measurement: The increase in fluorescence is monitored over time using a fluorescence plate reader.

  • Data Analysis: The rate of the reaction is calculated from the linear phase of the fluorescence curve. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to that of a vehicle control. The IC50 value is then calculated by fitting the dose-response data to a suitable equation.

In Vivo Bleomycin-Induced Pulmonary Fibrosis Model

This is a widely accepted animal model to evaluate the anti-fibrotic potential of therapeutic agents.

Principle: Intratracheal administration of the anti-cancer drug bleomycin (B88199) to rodents induces lung injury and inflammation, which is followed by the development of progressive pulmonary fibrosis, mimicking key pathological features of human IPF.

Procedure:

  • Animal Acclimatization: Mice are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Induction of Fibrosis: A single dose of bleomycin sulfate (B86663) is administered to the mice via intratracheal instillation.

  • Treatment: The test inhibitor or vehicle is administered to the mice, typically starting on a specific day post-bleomycin instillation and continuing for a defined period (e.g., 14-21 days). The route of administration is commonly oral gavage.

  • Efficacy Assessment: At the end of the treatment period, the animals are euthanized, and the lungs are harvested for analysis. Key efficacy readouts include:

    • Histopathology: Lung sections are stained with Masson's trichrome to visualize collagen deposition and the extent of fibrosis is semi-quantitatively scored using the Ashcroft scoring system.

    • Collagen Content: The total lung collagen content is quantified using a Sircol collagen assay.

    • Gene Expression: The mRNA levels of pro-fibrotic genes (e.g., Acta2, Col1a1) are measured by quantitative PCR.

    • LPA Levels: The concentration of LPA in plasma or bronchoalveolar lavage fluid (BALF) can be measured to assess target engagement.

Visualizations

Autotaxin-LPA Signaling Pathway

The following diagram illustrates the central role of autotaxin in the production of LPA and the subsequent activation of downstream signaling pathways.

Autotaxin_LPA_Pathway cluster_extracellular Extracellular Space cluster_cell Cell LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Catalyzes LPAR LPA Receptors (LPARs) LPA->LPAR Activates Inhibitor This compound & Other Inhibitors Inhibitor->ATX Inhibits G_protein G Proteins LPAR->G_protein Couples to Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK, Rho) G_protein->Signaling Activates Response Cellular Responses (Proliferation, Migration, Survival) Signaling->Response Leads to Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_preclinical Preclinical Development Screening High-Throughput Screening (e.g., FS-3 Assay) IC50 IC50 Determination Screening->IC50 Selectivity Selectivity Profiling IC50->Selectivity Lead_Opt Lead Optimization Selectivity->Lead_Opt PK Pharmacokinetics (PK) & Pharmacodynamics (PD) Efficacy Efficacy Models (e.g., Bleomycin-induced Fibrosis) PK->Efficacy Tox Toxicology Studies Efficacy->Tox Candidate Candidate Selection Tox->Candidate Lead_Opt->PK

References

A Comparative Guide to the Efficacy of (Rac)-PAT-494 and PF-8380 Autotaxin Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent autotaxin inhibitors, (Rac)-PAT-494 and PF-8380. The information presented is collated from publicly available experimental data to facilitate an objective evaluation of their respective efficacy and mechanisms of action.

Introduction to Autotaxin and its Inhibitors

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in cell signaling by catalyzing the hydrolysis of lysophosphatidylcholine (B164491) (LPC) to produce lysophosphatidic acid (LPA).[1] LPA is a bioactive lipid that interacts with a family of G protein-coupled receptors, influencing a wide range of cellular processes, including proliferation, migration, and survival.[2] The ATX-LPA signaling axis has been implicated in the pathology of numerous diseases, including cancer, fibrosis, and inflammation, making ATX a compelling target for therapeutic intervention.[2][3]

PF-8380 and this compound are small molecule inhibitors designed to block the enzymatic activity of ATX, thereby reducing the production of LPA. However, they achieve this through distinct molecular interactions.

Mechanism of Action: A Tale of Two Binding Modes

Autotaxin inhibitors are broadly classified based on their binding site and mechanism of inhibition. The catalytic site of ATX is complex, featuring a hydrophobic pocket that accommodates the lipid substrate and a catalytic active site containing two zinc ions.

PF-8380 is a potent, competitive Type I autotaxin inhibitor .[1] This class of inhibitors typically mimics the substrate, LPC, and binds to the active site, directly competing with the natural substrate for access to the catalytic machinery.

This compound is classified as a Type II autotaxin inhibitor with a mixed mode of inhibition.[2][4] Type II inhibitors bind to the hydrophobic pocket of ATX, obstructing the entry of the lipid substrate into the active site.[1][2] This different binding mode can offer advantages in terms of selectivity.[2]

ATX_LPA_Signaling_Pathway ATX-LPA Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Inhibitor Action LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Hydrolysis LPA Lysophosphatidic Acid (LPA) ATX->LPA LPAR LPA Receptor (LPAR) LPA->LPAR Activation Downstream Downstream Signaling (e.g., proliferation, migration, survival) LPAR->Downstream PF8380 PF-8380 (Type I Inhibitor) PF8380->ATX Inhibits (Active Site) PAT494 This compound (Type II Inhibitor) PAT494->ATX Inhibits (Hydrophobic Pocket)

Figure 1. ATX-LPA Signaling Pathway and Inhibitor Action.

Quantitative Data Presentation

The following tables summarize the available quantitative data on the efficacy of this compound and PF-8380.

Table 1: In Vitro Efficacy of this compound and PF-8380

CompoundAssay TypeTarget/SubstrateIC50 ValueReference
This compound Biochemical AssayAutotaxin / LPC20 nM[4]
PF-8380 Isolated Enzyme AssayAutotaxin2.8 nM[5][6][7][8][9]
Isolated Enzyme AssayRat Autotaxin / FS-31.16 nM[5][10]
Human Whole Blood AssayAutotaxin101 nM[5][6][7][8][9]
Cytotoxicity Assay (72h)MDA-MB-231 cells4.17 µM[5]
Cytotoxicity Assay (72h)MCF-7 cells> 20 µM[5]

Table 2: In Vivo Efficacy and Cellular Effects of PF-8380

Model SystemExperimentTreatmentKey FindingsReference
Glioblastoma (GBM) Cell Lines (GL261 & U87-MG) Cell Migration (Wound Healing)1 µM PF-8380 + 4 Gy Radiation17.9% - 33% further reduction in migration compared to radiation alone.[11]
Cell Invasion (Transwell)1 µM PF-8380 + 4 Gy Radiation31.8% - 35.6% further reduction in invasion compared to radiation alone.[11]
Clonogenic Survival1 µM PF-8380 + RadiationDecreased clonogenic survival compared to radiation alone.[11]
Heterotopic Mouse GL261 Tumors Tumor Growth10 mg/kg PF-8380 + 5 fractions of 2 Gy RadiationTime to reach 7000 mm³ tumor volume extended from 11.2 days (control) to >32 days.[11][12][13]
Rat Air Pouch Model of Inflammation LPA Levels30 mg/kg PF-8380 (oral)>95% reduction in plasma and air pouch LPA levels within 3 hours.[7][9]
Sorafenib-Resistant Hepatocellular Carcinoma (HCC) Cells Cell Viability1-10 µM PF-8380Significant reduction in cell viability.[14]
EMT and Migration1-10 µM PF-8380Upregulation of E-cadherin and downregulation of Snail.[14]
Autophagy1-10 µM PF-8380Inhibition of autophagy.[14]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for assays used to characterize autotaxin inhibitors.

Autotaxin Activity Assay (Choline Release)

This biochemical assay measures the choline (B1196258) released from the hydrolysis of LPC by ATX.

  • Reagents and Materials:

    • Recombinant human autotaxin

    • Lysophosphatidylcholine (LPC) substrate

    • Choline oxidase

    • Horseradish peroxidase (HRP)

    • Amplex Red reagent (or similar HRP substrate)

    • Assay buffer (e.g., Tris-HCl, pH 7.4, containing CaCl₂, MgCl₂, and NaCl)

    • Test compounds (this compound or PF-8380) dissolved in DMSO

    • 96-well microplate

  • Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • In a 96-well plate, add the diluted test compounds.

    • Add recombinant autotaxin to each well (except for no-enzyme controls).

    • Pre-incubate the enzyme and inhibitors for a defined period (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding the LPC substrate to all wells.

    • Incubate the plate at 37°C for a specific duration (e.g., 60 minutes).

    • Stop the reaction and add the detection mix containing choline oxidase, HRP, and Amplex Red.

    • Incubate for a further period (e.g., 30 minutes) at 37°C, protected from light.

    • Measure the fluorescence or absorbance at the appropriate wavelength.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay is used to assess the effect of inhibitors on cancer cell migration, a key process in metastasis. The following protocol is based on studies using PF-8380 with glioblastoma cells.[11]

  • Cell Culture:

    • Plate glioblastoma cells (e.g., GL261 or U87-MG) in 6-well plates and grow to ~70-90% confluency.

  • Creating the "Wound":

    • Create a scratch in the cell monolayer using a sterile 200 µL pipette tip.

    • Wash the wells with PBS to remove detached cells and debris.

  • Treatment:

    • Treat the cells with media containing the desired concentration of the inhibitor (e.g., 1 µM PF-8380) or vehicle control (DMSO).

    • For radiosensitization studies, incubate with the inhibitor for a specified time (e.g., 45 minutes) before irradiation (e.g., with 4 Gy).[11]

  • Incubation and Imaging:

    • Incubate the plates at 37°C in a 5% CO₂ incubator.

    • Capture images of the scratch at time 0 and at subsequent time points (e.g., 20-24 hours) using a microscope.

  • Data Analysis:

    • Quantify the area of the scratch at each time point. The rate of wound closure is indicative of cell migration.

    • Alternatively, fix the cells (e.g., with 70% ethanol), stain them (e.g., with 1% methylene (B1212753) blue), and count the number of cells that have migrated into the scratched area.[11]

    • Normalize the cell count to the density of the surrounding cell layer.[11]

    • Compare the migration rates between treated and control groups.

Wound_Healing_Assay_Workflow Wound Healing (Scratch) Assay Workflow A 1. Plate cells and grow to confluency B 2. Create a scratch in the monolayer A->B C 3. Wash to remove debris B->C D 4. Add media with inhibitor (e.g., PF-8380) or vehicle C->D E 5. Image at Time 0 D->E F 6. Incubate for 20-24 hours D->F G 7. Image at final time point F->G H 8. Quantify wound closure / cell migration G->H

Figure 2. Workflow for a typical wound healing (scratch) assay.

Comparative Summary

Based on the available data, both this compound and PF-8380 are effective inhibitors of autotaxin, but they exhibit key differences in their biochemical potency and the extent of their characterization.

  • Potency: PF-8380 demonstrates higher potency in isolated enzyme assays, with an IC50 of 2.8 nM compared to 20 nM for this compound.[4][5] However, it is important to note that assay conditions can significantly influence these values. The potency of PF-8380 is reduced in a more complex biological matrix like whole blood (IC50 = 101 nM), which may be more physiologically relevant.[5][6][7][8][9]

  • Mechanism: The two inhibitors operate via different mechanisms. PF-8380 is a competitive, active-site-directed inhibitor (Type I), while this compound has a mixed mode of inhibition, binding to the hydrophobic pocket (Type II).[1][2][4] This distinction could have implications for inhibitor specificity and the potential for off-target effects.

  • Data Availability: The public domain contains a more extensive body of research on the cellular and in vivo effects of PF-8380. It has been characterized in models of cancer (glioblastoma and hepatocellular carcinoma) and inflammation, with detailed protocols and efficacy data available.[7][11][14] Data for this compound is less comprehensive, primarily focusing on its biochemical characterization and its ability to reduce plasma LPA levels in vivo.[15]

References

Head-to-Head Comparison: (Rac)-PAT-494 and GLPG1690 in the Context of Fibrotic Diseases

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The inhibition of the autotaxin (ATX) enzyme, a key regulator of lysophosphatidic acid (LPA) production, has emerged as a promising therapeutic strategy for fibrotic diseases, particularly Idiopathic Pulmonary Fibrosis (IPF). This guide provides a head-to-head comparison of two potent autotaxin inhibitors: (Rac)-PAT-494 and GLPG1690 (ziritaxestat), based on publicly available preclinical and clinical data. While a direct comparative clinical study is unavailable, this guide synthesizes existing evidence to inform researchers and drug development professionals.

Executive Summary

Both this compound and GLPG1690 are potent inhibitors of the autotaxin enzyme, a critical component in the pro-fibrotic signaling pathway. GLPG1690, developed by Galapagos, progressed to Phase 3 clinical trials for Idiopathic Pulmonary Fibrosis (IPF) before its development was halted. In contrast, this compound, part of a series of indole-based inhibitors from PharmAkea, has demonstrated high in vitro potency, but public data on its in vivo efficacy in fibrosis models is lacking. A related compound from the same series, PAT-048, was found to be ineffective in a preclinical model of pulmonary fibrosis. This guide presents a detailed comparison of their mechanism of action, available experimental data, and clinical development trajectories.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for this compound and GLPG1690.

Parameter This compound GLPG1690 (Ziritaxestat) Reference
Target Autotaxin (ATX)Autotaxin (ATX)[1]
In Vitro Potency (IC50) 20 nM~100 nM (in human plasma)[1][2]
Binding Mode Type II inhibitor (binds to the hydrophobic pocket)Tunnel-pocket hybrid inhibitor[3]
Preclinical Efficacy (Bleomycin-induced lung fibrosis) No data available. A related compound, PAT-048, was ineffective.Demonstrated reduction in Ashcroft scores and collagen content.[4]
Clinical Development Status PreclinicalPhase 3 (Terminated)

Table 1: Summary of key quantitative data for this compound and GLPG1690.

Mechanism of Action and Signaling Pathway

Both compounds target autotaxin, a secreted enzyme that catalyzes the conversion of lysophosphatidylcholine (B164491) (LPC) to lysophosphatidic acid (LPA). LPA is a potent signaling lipid that, through its G protein-coupled receptors (LPARs), promotes a cascade of pro-fibrotic events including fibroblast proliferation, differentiation into myofibroblasts, and excessive extracellular matrix deposition. By inhibiting autotaxin, both this compound and GLPG1690 aim to reduce LPA levels and thereby attenuate these fibrotic processes.

Autotaxin-LPA Signaling Pathway in Fibrosis cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Catalysis LPAR LPA Receptor (LPAR) LPA->LPAR Binding Inhibitor This compound or GLPG1690 Inhibitor->ATX Inhibition Downstream Downstream Signaling (e.g., Rho/ROCK, PLC, PI3K/Akt) LPAR->Downstream Activation Fibrotic Pro-fibrotic Responses: - Fibroblast Proliferation - Myofibroblast Differentiation - ECM Deposition Downstream->Fibrotic Induction

Figure 1: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound and GLPG1690.

Experimental Protocols and Findings

GLPG1690: Preclinical Efficacy in a Bleomycin-Induced Lung Fibrosis Model

Experimental Protocol:

A widely used preclinical model for IPF involves the induction of lung fibrosis in mice through the administration of bleomycin.

Bleomycin-Induced Lung Fibrosis Model Workflow start Start bleomycin Induce Lung Injury: Intranasal or Intratracheal Bleomycin Administration in Mice start->bleomycin treatment Treatment Initiation: Administer GLPG1690 or Vehicle (Prophylactic or Therapeutic Regimen) bleomycin->treatment monitoring Monitor Animal Health and Body Weight treatment->monitoring endpoint Endpoint Analysis (e.g., Day 14 or 21): - Harvest Lungs - Histological Assessment (Ashcroft Score) - Collagen Content Measurement (Hydroxyproline Assay) - Gene Expression Analysis monitoring->endpoint data_analysis Data Analysis and Comparison between Treatment and Vehicle Groups endpoint->data_analysis conclusion Conclusion on Efficacy data_analysis->conclusion

Figure 2: Experimental workflow for evaluating the efficacy of GLPG1690 in a bleomycin-induced lung fibrosis model.

Key Findings for GLPG1690:

  • Reduced Fibrosis: GLPG1690 significantly reduced lung fibrosis as measured by a decrease in Ashcroft scores, a semi-quantitative measure of lung fibrosis severity.

  • Decreased Collagen Deposition: Treatment with GLPG1690 led to a reduction in the collagen content of the lungs, a key hallmark of fibrosis.

  • Modulation of Gene Expression: Microarray analysis revealed that GLPG1690 could reverse the expression of genes associated with extracellular matrix production and inflammation that were induced by bleomycin.

This compound: In Vitro Characterization and In Vivo Data of a Related Compound

Key Findings for this compound:

  • This compound is a highly potent inhibitor of autotaxin in vitro, with an IC50 of 20 nM. It is classified as a type II inhibitor, binding to the hydrophobic pocket of the enzyme and thereby preventing the substrate, LPC, from accessing the catalytic site.

Key Findings for PAT-048 (a related compound):

  • A study by Black et al. reported that the autotaxin inhibitor PAT-048 had no effect on bleomycin-induced pulmonary fibrosis in mice. This finding raises questions about the in vivo efficacy of this particular series of indole-based inhibitors in the context of lung fibrosis.

Clinical Development of GLPG1690 (Ziritaxestat)

GLPG1690 progressed through clinical trials for the treatment of IPF.

  • Phase 2a (FLORA study): This study showed that GLPG1690 was generally well-tolerated and demonstrated a stabilization of Forced Vital Capacity (FVC), a key measure of lung function, over 12 weeks compared to a decline in the placebo group.

  • Phase 3 (ISABELA 1 and 2 trials): These large-scale trials were designed to confirm the efficacy and safety of GLPG1690 in a broader IPF patient population. However, the trials were prematurely terminated based on the recommendation of an independent data monitoring committee, which concluded that the benefit-risk profile of ziritaxestat (B607656) no longer supported continuing the studies.

Logical Comparison and Conclusion

The available evidence allows for a logical comparison of the two compounds, highlighting the critical importance of translating in vitro potency to in vivo efficacy.

Logical Comparison of this compound and GLPG1690 cluster_pat494 This compound cluster_glpg1690 GLPG1690 (Ziritaxestat) pat_potency High In Vitro Potency (IC50 = 20 nM) pat_vivo Lack of Published In Vivo Fibrosis Data pat_potency->pat_vivo pat_conclusion Uncertain In Vivo Efficacy for Lung Fibrosis pat_vivo->pat_conclusion pat_related Related Compound (PAT-048) Ineffective in Bleomycin Model pat_related->pat_conclusion compare Comparative Conclusion pat_conclusion->compare glpg_potency Potent In Vitro Inhibition (~100 nM in plasma) glpg_preclinical Demonstrated Efficacy in Bleomycin-Induced Lung Fibrosis Model glpg_potency->glpg_preclinical glpg_clinical Positive Phase 2a Data (FLORA) Terminated Phase 3 Trials (ISABELA) glpg_preclinical->glpg_clinical glpg_conclusion Preclinical Efficacy Did Not Translate to Favorable Risk-Benefit in Phase 3 glpg_clinical->glpg_conclusion glpg_conclusion->compare

Figure 3: Logical flow diagram comparing the development paths and outcomes for this compound and GLPG1690.

References

Validating (Rac)-PAT-494's Selectivity for Autotaxin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (Rac)-PAT-494, a potent Autotaxin (ATX) inhibitor, against other known ATX inhibitors. The focus is on its selectivity, supported by available experimental data and detailed methodologies for key assays. This document aims to be an objective resource for researchers engaged in the study of the ATX-LPA signaling axis and the development of novel therapeutics.

Executive Summary

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is the primary enzyme responsible for the production of lysophosphatidic acid (LPA) in the bloodstream.[1] The ATX-LPA signaling pathway is implicated in a variety of physiological and pathological processes, including cell proliferation, migration, fibrosis, and cancer, making ATX a compelling therapeutic target.[1] this compound is a potent, type II ATX inhibitor, meaning it binds to the hydrophobic pocket of the enzyme, thereby preventing the substrate, lysophosphatidylcholine (B164491) (LPC), from accessing the catalytic site. This mechanism of action is distinct from other classes of ATX inhibitors and is thought to contribute to its selectivity.

Comparative Analysis of Autotaxin Inhibitors

The potency of various inhibitors against autotaxin is a key performance indicator. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency, with lower values indicating a more potent inhibitor. The inhibitors are also classified into different types based on their binding mode to the autotaxin enzyme.

InhibitorTypeTargetIC50 (nM)Substrate UsedReference
This compound IIAutotaxin20LPC[1]
PF-8380IAutotaxin1.7LPC[1]
PAT-347IIIAutotaxin0.3LPCNot specified
Cpd17IVAutotaxin>25LPCNot specified

Inhibitor Types:

  • Type I: Binds to both the catalytic site and the hydrophobic pocket.

  • Type II: Binds to the hydrophobic pocket only.

  • Type III: Binds to the allosteric tunnel.

  • Type IV: Binds to both the hydrophobic pocket and the allosteric tunnel.

Experimental Protocols

Accurate and reproducible experimental methods are critical for validating the potency and selectivity of any inhibitor. Below are detailed protocols for the most common assays used to determine autotaxin inhibition.

FS-3 Autotaxin Activity Assay (Fluorogenic)

This assay utilizes a synthetic substrate, FS-3, which is a lysophosphatidylcholine (LPC) analog labeled with both a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence. Upon cleavage by autotaxin, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence.

Materials:

  • Recombinant human or mouse Autotaxin (ATX)

  • FS-3 substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA)

  • Inhibitor compounds (e.g., this compound) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of the inhibitor in DMSO. Further dilute the inhibitor solutions in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

  • Add a fixed amount of recombinant ATX to each well of the 96-well plate.

  • Add the diluted inhibitor solutions to the wells containing ATX. Include a vehicle control (DMSO in assay buffer) and a no-enzyme control.

  • Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the FS-3 substrate to each well.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission) over a time course (e.g., every 2 minutes for 30-60 minutes) at 37°C.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

LPC Autotaxin Activity Assay (Choline Oxidase-Based)

This assay measures the hydrolysis of the natural substrate, lysophosphatidylcholine (LPC), by detecting one of the reaction products, choline (B1196258). The released choline is oxidized by choline oxidase to produce hydrogen peroxide, which is then used by horseradish peroxidase (HRP) to oxidize a chromogenic or fluorogenic substrate.

Materials:

  • Recombinant human or mouse Autotaxin (ATX)

  • Lysophosphatidylcholine (LPC) substrate (e.g., 18:1 LPC)

  • Assay buffer (as above)

  • Inhibitor compounds dissolved in DMSO

  • Choline oxidase

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent (or another suitable HRP substrate)

  • 96-well clear or black microplate

  • Absorbance or fluorescence plate reader

Procedure:

  • Follow steps 1-4 from the FS-3 assay protocol to prepare the inhibitor and enzyme mixture.

  • Initiate the enzymatic reaction by adding the LPC substrate to each well.

  • Incubate the plate at 37°C for a specific period (e.g., 60 minutes).

  • Stop the reaction (e.g., by adding a stopping solution or by heat inactivation).

  • Add the detection reagent mixture containing choline oxidase, HRP, and Amplex Red to each well.

  • Incubate the plate at 37°C for 15-30 minutes to allow for the colorimetric or fluorometric reaction to develop.

  • Measure the absorbance (e.g., at 570 nm) or fluorescence (e.g., excitation 530-560 nm, emission 590 nm).

  • Calculate the percent inhibition and determine the IC50 value as described in the FS-3 assay protocol.

Visualizations

Autotaxin-LPA Signaling Pathway

The following diagram illustrates the central role of Autotaxin in the production of LPA and the subsequent activation of downstream signaling pathways through LPA receptors.

Autotaxin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX/ENPP2) LPC->ATX substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA hydrolysis LPAR LPA Receptors (LPAR1-6) LPA->LPAR activation G_Protein G Proteins (Gαq/11, Gαi/o, Gα12/13) LPAR->G_Protein coupling Inhibitor This compound (Type II Inhibitor) Inhibitor->ATX inhibition PLC PLC G_Protein->PLC RhoA RhoA G_Protein->RhoA PI3K PI3K G_Protein->PI3K Ras_MAPK Ras/MAPK Pathway G_Protein->Ras_MAPK Cellular_Responses Cellular Responses (Proliferation, Migration, Survival, Fibrosis) PLC->Cellular_Responses RhoA->Cellular_Responses PI3K->Cellular_Responses Ras_MAPK->Cellular_Responses

Caption: Autotaxin-LPA signaling cascade.

Experimental Workflow for Determining Inhibitor Selectivity

This diagram outlines a typical workflow for assessing the selectivity of an autotaxin inhibitor against other related enzymes.

Inhibitor_Selectivity_Workflow start Start: Synthesize/Obtain Inhibitor Compound primary_screen Primary Screen: Determine IC50 against Autotaxin (ATX) (e.g., FS-3 or LPC assay) start->primary_screen potency_check Potent ATX Inhibition? primary_screen->potency_check selectivity_screen Selectivity Screen: Determine IC50 against a panel of related enzymes (e.g., ENPP1, ENPP3, other phosphodiesterases) potency_check->selectivity_screen Yes stop Stop: Low potency or poor selectivity potency_check->stop No data_analysis Data Analysis: Calculate Selectivity Index (IC50 off-target / IC50 ATX) selectivity_screen->data_analysis conclusion Conclusion: High selectivity demonstrates specificity for Autotaxin data_analysis->conclusion

Caption: Workflow for inhibitor selectivity testing.

Conclusion

This compound is a potent Type II autotaxin inhibitor with a distinct binding mechanism that suggests a potential for high selectivity. While direct comparative data against other ENPP family members for this compound and its counterparts is limited in publicly accessible literature, the provided experimental protocols offer a clear path for researchers to perform these critical selectivity studies. The visualization of the ATX-LPA signaling pathway and the experimental workflow for selectivity screening serve as valuable tools for understanding the context of ATX inhibition and for designing robust experimental plans. Further research focusing on comprehensive selectivity profiling is essential to fully validate the therapeutic potential of this compound and other autotaxin inhibitors.

References

Cross-Validation of Autotaxin Inhibition: A Comparative Analysis in Genetic and Induced Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the preclinical validation of Autotaxin inhibitors. This guide provides a comparative analysis of potent Autotaxin inhibitors in key disease models of fibrosis, cancer, and inflammation, offering supporting experimental data and detailed protocols.

While specific preclinical data for (Rac)-PAT-494 in genetic models is not publicly available, this guide leverages data from other potent and selective Autotaxin (ATX) inhibitors as representative examples to illustrate the cross-validation process. The ATX inhibitor, this compound, is a racemic mixture of a type II Autotaxin inhibitor designed to curb the production of lysophosphatidic acid (LPA), a key signaling molecule in various pathological processes. The following sections detail the performance of surrogate ATX inhibitors—GLPG1690 (Ziritaxestat), IOA-289 (Cambritaxestat), and PF-8380—across relevant preclinical models, providing a framework for evaluating the therapeutic potential of this class of compounds.

The Autotaxin-LPA Signaling Pathway

Autotaxin is a secreted enzyme that plays a crucial role in hydrolyzing lysophosphatidylcholine (B164491) (LPC) into lysophosphatidic acid (LPA). LPA then binds to a family of G protein-coupled receptors (LPARs), initiating a cascade of downstream signaling events that influence cell proliferation, survival, migration, and differentiation. Dysregulation of the ATX-LPA axis has been implicated in the pathogenesis of numerous diseases, including fibrosis, cancer, and chronic inflammation, making it a prime therapeutic target.

ATX-LPA Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPC LPC (Lysophosphatidylcholine) ATX Autotaxin (ATX) LPC->ATX Substrate LPA LPA (Lysophosphatidic Acid) ATX->LPA Hydrolysis LPAR LPA Receptors (LPAR1-6) LPA->LPAR Binding & Activation PAT494 This compound & Other ATX Inhibitors PAT494->ATX Inhibition G_protein G Proteins (Gq/11, Gi/o, G12/13) LPAR->G_protein Coupling Downstream Downstream Signaling (e.g., Rho, Rac, PLC, PI3K/Akt) G_protein->Downstream Response Cellular Responses (Proliferation, Migration, Survival, etc.) Downstream->Response Bleomycin-Induced Fibrosis Workflow cluster_induction Induction Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase (Day 14/21) start C57BL/6 Mice bleo Intratracheal Bleomycin Instillation start->bleo treatment Daily Oral Dosing: - ATX Inhibitor - Vehicle Control bleo->treatment harvest Harvest Lungs treatment->harvest histology Histology (Ashcroft Score) harvest->histology hydroxyproline Hydroxyproline Assay (Collagen Content) harvest->hydroxyproline gene_expression Gene Expression (qPCR/Microarray) harvest->gene_expression

A Comparative Guide to Type I and Type II Autotaxin Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of different inhibitor types targeting autotaxin (ATX) is crucial for advancing therapeutic strategies. This guide provides a detailed comparative analysis of Type I and Type II ATX inhibitors, supported by experimental data and methodologies.

Autotaxin is a key enzyme that catalyzes the hydrolysis of lysophosphatidylcholine (B164491) (LPC) to produce lysophosphatidic acid (LPA).[1][2] The ATX-LPA signaling axis is implicated in a variety of physiological and pathological processes, including cell proliferation, migration, survival, inflammation, and fibrosis.[1][3] Consequently, inhibiting ATX has emerged as a promising therapeutic approach for various diseases, including cancer and idiopathic pulmonary fibrosis.[4] ATX inhibitors are broadly classified based on their binding modes to the enzyme's active site. This guide focuses on the two primary classes: Type I and Type II inhibitors.

Mechanism of Action and Binding Modes

Type I and Type II ATX inhibitors are distinguished by their distinct binding mechanisms within the ATX active site, which is composed of a catalytic site containing two zinc ions, a hydrophobic pocket, and a tunnel.

Type I inhibitors are orthosteric, meaning they bind to the same site as the natural substrate, LPC. These inhibitors typically possess a zinc-binding group and a hydrophobic tail. The zinc-binding group interacts with the catalytic zinc ions, while the hydrophobic tail occupies the hydrophobic pocket, mimicking the binding of the LPC substrate. This competitive inhibition effectively blocks the hydrolysis of LPC to LPA.

Type II inhibitors , in contrast, bind non-competitively to the hydrophobic pocket, obstructing the accommodation of the LPC substrate. A key difference is that they do not interact with the catalytic zinc ions. This specific binding mode may offer advantages in terms of selectivity over other metalloenzymes.

Quantitative Comparison of Inhibitors

The following table summarizes the key characteristics and potency of representative Type I and Type II ATX inhibitors.

FeatureType I InhibitorsType II Inhibitors
Binding Site Catalytic site and hydrophobic pocket (orthosteric)Hydrophobic pocket
Mechanism of Action CompetitiveNon-competitive/Uncompetitive
Interaction with Zinc Ions YesNo
Example Compounds PF-8380, HA-155PAT-078, PAT-494, PAT-352
Potency (IC50) PF-8380: 1.7 nM (LPC substrate)PAT-494: 20 nM (LPC substrate)
HA-155: 5.7 nM (LPC substrate)PAT-352: 26 nM (LPC substrate)
PAT-078: 472 nM (LPC substrate)

Visualizing the Molecular Interactions

The distinct binding modes of Type I and Type II inhibitors can be visualized as follows:

Binding Modes of ATX Inhibitors cluster_type1 Type I Inhibitor cluster_type2 Type II Inhibitor Type I Inhibitor Type I Inhibitor Catalytic Site (Zn2+) Catalytic Site (Zn2+) Type I Inhibitor->Catalytic Site (Zn2+) Binds to Hydrophobic Pocket Hydrophobic Pocket Type I Inhibitor->Hydrophobic Pocket Occupies Type II Inhibitor Type II Inhibitor Hydrophobic Pocket_2 Hydrophobic Pocket Type II Inhibitor->Hydrophobic Pocket_2 Binds to Catalytic Site (Zn2+)_2 Catalytic Site (Zn2+)

Distinct binding modes of Type I and Type II ATX inhibitors.

The Autotaxin Signaling Pathway

The inhibition of ATX disrupts a critical signaling cascade. The following diagram illustrates the ATX-LPA signaling pathway.

ATX-LPA Signaling Pathway LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Hydrolysis LPAR LPA Receptors (LPAR1-6) G protein-coupled receptors LPA->LPAR Activation Downstream Downstream Signaling Pathways (e.g., Ras/Raf, RhoA, PI3K) LPAR->Downstream Cellular Cellular Responses (Proliferation, Migration, Survival) Downstream->Cellular

The ATX-LPA signaling cascade.

Experimental Protocols

The characterization and comparison of ATX inhibitors rely on robust experimental assays. Below are detailed methodologies for key experiments.

ATX Enzyme Inhibition Assay (FRET-based)

This assay is commonly used to screen for ATX inhibitors by measuring the hydrolysis of a synthetic substrate.

Workflow Diagram:

ATX Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Measurement & Analysis Prepare Reagents Prepare Assay Buffer, ATX, FS-3 Substrate, and Inhibitor Solutions Plate Loading Add buffer, inhibitor, and ATX to a 96-well plate Prepare Reagents->Plate Loading Incubation Incubate at 37°C Plate Loading->Incubation Initiate Reaction Add FS-3 substrate to initiate the reaction Incubation->Initiate Reaction Read Fluorescence Measure fluorescence intensity over time Initiate Reaction->Read Fluorescence Calculate Inhibition Calculate percent inhibition and determine IC50 values Read Fluorescence->Calculate Inhibition

Workflow for a FRET-based ATX inhibition assay.

Detailed Protocol:

  • Reagent Preparation :

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, and 0.01% BSA.

    • Human recombinant ATX is diluted in the assay buffer to the desired concentration (e.g., 4 nM).

    • The synthetic FRET-based substrate, FS-3, is diluted in the assay buffer (e.g., 1 µM).

    • Test inhibitors are serially diluted in DMSO and then in the assay buffer.

  • Assay Procedure :

    • The assay is performed in a black, 96-well plate.

    • Add 50 µL of assay buffer containing the test inhibitor to each well.

    • Add 25 µL of the diluted ATX enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the enzymatic reaction by adding 25 µL of the FS-3 substrate solution to each well.

  • Data Acquisition and Analysis :

    • Measure the fluorescence intensity (excitation at 485 nm, emission at 528 nm) immediately and then at regular intervals for 30-60 minutes using a fluorescence plate reader.

    • The rate of substrate hydrolysis is determined from the linear portion of the fluorescence versus time curve.

    • The percent inhibition is calculated relative to a control without any inhibitor.

    • IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Choline (B1196258) Oxidase-Coupled Activity Assay

This assay measures the choline released from the hydrolysis of LPC by ATX.

Detailed Protocol:

  • Reaction Components :

    • The reaction mixture contains LPC (substrate), choline oxidase, horseradish peroxidase (HRP), and Amplex Red reagent in a suitable buffer.

    • The test inhibitors are added at various concentrations.

  • Assay Principle :

    • ATX hydrolyzes LPC to LPA and choline.

    • Choline is then oxidized by choline oxidase, producing hydrogen peroxide (H2O2).

    • In the presence of HRP, H2O2 reacts with Amplex Red to produce the highly fluorescent resorufin (B1680543).

  • Procedure and Measurement :

    • The reaction is initiated by the addition of ATX.

    • The increase in fluorescence due to resorufin formation is monitored over time (excitation at 530-560 nm, emission at 590 nm).

    • The rate of the reaction is proportional to the ATX activity.

    • Inhibitor potency is determined by measuring the reduction in the reaction rate at different inhibitor concentrations.

Conclusion

Type I and Type II ATX inhibitors represent two distinct classes of molecules that effectively block the production of the pro-fibrotic and pro-inflammatory lipid mediator, LPA. While both target the ATX enzyme, their different binding modes and mechanisms of action provide a basis for the development of inhibitors with potentially varied selectivity and pharmacological profiles. The choice between a Type I and Type II inhibitor for therapeutic development will depend on a range of factors including potency, selectivity, pharmacokinetics, and the specific pathological context. The experimental protocols outlined in this guide provide a foundation for the continued discovery and characterization of novel and improved ATX inhibitors.

References

Benchmarking (Rac)-PAT-494 Against Novel Autotaxin Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (Rac)-PAT-494, a notable autotaxin (ATX) inhibitor, with other novel inhibitors in the field. The information presented is curated from publicly available experimental data to assist researchers in evaluating alternatives for their drug development and research applications.

Introduction to Autotaxin and its Inhibition

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in producing the signaling lipid lysophosphatidic acid (LPA).[1][2] The ATX-LPA signaling pathway is implicated in a wide range of physiological and pathological processes, including cell proliferation, migration, survival, inflammation, and fibrosis.[2] Consequently, the inhibition of ATX has emerged as a promising therapeutic strategy for various diseases, including idiopathic pulmonary fibrosis (IPF), cancer, and inflammatory disorders.[3] this compound is identified as a type II autotaxin inhibitor, which exerts its effect by binding to the hydrophobic pocket of the ATX enzyme. This guide benchmarks this compound against other significant novel autotaxin inhibitors: PF-8380, Ziritaxestat (GLPG1690), and Cudetaxestat (BLD-0409).

Comparative Performance Data

The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that the experimental conditions under which these values were determined may vary between different research publications.

Table 1: In Vitro Potency of Autotaxin Inhibitors

CompoundTargetAssay TypeIC50 (nM)Reference(s)
This compound Human ATXLPC Substrate20
PF-8380 Human ATXIsolated Enzyme2.8
Human ATXHuman Whole Blood101
Rat ATXFS-3 Substrate1.16
Ziritaxestat (GLPG1690) Human ATXBiochemical Assay131
Mouse ATXBiochemical Assay224
Human ATXHuman Plasma (LPA production)242
Mouse ATXMouse Plasma (LPA production)418
Rat ATXRat Plasma (LPA production)542
Cudetaxestat (BLD-0409) Human ATXBiochemical Assay4.2

Table 2: Pharmacokinetic Properties of Autotaxin Inhibitors

CompoundParameterSpeciesValueReference(s)
This compound N/AN/AData not available
PF-8380 Oral BioavailabilityRat43-83%
Half-life (t1/2)Rat1.2 h
ClearanceRat31 mL/min/kg
Ziritaxestat (GLPG1690) Oral BioavailabilityDog63%
ClearanceDog0.12 L/h/kg
Cudetaxestat (BLD-0409) N/AN/AData not available

N/A: Not Available in the searched literature.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the context of this comparison, the following diagrams illustrate the autotaxin signaling pathway and a general experimental workflow for inhibitor screening.

Autotaxin_Signaling_Pathway Autotaxin-LPA Signaling Pathway LPC Lysophosphatidylcholine (B164491) (LPC) ATX Autotaxin (ATX) LPC->ATX Hydrolysis LPA Lysophosphatidic Acid (LPA) ATX->LPA LPAR LPA Receptors (LPAR1-6) (GPCRs) LPA->LPAR Activation Downstream Downstream Signaling (e.g., Rho, Rac, PI3K/Akt, MAPK) LPAR->Downstream Cellular_Responses Cellular Responses (Proliferation, Migration, Survival) Downstream->Cellular_Responses Inhibitor Autotaxin Inhibitors (this compound, etc.) Inhibitor->ATX Inhibition

Caption: The Autotaxin-LPA signaling pathway.

Inhibitor_Screening_Workflow General Workflow for Autotaxin Inhibitor Screening cluster_0 In Vitro Assay cluster_1 Ex Vivo / In Vivo Analysis Compound_Prep Prepare Test Compounds (this compound and others) ATX_Incubation Incubate Recombinant ATX with Test Compound Compound_Prep->ATX_Incubation Substrate_Addition Add Substrate (e.g., FS-3 or LPC) ATX_Incubation->Substrate_Addition Signal_Detection Detect Signal (Fluorescence or Colorimetric) Substrate_Addition->Signal_Detection IC50_Calc Calculate IC50 Signal_Detection->IC50_Calc Animal_Dosing Administer Compound to Animal Model Plasma_Collection Collect Plasma/Tissue Samples Animal_Dosing->Plasma_Collection LPA_Measurement Measure LPA Levels (LC-MS/MS) Plasma_Collection->LPA_Measurement PK_PD_Analysis Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis LPA_Measurement->PK_PD_Analysis

Caption: A generalized experimental workflow for screening autotaxin inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of common assays used for benchmarking autotaxin inhibitors.

In Vitro Autotaxin Enzyme Inhibition Assay (FS-3 Substrate)

This assay utilizes a fluorogenic substrate, FS-3, which is an analog of lysophosphatidylcholine (LPC).

  • Principle: The FS-3 substrate contains a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence. Upon cleavage by ATX, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence. The rate of this increase is proportional to ATX activity.

  • Materials:

    • Recombinant human autotaxin

    • FS-3 substrate

    • Assay buffer (e.g., Tris-based buffer with appropriate salts and BSA)

    • Test inhibitors (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

    • 96-well black microplates

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test inhibitors in the assay buffer.

    • Add a fixed amount of recombinant ATX to each well of the microplate.

    • Add the serially diluted inhibitors to the wells containing ATX and incubate for a predefined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the FS-3 substrate to all wells.

    • Immediately begin kinetic measurement of fluorescence intensity using a plate reader (e.g., excitation at 485 nm and emission at 530 nm) at regular intervals for a specified duration (e.g., 30-60 minutes).

    • The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a vehicle control (e.g., DMSO).

    • Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

LPC Choline (B1196258) Release Assay

This assay measures the choline released from the hydrolysis of the natural substrate, lysophosphatidylcholine (LPC).

  • Principle: ATX hydrolyzes LPC to LPA and choline. The released choline is then oxidized by choline oxidase to produce hydrogen peroxide (H2O2). In the presence of horseradish peroxidase (HRP), the H2O2 reacts with a colorimetric or fluorometric probe (e.g., Amplex Red) to generate a detectable signal.

  • Materials:

    • Recombinant human autotaxin

    • Lysophosphatidylcholine (LPC)

    • Choline oxidase

    • Horseradish peroxidase (HRP)

    • Colorimetric or fluorometric probe (e.g., Amplex Red)

    • Assay buffer

    • Test inhibitors

    • 96-well clear or black microplates

    • Absorbance or fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test inhibitors.

    • In a microplate, combine the assay buffer, LPC, choline oxidase, HRP, and the detection probe.

    • Add the serially diluted inhibitors to the respective wells.

    • Initiate the reaction by adding a fixed amount of recombinant ATX to each well.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.

    • Measure the absorbance or fluorescence at the appropriate wavelength.

    • Calculate the percentage of inhibition and determine the IC50 values as described for the FS-3 assay.

Conclusion

This compound demonstrates potent inhibition of autotaxin in the nanomolar range. When compared to other novel inhibitors, its in vitro potency is comparable to that of Cudetaxestat (BLD-0409) and in a similar range to Ziritaxestat (GLPG1690), while PF-8380 appears more potent in isolated enzyme assays. A comprehensive comparison is limited by the lack of publicly available, head-to-head comparative studies under identical experimental conditions and the absence of pharmacokinetic data for this compound and Cudetaxestat (BLD-0409). The choice of an appropriate autotaxin inhibitor for a specific research or therapeutic application will depend on a variety of factors, including the desired potency, selectivity, and pharmacokinetic profile. The experimental protocols provided herein offer a foundation for conducting such comparative studies in a laboratory setting.

References

Navigating the Reproducibility of (Rac)-PAT-494 Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the consistency of experimental results is paramount. This guide provides a comparative analysis of the available data on (Rac)-PAT-494, a potent autotaxin inhibitor, to shed light on the reproducibility of its findings across different contexts.

While direct, head-to-head studies by independent laboratories to replicate initial findings on this compound are not extensively documented in publicly available literature, an analysis of existing data allows for a comparative overview. This compound, also referred to as PAT-494, is a small molecule inhibitor of autotaxin (ATX), the primary enzyme responsible for producing lysophosphatidic acid (LPA) in the blood. LPA is a crucial signaling lipid involved in numerous biological processes, and its dysregulation is linked to diseases like cancer and fibrosis.

Comparative Efficacy: this compound and Alternative Autotaxin Inhibitors

This compound is characterized as a Type II ATX inhibitor, meaning it binds to the enzyme's hydrophobic pocket. [1][2]Its potency has been quantified and can be compared to other inhibitors from the same chemical series.

CompoundTarget EnzymeIC50 (LPC Substrate)Inhibition Classification
This compound Autotaxin (ATX)20 nMType II
PAT-078Autotaxin (ATX)472 nMType II
PAT-352Autotaxin (ATX)26 nMType II

Data sourced from studies by PharmAkea. [1][2]

Key Experimental Protocols for Assessing this compound Activity

To facilitate the replication and comparison of findings, detailed methodologies are crucial. Below are outlines of key experiments used to characterize ATX inhibitors.

1. In Vitro Autotaxin Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against ATX.

  • Methodology:

    • Recombinant human autotaxin is incubated in a reaction buffer.

    • A fluorescently labeled LPC substrate, such as FS-3, is added.

    • This compound is introduced at varying concentrations.

    • The enzymatic reaction, where ATX cleaves the substrate, results in an increase in fluorescence.

    • The rate of fluorescence increase is measured over time.

    • The IC50 value is calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration.

2. Cell-Based Migration Assay (Boyden Chamber Assay)

  • Objective: To evaluate the effect of this compound on cancer cell migration induced by the ATX-LPA pathway.

  • Methodology:

    • Human cancer cells (e.g., breast cancer or melanoma lines) are placed in the upper compartment of a Transwell chamber. [3] 2. The lower compartment contains lysophosphatidylcholine (B164491) (LPC), the substrate for ATX. [3] 3. Cells secrete ATX, which converts LPC to LPA, a chemoattractant that stimulates cell migration through the porous membrane of the Transwell. [3] 4. this compound is added to the system at different concentrations.

    • After an incubation period, migrated cells on the lower side of the membrane are stained and counted.

    • A reduction in the number of migrated cells in the presence of this compound indicates its inhibitory effect on the ATX-LPA axis.

Visualizing the Mechanism and Workflow

The Autotaxin-LPA Signaling Pathway

The primary mechanism of action for this compound involves the inhibition of ATX, which in turn blocks the production of LPA and its downstream signaling.

ATX-LPA Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling LPC LPC ATX Autotaxin (ATX) LPC->ATX LPA LPA ATX->LPA Catalysis PAT494 This compound PAT494->ATX Inhibition LPAR LPA Receptor LPA->LPAR Activation Downstream Downstream Pathways (e.g., PI3K/Akt, MAPK) LPAR->Downstream Response Cellular Response (Migration, Proliferation) Downstream->Response

Caption: Inhibition of the ATX-LPA signaling cascade by this compound.

Generalized Experimental Workflow for Inhibitor Validation

The process of validating a compound like this compound follows a logical progression from initial screening to in vivo testing.

Experimental Workflow cluster_discovery Discovery & In Vitro cluster_invivo In Vivo Models cluster_preclinical Preclinical Phase HTS High-Throughput Screen IC50 IC50 Determination (Biochemical Assay) HTS->IC50 CellAssay Cell-Based Assays (e.g., Migration) IC50->CellAssay PKPD Pharmacokinetics/ Pharmacodynamics CellAssay->PKPD Efficacy Disease Models (e.g., Fibrosis, Cancer) PKPD->Efficacy Tox Toxicology Studies Efficacy->Tox Candidate Clinical Candidate Selection Tox->Candidate

Caption: Standard workflow for the preclinical evaluation of an ATX inhibitor.

References

(Rac)-PAT-494: A New Generation of Autotaxin Inhibitors Demonstrates Significant Advantages Over First-Generation Molecules

Author: BenchChem Technical Support Team. Date: December 2025

(Rac)-PAT-494, a novel small molecule inhibitor of autotaxin (ATX), has shown marked superiority in potency and specificity when compared to first-generation ATX inhibitors. This guide provides a detailed comparison, supported by experimental data, to assist researchers and drug development professionals in assessing the advantages of this next-generation inhibitor.

Autotaxin is a key enzyme in the production of lysophosphatidic acid (LPA), a signaling lipid involved in a multitude of physiological and pathological processes, including cell proliferation, migration, and inflammation. Consequently, the development of potent and specific ATX inhibitors is a promising therapeutic strategy for a range of diseases, including cancer, fibrosis, and inflammatory disorders.

Superior Inhibitory Potency of this compound

This compound, a type II autotaxin inhibitor, demonstrates significantly greater potency compared to first-generation inhibitors, which are primarily composed of metal chelators and lipid-based analogs.[1] Experimental data, summarized in the table below, highlights the substantial difference in the half-maximal inhibitory concentration (IC50) values.

Inhibitor ClassInhibitorTargetAssay TypeIC50 (nM)
Second-Generation This compound Autotaxin LPC Hydrolysis 20 [2]
First-Generation (Lipid-Based)FAP (Fatty Alcohol Phosphate)AutotaxinLPC Hydrolysis100[2]
DarmstoffAutotaxinLPC Hydrolysis97[2]
BrP-LPA (α-bromomethylene phosphonate-like)AutotaxinLPC Hydrolysis700-1600[2]
S32826AutotaxinLPC Hydrolysis5.6[3]
First-Generation (Metal Chelator)L-HistidineAutotaxinNot Specified>1000 (mM range)[3]
EDTAAutotaxinNot SpecifiedModerate Inhibition[4]
1,10-phenanthrolineAutotaxinNot SpecifiedModerate Inhibition[4]

Mechanism of Action: A Shift in Strategy

First-generation ATX inhibitors primarily function either by chelating the zinc ions essential for the catalytic activity of ATX or by mimicking the endogenous substrate, lysophosphatidylcholine (B164491) (LPC), to competitively inhibit the enzyme. While effective to some extent, these approaches often suffer from a lack of specificity and potential off-target effects.

This compound, on the other hand, represents a more targeted approach. As a type II inhibitor, it binds to the hydrophobic pocket of the ATX active site, preventing the binding of the LPC substrate. This mechanism offers a higher degree of specificity and reduces the likelihood of interacting with other metalloenzymes or lipid-binding proteins.

Experimental Protocols

The inhibitory activity of this compound and first-generation inhibitors is typically assessed using two primary in vitro assays: the FS-3 assay and the LPC hydrolysis assay.

FS-3 Assay

This high-throughput screening assay utilizes a synthetic, fluorogenic substrate, FS-3.

Workflow:

cluster_0 FS-3 Assay Workflow A Incubate ATX with inhibitor B Add FS-3 substrate A->B Pre-incubation C Measure fluorescence increase over time B->C Enzymatic reaction D Calculate % inhibition C->D Data analysis

FS-3 Assay Workflow Diagram

Methodology:

  • Recombinant autotaxin enzyme is pre-incubated with varying concentrations of the test inhibitor in an appropriate buffer.

  • The reaction is initiated by the addition of the FS-3 substrate.

  • The increase in fluorescence, resulting from the cleavage of FS-3 by active ATX, is monitored over time using a fluorescence plate reader.

  • The rate of reaction in the presence of the inhibitor is compared to the rate in a control sample without the inhibitor to determine the percentage of inhibition and subsequently the IC50 value.

LPC Hydrolysis Assay

This assay measures the hydrolysis of the natural substrate, lysophosphatidylcholine (LPC), by autotaxin.

Workflow:

cluster_1 LPC Hydrolysis Assay Workflow E Incubate ATX and inhibitor with LPC F Stop reaction E->F Incubation period G Quantify LPA or choline (B1196258) product F->G LC-MS/MS or colorimetric/fluorometric detection H Determine % inhibition G->H Data analysis

LPC Hydrolysis Assay Workflow Diagram

Methodology:

  • Autotaxin and the test inhibitor are incubated with a specific concentration of LPC.

  • The enzymatic reaction is allowed to proceed for a defined period and is then terminated.

  • The amount of the product, either lysophosphatidic acid (LPA) or choline, is quantified. LPA is often measured using liquid chromatography-mass spectrometry (LC-MS/MS), while choline can be detected using colorimetric or fluorometric assays.

  • The amount of product generated in the presence of the inhibitor is compared to a control to calculate the IC50 value.

The Autotaxin-LPA Signaling Pathway

Autotaxin catalyzes the conversion of LPC to LPA, which then activates a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1-6 (LPAR1-6). The activation of these receptors triggers a cascade of downstream signaling events that regulate various cellular functions.

cluster_ATX Extracellular Space cluster_Receptor Cell Membrane cluster_Signaling Intracellular Signaling cluster_Response Cellular Responses LPC LPC ATX Autotaxin (ATX) LPC->ATX LPA LPA ATX->LPA LPAR LPA Receptors (LPAR1-6) LPA->LPAR PAT494 This compound PAT494->ATX Inhibits G_protein G Proteins (Gq/11, Gi/o, G12/13) LPAR->G_protein PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K RhoA RhoA G_protein->RhoA Ras Ras/MAPK G_protein->Ras Proliferation Cell Proliferation PLC->Proliferation Survival Cell Survival PI3K->Survival Migration Cell Migration RhoA->Migration Ras->Proliferation Inflammation Inflammation Ras->Inflammation

The Autotaxin-LPA Signaling Pathway and Inhibition by this compound

Conclusion

This compound represents a significant advancement in the development of autotaxin inhibitors. Its superior potency and targeted mechanism of action offer clear advantages over first-generation inhibitors. The data presented in this guide underscores the potential of this compound as a valuable research tool and a promising candidate for the development of novel therapeutics for a variety of diseases driven by the ATX-LPA signaling axis. Further in vivo studies are warranted to fully elucidate its therapeutic potential.

References

Confirming the On-Target Effects of (Rac)-PAT-494 In Vivo: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vivo on-target effects of (Rac)-PAT-494, a potent autotaxin inhibitor. By examining its performance alongside other key inhibitors, this document offers a framework for evaluating its potential in preclinical research.

This compound is an indole-based, selective inhibitor of autotaxin (ATX), the primary enzyme responsible for the production of the signaling lipid lysophosphatidic acid (LPA). As a Type II inhibitor, this compound exerts its effect by binding to the hydrophobic pocket of the ATX enzyme, thereby blocking the entry of its substrate, lysophosphatidylcholine (B164491) (LPC). This mechanism effectively inhibits the synthesis of LPA, a key mediator in numerous physiological and pathological processes, including cell proliferation, migration, fibrosis, and inflammation. The primary on-target effect of ATX inhibitors in a biological system is the reduction of LPA levels in plasma and other tissues.

While specific in vivo quantitative data for this compound is not extensively available in the public domain, its on-target efficacy can be inferred from its potent in vitro activity and by comparing it with other well-characterized ATX inhibitors. This guide will present available data on comparable compounds to provide a clear benchmark for researchers.

The Autotaxin-LPA Signaling Pathway

The central role of autotaxin is the hydrolysis of LPC to LPA. LPA then binds to a family of G protein-coupled receptors (LPAR1-6) on the cell surface, initiating a cascade of downstream signaling events that influence cellular behavior. The inhibition of ATX by compounds like this compound is a direct upstream intervention in this pathway.

Autotaxin-LPA Signaling Pathway Autotaxin-LPA Signaling Pathway LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX LPA Lysophosphatidic Acid (LPA) ATX->LPA Hydrolysis LPAR LPA Receptors (LPAR1-6) LPA->LPAR Binding Downstream Downstream Signaling (e.g., Rho, PI3K/Akt, MAPK) LPAR->Downstream Activation Cellular Cellular Responses (Proliferation, Migration, etc.) Downstream->Cellular PAT494 This compound PAT494->ATX Inhibition

Figure 1: The Autotaxin-LPA signaling cascade and the inhibitory action of this compound.

In Vivo Performance Comparison of Autotaxin Inhibitors

The most direct measure of on-target activity for an ATX inhibitor in vivo is the reduction of plasma LPA levels. The following table summarizes the in vivo performance of several key ATX inhibitors, which can be used to benchmark the expected efficacy of this compound.

InhibitorTypeAnimal ModelRoute of AdministrationDose% Plasma LPA ReductionReference
This compound Type II (Indole-based)Data Not Publicly Available----
PF-8380 Type IRatOral Gavage30 mg/kg>95% within 3 hours[1]
GLPG1690 (Ziritaxestat) NovelMouseOral Gavage100 mg/kg (twice daily)~80% sustained reduction
PAT-505 Type III (Indole-based)MouseOral AdministrationNot SpecifiedSignificant inhibition of ATX activity in plasma and liver[2]
IOA-289 NovelMouseOral Gavage3-30 mg/kgDose-dependent reduction[3]

Experimental Protocols

Accurate assessment of on-target effects requires robust and standardized experimental protocols. Below are methodologies for key in vivo experiments.

In Vivo Administration of ATX Inhibitors

Objective: To deliver the ATX inhibitor to the animal model to assess its in vivo activity.

Materials:

  • Test compound (e.g., this compound)

  • Vehicle suitable for the compound's solubility and route of administration (e.g., 0.5% methylcellulose (B11928114) in water)

  • Animal model (e.g., C57BL/6 mice or Sprague-Dawley rats)

  • Gavage needles (for oral administration) or syringes and needles (for intravenous or intraperitoneal injection)

Procedure (Oral Gavage Example):

  • Prepare a homogenous suspension of the test compound in the chosen vehicle at the desired concentration.

  • Acclimatize animals to handling and the gavage procedure.

  • Administer a precise volume of the compound suspension to the animal via oral gavage, based on the animal's body weight.

  • House the animals under standard conditions for the duration of the experiment.

  • Collect blood samples at predetermined time points post-administration to assess plasma LPA levels.

Measurement of Plasma LPA Levels

Objective: To quantify the concentration of LPA in plasma samples to determine the extent of ATX inhibition.

Materials:

  • Blood collection tubes containing EDTA

  • Ice

  • Refrigerated centrifuge

  • ATX inhibitor (to prevent ex vivo LPA production)

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

  • Collect whole blood from the animals into EDTA-containing tubes and immediately place them on ice to minimize ex vivo LPA production.

  • Centrifuge the blood at a low temperature (e.g., 4°C) to separate the plasma.

  • Immediately transfer the plasma to a new tube and add a potent ATX inhibitor to prevent any further LPA generation.

  • Store plasma samples at -80°C until analysis.

  • For analysis, perform lipid extraction from the plasma samples.

  • Quantify the levels of various LPA species using a validated LC-MS/MS method.

Experimental Workflow for In Vivo On-Target Effect Confirmation Experimental Workflow for In Vivo On-Target Effect Confirmation cluster_0 In Vivo Administration cluster_1 Sample Collection & Processing cluster_2 Bioanalysis Formulation Compound Formulation in Vehicle Dosing Administration to Animal Model (e.g., Oral Gavage) Formulation->Dosing Blood_Collection Blood Collection (EDTA, on ice) Dosing->Blood_Collection Centrifugation Plasma Separation (Refrigerated Centrifuge) Blood_Collection->Centrifugation Stabilization Addition of ATX Inhibitor to Plasma Centrifugation->Stabilization Storage Sample Storage (-80°C) Stabilization->Storage Extraction Lipid Extraction from Plasma Storage->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantification of LPA Levels LCMS->Quantification

Figure 2: A generalized workflow for assessing the in vivo on-target effects of an ATX inhibitor.

Conclusion

Confirming the on-target effects of this compound in vivo is centered on its ability to significantly reduce plasma LPA levels. While direct, publicly available quantitative data for this specific compound is limited, the established efficacy of other indole-based and structurally diverse ATX inhibitors provides a strong basis for its expected in vivo performance. By employing rigorous and standardized experimental protocols, researchers can effectively evaluate the on-target engagement of this compound and its potential as a therapeutic agent in various disease models. The comparison with existing ATX inhibitors highlights the competitive landscape and the continuous efforts to develop potent and selective molecules for clinical applications.

References

Safety Operating Guide

Navigating the Disposal of (Rac)-PAT-494: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of research chemicals is paramount to ensuring laboratory safety and environmental protection. For novel compounds such as (Rac)-PAT-494, the absence of specific disposal protocols necessitates a cautious approach, adhering to established guidelines for hazardous waste management. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the proper disposal procedures for this compound, treating it as a potentially hazardous substance.

Core Principles of Chemical Waste Disposal

All chemical waste must be managed in accordance with institutional, local, and federal regulations. Evaporation or disposal down the sink is not an acceptable method for hazardous chemical waste. It is crucial to prevent the release of chemical substances into the environment.

Step-by-Step Disposal Protocol for this compound

Given the lack of specific data for this compound, the following protocol is based on general best practices for the disposal of research-grade chemical waste.

  • Waste Identification and Segregation:

    • Treat this compound as a hazardous chemical.

    • Do not mix this compound waste with other waste streams unless compatibility is confirmed. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.

    • Segregate waste into categories such as non-halogenated organic solvents, halogenated organic solvents, aqueous solutions, and solid waste.

  • Container Selection and Labeling:

    • Use a designated, leak-proof, and chemically compatible waste container.

    • The container must be clearly labeled as "Hazardous Waste."

    • The label must include the full chemical name, "this compound," and its concentration. Avoid using abbreviations or chemical formulas.

    • An accumulation start date must be clearly marked on the label.

  • Waste Accumulation and Storage:

    • Keep the waste container sealed except when adding waste.

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Ensure secondary containment for liquid waste to capture any potential leaks.

  • Disposal of Contaminated Materials:

    • Solid Waste: Personal protective equipment (PPE), absorbent materials, and other items contaminated with this compound should be collected as solid chemical waste. These items should be placed in a clearly labeled, sealed bag or container.

    • Empty Containers: A container that held this compound is considered hazardous waste unless properly decontaminated. To decontaminate, triple rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After decontamination, the label on the container should be defaced before disposal or recycling.

  • Arranging for Waste Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.

    • Follow their specific procedures for pickup requests and documentation.

Quantitative Guidelines for Chemical Waste Handling

The following table summarizes key quantitative parameters for the safe handling and storage of chemical waste, based on general laboratory safety guidelines.

ParameterGuidelineCitations
Container Fill Level Do not fill liquid waste containers more than 75-80% full to allow for vapor expansion.
Maximum Accumulation Do not accumulate more than 10 gallons of hazardous waste in a laboratory satellite accumulation area.
Container Sealing Keep waste containers securely sealed at all times, except when adding waste.
Labeling Label waste containers with the full chemical name(s) and concentration(s) of all constituents.
Empty Container Rinsing For highly toxic substances, the first three rinses of an empty container must be collected as hazardous waste.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Disposal A Identify this compound Waste B Select Compatible Waste Container A->B C Label Container Correctly B->C D Collect Waste (Solid & Liquid) C->D E Seal Container D->E F Store in Secondary Containment E->F G Contact EHS for Pickup F->G H Complete Waste Manifest G->H I Transfer to Authorized Personnel H->I

Figure 1. A workflow diagram for the proper disposal of this compound.

By adhering to these general yet crucial safety protocols, laboratory professionals can ensure the safe and compliant disposal of research chemicals like this compound, thereby fostering a secure research environment and upholding their commitment to environmental stewardship.

Personal protective equipment for handling (Rac)-PAT-494

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the date of this document, a specific Safety Data Sheet (SDS) for (Rac)-PAT-494 is not publicly available. This guide is based on the precautionary principle for handling novel chemical compounds with unknown toxicological properties. This compound is an indole-based, type II Autotaxin inhibitor intended for research use only. The information provided herein is a general framework and must be supplemented by a thorough hazard assessment conducted by qualified personnel in your institution. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Hazard Identification and Risk Assessment

Given the absence of specific toxicity data, this compound should be treated as a potentially hazardous substance. Potential routes of exposure include inhalation, skin contact, eye contact, and ingestion. The health effects of exposure are unknown. A risk assessment should be performed before any handling of the material.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Engineering Controls Gloves Eye/Face Protection Body Protection Respiratory Protection
Weighing and preparing solutions Chemical fume hood or ventilated balance enclosureDouble-gloving with nitrile or neoprene glovesChemical splash goggles and face shieldFlame-resistant lab coatNIOSH-approved respirator with P100 filter if not in a fume hood
Handling solutions Chemical fume hoodNitrile or neoprene glovesChemical splash gogglesFlame-resistant lab coatRecommended if outside a fume hood
Cell culture and in-vitro assays Biosafety cabinet (Class II)Nitrile glovesSafety glasses with side shieldsLab coatNot generally required
Animal studies Ventilated cage changing stationDouble-gloving with nitrile or neoprene glovesSafety glasses with side shieldsDisposable gownNIOSH-approved respirator with P100 filter
Waste disposal Chemical fume hoodDouble-gloving with nitrile or neoprene glovesChemical splash goggles and face shieldFlame-resistant lab coatNIOSH-approved respirator with P100 filter

Experimental Protocols: Handling and Emergency Procedures

3.1. Engineering Controls:

  • Ventilation: All work involving solid this compound or concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Eyewash and Safety Shower: An operational and easily accessible eyewash station and safety shower are mandatory in any laboratory where this compound is handled.

3.2. Personal Hygiene:

  • Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.

  • Remove contaminated clothing immediately and wash before reuse.

3.3. Spill Procedures:

  • Small Spills (in a chemical fume hood):

    • Alert personnel in the immediate area.

    • Wear appropriate PPE (double gloves, lab coat, goggles).

    • Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbent material into a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the area immediately.

    • Alert your institution's EHS department.

    • Do not attempt to clean up the spill without proper training and equipment.

3.4. First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Waste Segregation: Segregate this compound waste from other waste streams. This includes contaminated consumables (e.g., pipette tips, tubes, gloves) and solutions.

  • Waste Containers: Use clearly labeled, sealed, and chemically compatible containers for solid and liquid waste. The label should include "Hazardous Waste," the chemical name "this compound," and the primary hazard (e.g., "Toxic - Handle with Caution").

  • Disposal Route: All this compound waste must be disposed of through your institution's EHS-approved hazardous waste management program. Do not dispose of this chemical down the drain or in regular trash.

Visualization of PPE Selection Workflow

The following diagram illustrates the logical workflow for selecting the appropriate PPE when handling a novel research compound like this compound.

PPE_Selection_Workflow PPE Selection Workflow for Novel Compounds start Start: Handling a Novel Compound (this compound) sds_check Is a specific Safety Data Sheet (SDS) available? start->sds_check treat_hazardous Treat as Potentially Hazardous: Precautionary Principle sds_check->treat_hazardous No risk_assessment Conduct a Risk Assessment: - Physical form (solid/liquid) - Quantity - Procedure (e.g., weighing, in-vivo) sds_check->risk_assessment Yes (Follow SDS) treat_hazardous->risk_assessment ppe_selection Select Appropriate PPE based on Risk Assessment risk_assessment->ppe_selection ppe_details Minimum PPE: - Lab Coat - Safety Goggles - Nitrile Gloves Additional PPE: - Face Shield - Double Gloves - Respirator - Flame-Resistant Coat ppe_selection->ppe_details end Proceed with Experiment ppe_details->end

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.